Protopine
Beschreibung
Protopine has been reported in Corydalis solida, Corydalis ternata, and other organisms with data available.
Protopine is a benzylisoquinoline alkaloid occurring in opium poppies and other plants of the family papaveraceae. It has been found to inhibit histamine H1 receptors and platelet aggregation, and acts as an opioid analgesic.
RN given refers to parent cpd; structure
Eigenschaften
IUPAC Name |
15-methyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-21-5-4-13-7-18-19(25-10-24-18)8-14(13)16(22)6-12-2-3-17-20(15(12)9-21)26-11-23-17/h2-3,7-8H,4-6,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTFURBXHJWNHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C5=C(C=C4)OCO5)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6164-47-2 (hydrochloride) | |
| Record name | Protopine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90156282 | |
| Record name | Protopine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Protopine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003920 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble in water, Slightly soluble in ethanol, ether, benzene, petroleum ether; soluble in chloroform, Soluble in 15 parts chloroform, 900 parts alcohol, 1000 parts ether; slightly soluble in ethyl acetate, carbon disulfide, benzene, petroleum ether | |
| Record name | PROTOPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3527 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.399 (calc) | |
| Record name | PROTOPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3527 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Monoclinic prisms from alcohol + chloroform | |
CAS No. |
130-86-9 | |
| Record name | Protopine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Protopine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Protopine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Protopine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.546 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROTOPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UIW569HT35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROTOPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3527 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Protopine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003920 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
208 °C | |
| Record name | PROTOPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3527 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Protopine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003920 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Protopine: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protopine is a benzylisoquinoline alkaloid with a growing body of research highlighting its diverse pharmacological potential. This technical guide provides an in-depth overview of the discovery of protopine, its widespread occurrence in the plant kingdom, detailed experimental protocols for its isolation and characterization, and a summary of its known signaling pathways. Quantitative data are presented in tabular format for ease of comparison, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Historical Context
The discovery of protopine is intricately linked with the pioneering era of alkaloid chemistry in the 19th century. While a specific individual and date for the first isolation and characterization of protopine are not definitively documented in readily available historical records, its presence was identified in opium poppies (Papaver somniferum) during the extensive investigation of this plant's rich alkaloidal content. Early work by pharmaceutical pioneers like E. Merck in the 1830s on the extraction of alkaloids from opium laid the groundwork for the eventual identification of numerous minor alkaloids, including protopine. The name "protopine" itself likely emerged from its classification as one of the "opium alkaloids."
Natural Sources of Protopine
Protopine is widely distributed in the plant kingdom, primarily within the Papaveraceae (poppy family) and Fumariaceae (fumitory family). It has also been identified in species belonging to the Berberidaceae , Ranunculaceae , and Elaeocarpaceae families.[1] The concentration of protopine can vary significantly depending on the plant species, the specific organ, and the developmental stage of the plant.
Quantitative Analysis of Protopine in Various Plant Sources
The following table summarizes the reported concentrations of protopine in various plant species and parts. These values have been determined using techniques such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).
| Plant Species | Family | Plant Part | Protopine Concentration | Reference |
| Fumaria officinalis | Fumariaceae | Aerial Parts | 123.38 - 258.3 mg/100 g | [2] |
| Fumaria parviflora | Fumariaceae | Not Specified | 288.27 mg/100 g | [2] |
| Fumaria rostellata | Fumariaceae | Not Specified | 156.15 mg/100 g | [2] |
| Fumaria rostellata | Fumariaceae | Cell Suspension | 49.6 mg/L (maximal yield) | [3] |
| Fumaria indica | Fumariaceae | Extract | 3.69 ± 0.46% w/w | [4] |
| Corydalis racemose | Papaveraceae | Herb | 0.905% (average) | [5] |
| Argemone mexicana | Papaveraceae | Leaves & Roots | Present (quantified) | [6] |
| Papaver somniferum | Papaveraceae | Opium/Latex | Present | [7] |
| Corydalis yanhusuo | Papaveraceae | Tubers | Present | [8] |
| Corydalis solida | Papaveraceae | Tubers | Present | [7] |
| Corydalis ternata | Papaveraceae | Tubers | Present | [7] |
| Fumaria vaillantii | Fumariaceae | Not Specified | Present | [7] |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and characterization of protopine from plant sources.
General Experimental Workflow
The isolation of protopine typically follows a multi-step process that begins with the extraction from plant material and culminates in the purification of the crystalline alkaloid.
Detailed Protocol for Extraction and Purification from Corydalis Tubers
This protocol is a composite of established methods for isolating protopine and related alkaloids.
1. Extraction:
-
Materials: Dried and powdered Corydalis tubers, 70% aqueous acetone (B3395972).
-
Procedure:
-
Macerate the powdered tubers in 70% aqueous acetone at room temperature.
-
Repeat the extraction three times to ensure exhaustive extraction.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a concentrated residue.
-
2. Acid-Base Partitioning:
-
Materials: Concentrated extract, hexane, ethyl acetate, butanol, methanol, water, dilute sulfuric acid, ammonia (B1221849) solution.
-
Procedure:
-
Perform a sequential liquid-liquid extraction of the residue with hexane, ethyl acetate, and butanol.
-
Combine the organic phases and evaporate to dryness.
-
Dissolve the resulting crude alkaloid mixture in dilute sulfuric acid to form water-soluble alkaloid salts.
-
Wash the acidic aqueous solution with diethyl ether to remove neutral impurities.
-
Basify the aqueous layer with ammonia solution to a pH of 9-11 to precipitate the free alkaloids.
-
3. Solvent Extraction of Free Alkaloids:
-
Materials: Basified aqueous solution, chloroform (B151607) or dichloromethane (B109758).
-
Procedure:
-
Extract the free alkaloids from the basified aqueous solution using an immiscible organic solvent like chloroform.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude alkaloid fraction.
-
4. Column Chromatography:
-
Materials: Crude alkaloid fraction, silica (B1680970) gel, dichloromethane, methanol.
-
Procedure:
-
Subject the crude alkaloid fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of increasing polarity, starting with dichloromethane and gradually adding methanol (e.g., 10:1, 5:1, 3:1, 1:1, 1:2 v/v).
-
Collect fractions and monitor by Thin-Layer Chromatography (TLC) to identify protopine-containing fractions.
-
5. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For higher purity, the protopine-rich fractions can be subjected to preparative HPLC.
-
Typical Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with additives like triethylamine (B128534) and acetic acid to improve peak shape).
-
Detection: UV detection at approximately 289 nm.
-
6. Crystallization:
-
Materials: Purified protopine fraction, methanol, chloroform.
-
Procedure:
-
Dissolve the purified protopine fraction in a minimal amount of hot methanol or a mixture of alcohol and chloroform.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the resulting monoclinic prisms by filtration.
-
Characterization of Protopine
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (containing 0.8% triethylamine and 3% acetic acid) (20:80, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 289 nm.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is suitable for determining the molecular weight and fragmentation pattern of protopine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used for the complete structural elucidation of the isolated compound.
Signaling Pathways of Protopine
Protopine exerts its pharmacological effects through the modulation of several key signaling pathways. The following diagrams illustrate the molecular mechanisms underlying its anti-inflammatory and apoptotic activities.
Anti-inflammatory Signaling Pathway
Protopine has been shown to attenuate inflammatory responses by inhibiting the MAPK and NF-κB signaling pathways.[2][3][4][9][10][11][12][13][14]
Apoptotic Signaling Pathway
Protopine induces apoptosis in cancer cells primarily through the intrinsic (mitochondrial) pathway, which is dependent on caspases and involves the generation of reactive oxygen species (ROS) and modulation of the PI3K/Akt pathway.[1][5][6][8][15]
Calcium Channel Modulation
Protopine has been reported to suppress Ca2+ influx by inhibiting both voltage-gated and receptor-gated calcium channels.[2][16][17] This action contributes to its various pharmacological effects, including vasodilation and neuroprotection.
Conclusion
Protopine stands out as a promising natural compound with a multifaceted pharmacological profile. Its widespread availability from various plant sources, coupled with well-established methods for its isolation and characterization, makes it an accessible molecule for further research. The elucidation of its mechanisms of action, particularly its influence on key signaling pathways involved in inflammation and apoptosis, provides a strong rationale for its continued investigation as a potential therapeutic agent. This technical guide serves as a foundational resource to facilitate and inspire future research and development efforts centered on this intriguing alkaloid.
References
- 1. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protopine - LKT Labs [lktlabs.com]
- 3. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Anti-inflammatory Effects of Protopine Total Alkaloids of Macleaya Cordata (Willd.) R. Br - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protopine, a novel microtubule-stabilizing agent, causes mitotic arrest and apoptotic cell death in human hormone-refractory prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protopine attenuates inflammation stimulated by carrageenan and LPS via the MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Exploring the Anti-inflammatory Effects of Protopine Total Alkaloids of Macleaya Cordata (Willd.) R. Br. [frontiersin.org]
- 14. Exploring the Anti-inflammatory Effects of Protopine Total Alkaloids of Macleaya Cordata (Willd.) R. Br - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijper.org [ijper.org]
- 16. Frontiers | Allocryptopine, tetrahydropalmatine, and tetrahydroberberine N-oxide alkaloids alleviate cellular stress by modulating calcium homeostasis and the MAPK and akt/GSK-3β/tau signaling pathways [frontiersin.org]
- 17. Allocryptopine, tetrahydropalmatine, and tetrahydroberberine N-oxide alkaloids alleviate cellular stress by modulating calcium homeostasis and the MAPK and akt/GSK-3β/tau signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Protopine Alkaloid: A Comprehensive Technical Guide on its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protopine, a benzylisoquinoline alkaloid found predominantly in plants of the Papaveraceae and Fumariaceae families, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of protopine, with a focus on its anticancer, anti-inflammatory, cardiovascular, and neuroprotective effects. The document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes the underlying signaling pathways to support further research and drug development endeavors.
Quantitative Pharmacological Data
The following tables summarize the quantitative data on the various pharmacological effects of protopine.
Table 1: Anticancer Activity of Protopine
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| HL-60 | Human promyelocytic leukemia | MTT | 6.68 µM | [3] |
| A-549 | Human lung carcinoma | MTT | 20.47 µM | [3] |
| MCF-7 | Human breast adenocarcinoma | MTT | 22.59 µM | [3] |
| HepG2 | Human liver cancer | MTT | Cytotoxic Effect Confirmed | [3] |
| SW480 | Human colon adenocarcinoma | MTT | Cytotoxic Effect Confirmed | [3] |
| MIA PaCa-2 | Human pancreatic cancer | MTT | Cytotoxic Effect Confirmed | [3] |
| PANC-1 | Human pancreatic cancer | MTT | Cytotoxic Effect Confirmed | [3] |
| U343 | Human glioblastoma | MTT | Cytotoxic Effect Confirmed | [3] |
| U87 | Human glioblastoma | MTT | Cytotoxic Effect Confirmed | [3] |
| MDA-MB-231 | Human breast cancer | WST-8 | 32 µg/mL | [4] |
Table 2: Anti-Inflammatory Activity of Protopine
| Experimental Model | Species | Protopine Dosage | Key Findings | Reference |
| Carrageenan-induced paw edema | Rat | 50-100 mg/kg (i.p.) | 3 times higher inhibition of edema than aspirin. | [1] |
| Carrageenan-induced paw edema | Mouse | 50 mg/kg (oral) | Significant suppression of paw edema; abrogated iNOS and COX-2 expression. | [5][6] |
| LPS-stimulated BV2 cells | Murine microglial cells | 5, 10, 20 µM | Suppressed NO and PGE2 secretion; attenuated pro-inflammatory cytokine production. | [6] |
| LPS-stimulated RAW 264.7 cells | Murine macrophages | Not specified | Reduced NO, COX-2, and PGE2 production. | [5] |
| Xylene-induced auricular edema | Mouse | 3.67 and 7.33 mg/kg (MPTAs) | Significant anti-inflammatory activity. | [2] |
Table 3: Cardiovascular Effects of Protopine
| Experimental Model | Effect | Protopine Concentration | Key Findings | Reference |
| Isolated rat thoracic aorta | Vasodilation | 25, 50 µg/mL | Inhibited norepinephrine (B1679862) and K+-induced Ca2+ influx. | [6] |
| Guinea-pig ventricular myocytes | Inhibition of L-type Ca2+ current (ICa,L) | 25, 50, 100 µM | Reduced ICa,L amplitude to 89.1%, 61.9%, and 45.8% of control, respectively. | [7] |
| Guinea-pig ventricular myocytes | Inhibition of sodium current (INa) | 25 µM | Marked reduction (53% at -30 mV) of INa. | [7] |
Table 4: Neuroprotective and Other Activities of Protopine
| Activity | Experimental Model | Protopine Dosage/Concentration | Key Findings | Reference |
| Acetylcholinesterase Inhibition | In vitro | IC50: 30.5 µM | Reversible competitive inhibition. | [8] |
| Analgesia | Tail-pinch and hot-plate tests (mice) | 10-40 mg/kg (s.c.) | Confirmed analgesic effect. | [9] |
| Antidepressant-like effect | Tail suspension test (mice) | 3.75, 7.5, 30 mg/kg | Dose-dependent reduction in immobility. | [10] |
Signaling Pathways Modulated by Protopine
Protopine exerts its pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate the mechanisms of action of protopine in anti-inflammatory and anticancer pathways.
Anti-Inflammatory Signaling Pathway
References
- 1. Identification and Quantification, Metabolism and Pharmacokinetics, Pharmacological Activities, and Botanical Preparations of Protopine: A Review [mdpi.com]
- 2. Exploring the Anti-inflammatory Effects of Protopine Total Alkaloids of Macleaya Cordata (Willd.) R. Br - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. all-imm.com [all-imm.com]
- 5. Protopine reduces the inflammatory activity of lipopolysaccharide-stimulated murine macrophages [bmbreports.org]
- 6. Protopine attenuates inflammation stimulated by carrageenan and LPS via the MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiological effects of protopine in cardiac myocytes: inhibition of multiple cation channel currents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protopine/Gemcitabine Combination Induces Cytotoxic or Cytoprotective Effects in Cell Type-Specific and Dose-Dependent Manner on Human Cancer and Normal Cells [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Protopine Biosynthesis Pathway in Papaveraceae
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Papaveraceae family of flowering plants is a rich source of a diverse array of benzylisoquinoline alkaloids (BIAs), a class of specialized metabolites with a long history of use in medicine and significant potential for modern drug development. Among these, protopine alkaloids represent a key branch of the BIA pathway, serving as precursors to other important alkaloids and possessing a range of interesting pharmacological activities. This technical guide provides a comprehensive overview of the core protopine biosynthesis pathway, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It is designed to be a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.
The Core Biosynthetic Pathway of Protopine
The biosynthesis of protopine originates from the central BIA intermediate, (S)-reticuline. A series of enzymatic reactions, primarily catalyzed by oxidoreductases including cytochrome P450 monooxygenases (CYP450s) and methyltransferases, transforms (S)-reticuline into protopine. The key steps are outlined below.
(S)-Reticuline to (S)-Scoulerine
The pathway commences with the conversion of (S)-reticuline to the protoberberine alkaloid (S)-scoulerine. This reaction is catalyzed by the berberine bridge enzyme (BBE) , which forms the characteristic berberine bridge by creating a carbon-carbon bond between the N-methyl group and the phenolic ring of (S)-reticuline[1].
(S)-Scoulerine to (S)-Cheilanthifoline
(S)-Scoulerine is then hydroxylated and cyclized to form (S)-cheilanthifoline. This step is catalyzed by (S)-cheilanthifoline synthase , a cytochrome P450 enzyme belonging to the CYP719A subfamily, specifically CYP719A25[1].
(S)-Cheilanthifoline to (S)-Stylopine
Subsequently, (S)-cheilanthifoline undergoes another cyclization to form (S)-stylopine, a reaction catalyzed by (S)-stylopine synthase , another CYP719A enzyme (CYP719A20)[1].
(S)-Stylopine to (S)-cis-N-Methylstylopine
The nitrogen atom of the tetrahydroprotoberberine ring of (S)-stylopine is then methylated to yield (S)-cis-N-methylstylopine. This N-methylation is carried out by (S)-tetrahydroprotoberberine N-methyltransferase (TNMT) .
(S)-cis-N-Methylstylopine to Protopine
The final step in the biosynthesis of protopine is the hydroxylation of (S)-cis-N-methylstylopine, which is catalyzed by N-methylstylopine hydroxylase [1]. This enzyme is also a cytochrome P450, and different isoforms have been identified in various species, such as CYP82N3 in opium poppy and CYP82N2 in California poppy. This hydroxylation leads to the opening of the protoberberine ring to form the characteristic ten-membered ring of protopine alkaloids.
Quantitative Data on Pathway Components
The efficiency and flux through the protopine biosynthesis pathway are governed by the kinetic properties of the enzymes involved and the concentration of intermediates. The following tables summarize available quantitative data.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | kcat | Source Organism | Reference |
| Berberine Bridge Enzyme (BBE) | (S)-Reticuline | - | - | Eschscholzia californica | [2] |
| (S)-Stylopine Synthase | (S)-Cheilanthifoline | - | 13.8 min⁻¹ | Argemone mexicana | [3] |
| Tetrahydroprotoberberine N-methyltransferase (TNMT) | (S)-Stylopine | - | - | Glaucium flavum |
Note: Comprehensive kinetic data for all enzymes in the pathway is not yet fully available in the literature. The provided data represents currently published values.
Table 2: Concentration of Protopine and Related Alkaloids in Papaveraceae Species
| Compound | Plant Species | Plant Part | Concentration | Analytical Method | Reference |
| Protopine | Papaver rhoeas | Aerial Parts | Detected | LC-QTOF-MS/MS | [2][4] |
| Protopine | Papaver somniferum | Aerial Parts | Detected | LC-QTOF-MS/MS | [2][4] |
| Protopine | Papaver somniferum | Seeds | 12.46 - 102.86 mg/kg | UPLC-TOF-HRMS | [5] |
| Scoulerine | Papaver somniferum | Latex Exudate | Detected | - | [6] |
| Stylopine | Papaver somniferum | - | Detected | - | [7] |
Note: Concentrations can vary significantly based on plant variety, developmental stage, and environmental conditions.
Experimental Protocols
This section provides an overview of methodologies for key experiments related to the study of the protopine biosynthesis pathway.
Heterologous Expression and Purification of Pathway Enzymes
The characterization of the enzymes in the protopine pathway often requires their production in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae (yeast).
1. Gene Cloning:
-
Isolate total RNA from the plant tissue of interest (e.g., roots or cell cultures of a Papaveraceae species).
-
Synthesize first-strand cDNA using reverse transcriptase.
-
Amplify the coding sequence of the target enzyme (e.g., BBE, CYP719A25) by PCR using gene-specific primers.
-
Clone the amplified gene into a suitable expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast) containing an affinity tag (e.g., His-tag) for purification.
2. Heterologous Expression:
-
Transform the expression construct into a suitable host strain (E. coli BL21(DE3) or a yeast strain).
-
Grow the culture to an optimal density (e.g., OD600 of 0.6-0.8 for E. coli).
-
Induce protein expression with an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside (IPTG) for E. coli or galactose for yeast).
-
Continue incubation at a lower temperature (e.g., 16-25°C) to enhance soluble protein expression.
3. Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer and disrupt the cells (e.g., by sonication or French press).
-
Centrifuge the lysate to separate the soluble protein fraction from cell debris.
-
Purify the target enzyme from the soluble fraction using affinity chromatography (e.g., Nickel-NTA agarose (B213101) for His-tagged proteins).
-
Elute the purified protein and dialyze it into a suitable storage buffer.
Enzyme Activity Assays
General Protocol for Cytochrome P450 Enzymes (Cheilanthifoline Synthase and Stylopine Synthase):
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Purified CYP450 enzyme
-
NADPH-cytochrome P450 reductase (required for electron transfer)
-
Substrate ((S)-scoulerine for cheilanthifoline synthase; (S)-cheilanthifoline for stylopine synthase) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).
-
-
Initiation: Start the reaction by adding NADPH.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Termination: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or a strong acid.
-
Product Analysis: Extract the product and analyze it by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the product formation.
Quantification of Alkaloids by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of protopine and its precursors in plant extracts.
1. Sample Preparation:
-
Homogenize and extract the plant tissue with a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Centrifuge or filter the extract to remove solid debris.
-
The extract may require further cleanup using solid-phase extraction (SPE) to remove interfering compounds.
2. LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate the alkaloids on a suitable HPLC column (e.g., a C18 column) using a gradient elution program.
-
Detect and quantify the target alkaloids using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Transcriptional Regulation of the Protopine Pathway
The biosynthesis of protopine, like other specialized metabolic pathways, is tightly regulated at the transcriptional level. The expression of the biosynthetic genes is often coordinated and can be induced by various developmental and environmental cues, such as hormonal signals (e.g., jasmonates) and pathogen attack.
Several families of transcription factors have been implicated in the regulation of BIA biosynthesis in Papaveraceae, including:
-
bHLH (basic Helix-Loop-Helix) transcription factors: These proteins are known to play a key role in regulating various secondary metabolic pathways in plants.
-
WRKY transcription factors: This family of transcription factors is often involved in plant defense responses and the regulation of specialized metabolism.
-
MYB transcription factors: A large family of transcription factors in plants that regulate a wide range of processes, including development and metabolism.
-
AP2/ERF (APETALA2/Ethylene-Responsive Factor) transcription factors: These are often involved in responses to biotic and abiotic stress and can regulate the expression of secondary metabolism genes.
The promoters of the protopine biosynthetic genes contain specific cis-regulatory elements that are recognized by these transcription factors, allowing for the coordinated up- or down-regulation of the entire pathway.
Conclusion
The protopine biosynthesis pathway in Papaveraceae is a well-defined branch of the complex network of benzylisoquinoline alkaloid metabolism. Understanding the enzymes, intermediates, and regulatory mechanisms of this pathway is crucial for efforts in metabolic engineering to enhance the production of protopine and other derived alkaloids of medicinal value. This technical guide provides a foundational resource for researchers, summarizing the current knowledge and providing key experimental frameworks. Further research is needed to fully elucidate the kinetic properties of all enzymes in the pathway and to unravel the intricate details of its transcriptional regulation. Such knowledge will be instrumental in harnessing the synthetic potential of these fascinating plant-derived molecules for the development of new therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification and metabolite profiling of alkaloids in aerial parts of Papaver rhoeas by liquid chromatography coupled with quadrupole time‐of‐flight tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. drpress.org [drpress.org]
- 7. Papaver Plants: Current Insights on Phytochemical and Nutritional Composition Along with Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Protopine: A Technical Guide to its Chemical Structure and Synthesis
Protopine, a benzylisoquinoline alkaloid found in various plant species of the Papaveraceae and Fumariaceae families, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the chemical structure and synthesis of protopine, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure of Protopine
Protopine is characterized by a unique tetracyclic ring system. Its chemical identity is well-established and described by the following properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₉NO₅ | [1][2] |
| IUPAC Name | 5-Methyl-4,6,7,14-tetrahydro-2H,10H-bis([1][3]benzodioxolo)[4,5-c:5',6'-g]azecin-13(5H)-one | [2] |
| Systematic IUPAC Name | 7-Methyl-2′H,2′′H-7,13a-secobis([1][3]dioxolo)[4′,5′:2,3;4′′,5′′:9,10]berbin-13a-one | [2] |
| CAS Number | 130-86-9 | [1][2] |
| Molar Mass | 353.37 g/mol | [2][4] |
| Appearance | White crystals | [2] |
| Melting Point | 208 °C | [2][5] |
| Solubility | Practically insoluble in water; soluble in chloroform. | [2][5] |
Protopine is classified as a protopine alkaloid, which is a subgroup of benzylisoquinoline alkaloids.[6] Structurally, it features a ten-membered nitrogen-containing ring fused to two benzodioxole moieties.
Synthesis of Protopine
The synthesis of protopine can be achieved through both chemical synthesis and biosynthesis.
Chemical Synthesis
A notable method for the chemical synthesis of protopine involves the ring enlargement of indeno[2,1-a][3]benzazepine derivatives. This approach provides a strategic pathway to construct the characteristic ten-membered ring of the protopine skeleton.
Experimental Protocol: Synthesis of Protopine via Ring Enlargement
This protocol is based on the synthetic strategy involving the ring enlargement of an indeno[2,1-a][3]benzazepine precursor.
Step 1: Preparation of the Indeno[2,1-a][3]benzazepine Intermediate
The synthesis begins with the construction of a suitable indeno[2,1-a][3]benzazepine intermediate. A key step in forming this intermediate is the Bischler-Napieralski cyclization of an appropriately substituted 1-(2-bromobenzyl)-3-benzazepin-2-one.[2]
-
Reactants: An alkoxy-substituted 1-(2-bromobenzyl)-3-benzazepin-2-one.
-
Reagents: Phosphorus oxychloride (POCl₃) or another suitable cyclizing agent.
-
Solvent: Anhydrous toluene (B28343) or a similar non-polar solvent.
-
Procedure: The benzazepin-2-one derivative is dissolved in the anhydrous solvent, and the cyclizing agent is added portion-wise at a controlled temperature (typically 0 °C to room temperature). The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC). After cooling, the reaction is quenched, and the product is extracted and purified by column chromatography on silica (B1680970) gel.
Step 2: Ring Enlargement via Singlet Oxygen Oxygenation
The crucial ring enlargement is achieved through the oxygenation of the indeno[2,1-a][3]benzazepine with singlet oxygen, followed by rearrangement to form the ten-membered keto-lactam ring system.[2]
-
Reactants: The purified indeno[2,1-a][3]benzazepine from Step 1.
-
Reagents: Rose Bengal as a photosensitizer, oxygen gas.
-
Solvent: A mixture of methanol (B129727) and dichloromethane.
-
Procedure: The indeno[2,1-a][3]benzazepine and Rose Bengal are dissolved in the solvent mixture. The solution is then irradiated with a suitable light source while oxygen is bubbled through the mixture. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the resulting 10-membered keto-lactam is purified by recrystallization or column chromatography.
Step 3: Reduction of the Amide Carbonyl Group
The final step to achieve the protopine skeleton is the reduction of the amide carbonyl group in the keto-lactam to a methylene (B1212753) group.[2]
-
Reactants: The purified 10-membered keto-lactam from Step 2.
-
Reagents: A suitable reducing agent such as diborane (B8814927) (B₂H₆) or lithium aluminium hydride (LiAlH₄).
-
Solvent: Anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure: The keto-lactam is dissolved in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). The reducing agent is added carefully at a low temperature (e.g., 0 °C). The reaction is then allowed to warm to room temperature and stirred for several hours. After completion, the reaction is quenched cautiously, and the product, protopine, is extracted and purified by column chromatography and/or recrystallization.
Quantitative Data for Synthesis
The yields for the synthesis of protopine can vary depending on the specific substrates and reaction conditions. The following table summarizes representative yields for key steps in the synthesis of protopine and its analogue muramine.[1]
| Step | Product | Yield (%) |
| Bischler-Napieralski Cyclization | Indeno[2,1-a][3]benzazepine intermediate | ~76% |
| Singlet Oxygen Oxygenation | 10-membered keto-lactam | ~78% |
| Final Reduction Step | Protopine | ~60% |
Biosynthesis
In nature, protopine is derived from the benzylisoquinoline alkaloid (S)-reticuline.[3] The biosynthetic pathway involves a series of enzymatic transformations.
The biosynthesis of protopine from (S)-Reticuline proceeds through the following key intermediates and enzymes:
-
(S)-Reticuline is converted to (S)-Scoulerine by the action of the berberine bridge enzyme (BBE) .
-
(S)-Scoulerine is then transformed into (S)-Cheilanthifoline by (S)-cheilanthifoline synthase (CYP719A25) .
-
(S)-Cheilanthifoline is subsequently converted to (S)-Stylopine via (S)-stylopine synthase (CYP719A20) .
-
The nitrogen atom of (S)-Stylopine is methylated by (S)-tetrahydroprotoberberine N-methyltransferase to yield (S)-cis-N-Methylstylopine .
-
Finally, (S)-cis-N-Methylstylopine is hydroxylated by N-methylstylopine hydroxylase to produce protopine .[3]
Signaling Pathways and Experimental Workflows
Protopine has been shown to modulate several key signaling pathways, contributing to its pharmacological effects.
Protopine Biosynthesis Pathway
The enzymatic cascade for the biosynthesis of protopine from (S)-Reticuline can be visualized as follows:
Caption: Biosynthetic pathway of protopine from (S)-Reticuline.
Chemical Synthesis Workflow
A generalized workflow for the chemical synthesis of protopine is depicted below.
Caption: Generalized workflow for the chemical synthesis of protopine.
Inhibition of Inflammatory Signaling Pathways
Protopine has been demonstrated to inhibit inflammatory responses by targeting key signaling pathways such as the MAPK/NF-κB and PI3K/Akt pathways.
MAPK/NF-κB Signaling Pathway
Protopine can suppress the activation of the NF-κB pathway, a critical regulator of inflammation.
Caption: Protopine's inhibition of the MAPK/NF-κB signaling pathway.
PI3K/Akt Signaling Pathway
Protopine has also been shown to interfere with the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Caption: Protopine's inhibitory effect on the PI3K/Akt signaling pathway.
References
- 1. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protopine - LKT Labs [lktlabs.com]
- 3. Protopine attenuates inflammation stimulated by carrageenan and LPS via the MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protopine alleviates lipopolysaccharide-triggered intestinal epithelial cell injury through retarding the NLRP3 and NF-κB signaling pathways to reduce inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the synthesis of protopine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Protopine: A Technical Whitepaper for Drug Discovery Professionals
An in-depth exploration of the pharmacological properties of the isoquinoline (B145761) alkaloid, protopine, summarizing its therapeutic potential through quantitative data, detailed experimental methodologies, and elucidated signaling pathways.
Introduction
Protopine, a prominent member of the isoquinoline alkaloid family, is a bioactive compound found in various plant species, including those of the Papaveraceae and Fumariaceae families.[1] For centuries, plants containing protopine have been utilized in traditional medicine for their analgesic, anti-inflammatory, and antimicrobial properties.[2][3] Modern pharmacological research has begun to unravel the molecular mechanisms underlying these effects, revealing a wide spectrum of biological activities that position protopine as a compelling candidate for further drug development. This technical guide provides a comprehensive overview of the current scientific understanding of protopine's biological activities, with a focus on quantitative data, experimental protocols, and the intricate signaling pathways it modulates.
Pharmacological Activities of Protopine
Protopine exhibits a diverse range of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular activities. These effects are underpinned by its ability to interact with various cellular targets and modulate key signaling cascades.
Anti-inflammatory Activity
Protopine has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models.[4] The primary mechanism of its anti-inflammatory action involves the inhibition of the Toll-like receptor 4 (TLR4), NF-κB, and MAPK signaling pathways.[4][5] By suppressing these pathways, protopine effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), prostaglandin (B15479496) E2 (PGE2), and various cytokines like TNF-α, IL-1β, and IL-6.[4]
Table 1: Quantitative Data on the Anti-inflammatory Activity of Protopine
| Model System | Concentration/Dose | Observed Effect | Reference |
| LPS-stimulated BV2 microglial cells | 5, 10, 20 μM | Inhibition of iNOS and COX-2 secretion; suppression of TNF-α, IL-1β, and IL-6 production. | [4] |
| LPS-stimulated RAW264.7 macrophages | 20, 40 μg/mL | Reduction of NO, COX-2, and PGE2 production. | [4] |
| Carrageenan-induced rat paw edema | 50–100 mg/kg (intraperitoneal) | Inhibitory effect three times higher than aspirin. | [4][6] |
| Carrageenan-induced mouse paw edema | 50 mg/kg (oral) | Alleviation of paw edema via inhibition of iNOS and COX-2 expression. | [4] |
| Xylene-induced mouse ear edema | 3.67 and 7.33 mg/kg | Significant reduction in swelling. | [7][8] |
| LPS-induced acute kidney injury in mice | 5, 15, 30 mg/kg | Dose-dependent reduction of BUN, serum creatinine, and inflammatory markers. | [4] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard in vivo method to assess the anti-inflammatory activity of a compound.[7][8]
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions with free access to food and water.
-
Grouping: Rats are randomly divided into several groups: a control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups receiving different doses of protopine.
-
Compound Administration: Protopine is administered orally or intraperitoneally at specified doses (e.g., 50-100 mg/kg) one hour before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.
Signaling Pathway: Protopine's Anti-inflammatory Mechanism
Caption: Protopine inhibits inflammatory responses by blocking the TLR4-mediated MAPK and NF-κB signaling pathways.
Anticancer Activity
Protopine has demonstrated significant cytotoxic effects against a variety of cancer cell lines, including those of the liver, colon, breast, pancreas, prostate, and lung.[4] Its anticancer mechanisms are multifaceted and involve the induction of cell cycle arrest, apoptosis, and autophagy.[2][9]
Table 2: Cytotoxic Activity of Protopine against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (μM) | Reference |
| HL-60 | Leukemia | 6.68 | [4][6] |
| A-549 | Lung Cancer | 20.47 | [4][6] |
| MCF-7 | Breast Cancer | 22.59 | [4][6] |
| HepG2 | Liver Cancer | 1000 μg/mL | [4][6] |
| SW480 | Colon Cancer | 1000 μg/mL | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[10]
-
Cell Culture: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of protopine for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control is also included.
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[11]
Signaling Pathway: Protopine-Induced Apoptosis
Caption: Protopine induces apoptosis through both intrinsic and extrinsic pathways, leading to cancer cell death.
Antimicrobial Activity
Protopine has also been reported to possess antimicrobial properties against a range of pathogens.
Table 3: Antimicrobial Activity of Protopine
| Microorganism | Activity Metric | Value | Reference |
| Helicobacter pylori | MIC50 | 100 μg/mL | [4] |
| Pseudomonas aeruginosa | MIC | 125 mg/L | [12] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilutions: The antimicrobial agent (protopine) is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Cardiovascular Effects
Protopine exerts multiple effects on the cardiovascular system, including anti-platelet aggregation and anti-arrhythmic activities.[4][13] It can inhibit platelet aggregation by increasing the levels of cAMP and cGMP, inhibiting the release of arachidonic acid and platelet-activating factors, and suppressing the activity of thromboxane (B8750289) synthase.[4] Its anti-arrhythmic effects are attributed to its ability to block Ca2+ currents in cardiac myocytes.[13]
Enzyme Inhibition
Protopine has been shown to inhibit the activity of certain enzymes, which contributes to its therapeutic effects.
Table 4: Enzyme Inhibitory Activity of Protopine
| Enzyme | IC50 Value / Concentration | Effect | Reference |
| Acetylcholinesterase (AChE) | 50, 100 μM | Dose-dependent, specific, reversible, and competitive inhibition. | [6] |
| CYP2C19 | 1.8 μM | Time-dependent inhibition. | [14] |
Conclusion
Protopine, an isoquinoline alkaloid with a rich history in traditional medicine, presents a compelling profile of biological activities. Its well-documented anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects, supported by a growing body of quantitative data, highlight its potential as a lead compound for the development of novel therapeutics. The elucidation of its mechanisms of action, particularly the modulation of key signaling pathways like NF-κB and MAPK, provides a solid foundation for targeted drug design and optimization. The experimental protocols detailed herein offer a standardized framework for future research and preclinical evaluation of protopine and its derivatives. Further investigation into its pharmacokinetics, safety profile, and in vivo efficacy is warranted to fully realize its therapeutic promise.
References
- 1. benchchem.com [benchchem.com]
- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines | Scilit [scilit.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Quantification, Metabolism and Pharmacokinetics, Pharmacological Activities, and Botanical Preparations of Protopine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Anti-inflammatory Effects of Protopine Total Alkaloids of Macleaya Cordata (Willd.) R. Br - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Exploring the Anti-inflammatory Effects of Protopine Total Alkaloids of Macleaya Cordata (Willd.) R. Br. [frontiersin.org]
- 9. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. The Activity of Isoquinoline Alkaloids and Extracts from Chelidonium majus against Pathogenic Bacteria and Candida sp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrophysiological effects of protopine in cardiac myocytes: inhibition of multiple cation channel currents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Protopine: A Comprehensive Technical Review of its Pharmacological Properties and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protopine, a benzylisoquinoline alkaloid, has emerged as a compound of significant interest in the fields of pharmacology and drug development.[1] Found predominantly in plants of the Papaveraceae, Fumariaceae, Berberidaceae, and Ranunculaceae families, protopine has been demonstrated to possess a wide spectrum of biological activities.[2] This technical guide provides a comprehensive review of the current state of protopine research, with a focus on its pharmacological effects, mechanisms of action, and the experimental methodologies used to elucidate its therapeutic potential. All quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Pharmacological Activities and Mechanisms of Action
Protopine exhibits a diverse range of pharmacological effects, including anti-inflammatory, anticancer, neuroprotective, and cardiovascular activities. These effects are underpinned by its ability to modulate multiple cellular signaling pathways.
Anti-inflammatory Activity
Protopine has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models.[3] Its mechanism of action primarily involves the inhibition of pro-inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] By suppressing these pathways, protopine reduces the production of inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][5]
Anticancer Activity
Protopine has shown significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines.[3][6] Its anticancer activity is mediated through the induction of apoptosis via the intrinsic, or mitochondrial, pathway.[6] This involves the activation of caspase-9 and caspase-3, and the modulation of the PI3K/Akt signaling pathway, often triggered by an increase in intracellular reactive oxygen species (ROS).[6]
Neuroprotective Effects
Protopine has been shown to exert neuroprotective effects in models of neonatal hypoxic-ischemic brain damage.[7][8] The underlying mechanism involves the activation of the AMPK/PGC1α pathway, which leads to reduced cerebral infarct volume, alleviation of brain edema, and inhibition of glial activation.[7][8] Furthermore, protopine has been investigated for its potential in Alzheimer's disease models, where it has been shown to promote the degradation of pathological tau protein through the inhibition of histone deacetylase 6 (HDAC6).
Cardiovascular Effects
Protopine exhibits multiple actions on the cardiovascular system, including anti-arrhythmic and anti-hypertensive effects.[9] It has been shown to inhibit multiple cation channel currents in cardiac myocytes, including L-type Ca2+, sodium, and potassium channels.[9] Additionally, protopine can inhibit platelet aggregation by interfering with the arachidonic acid metabolic system and inhibiting thromboxane (B8750289) synthase.[10]
Quantitative Data
The following tables summarize the quantitative data on the biological activities of protopine.
Table 1: In Vitro Cytotoxicity of Protopine (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Leukemia | 6.68 | [3][6] |
| A-549 | Lung Cancer | 20.47 | [3][6] |
| MCF-7 | Breast Cancer | 22.59 | [3][6] |
| MDA-MB-231 | Breast Cancer | 32 µg/mL | [11] |
| HepG2 | Liver Cancer | >1000 µg/mL (low cytotoxicity) | [3] |
| SW480 | Colon Cancer | Not specified | [6] |
| MIA PaCa-2 | Pancreatic Cancer | Not specified | [6] |
| PANC-1 | Pancreatic Cancer | Not specified | [6] |
| U343 | Glioblastoma | Not specified | [6] |
| U87 | Glioblastoma | Not specified | [6] |
Table 2: In Vivo Anti-inflammatory Effects of Protopine
| Animal Model | Treatment and Dosage | Effect | Reference |
| Carrageenan-induced rat paw edema | 50-100 mg/kg (intraperitoneal) | 3 times more potent than aspirin | [3] |
| Carrageenan-induced mouse paw edema | 50 mg/kg (oral) | Alleviation of paw edema | [10] |
| LPS-induced acute kidney injury in mice | 5, 15, 30 mg/kg (intragastric) | Dose-dependent reduction in BUN, Scr, and inflammatory markers | [3] |
| Xylene-induced auricular edema in mice | 3.67 and 7.33 mg/kg (oral) | Significant reduction in swelling | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in protopine research.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of protopine on cancer cell lines and calculate the IC50 value.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates at a density of 3×10³ cells/mL and allowed to adhere overnight.[11][13]
-
Compound Treatment: The cells are treated with various concentrations of protopine (e.g., 4, 8, 16, 32, 64, and 128 µg/mL) for 24 hours.[11]
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[14][15]
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[14][16]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting cell viability against the logarithm of the protopine concentration.[13]
Western Blot Analysis
Objective: To detect and quantify the expression of specific proteins involved in signaling pathways affected by protopine.
Methodology:
-
Sample Preparation: Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[17]
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., antibodies against NF-κB, p-IκBα, COX-2, caspases, Akt, p-Akt) overnight at 4°C.[4][18]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[18]
In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema
Objective: To evaluate the anti-inflammatory effect of protopine in an acute inflammation model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats or Swiss albino mice are used.[3][12]
-
Treatment: Protopine is administered orally or intraperitoneally at various doses (e.g., 50-100 mg/kg) one hour before the carrageenan injection.[3]
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of the animals.[19][20]
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at different time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.[21]
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the protopine-treated group with that of the control group.
In Vivo Anticancer Model: Xenograft Mouse Model
Objective: To assess the in vivo antitumor activity of protopine.
Methodology:
-
Cell Preparation: A suspension of cancer cells (e.g., 3 x 10^6 cells) in a suitable medium is prepared for injection.[22]
-
Animal Model: Immunodeficient mice (e.g., nude mice or NOD-SCID mice) are used as hosts for the tumor xenografts.[23][24]
-
Tumor Cell Implantation: The cancer cell suspension is injected subcutaneously into the flank of the mice.[22]
-
Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomly assigned to treatment and control groups. Protopine is administered at specified doses (e.g., 5, 10, 20 mg/kg) via a suitable route (e.g., oral gavage or intraperitoneal injection) for a defined period.[3][25]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (width)² x length / 2.[22]
-
Endpoint Analysis: At the end of the study, the tumors are excised and weighed. Further analysis, such as immunohistochemistry or Western blotting, can be performed on the tumor tissue.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by protopine and a typical experimental workflow.
Signaling Pathway Diagrams
Caption: Protopine's anti-inflammatory mechanism via MAPK and NF-κB pathway inhibition.
Caption: Protopine induces apoptosis through ROS-mediated PI3K/Akt pathway inhibition.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating the anticancer effects of protopine.
Conclusion
Protopine is a promising natural alkaloid with a wide array of pharmacological activities, making it a compelling candidate for further drug development. Its ability to modulate key signaling pathways involved in inflammation, cancer, and neurodegeneration highlights its therapeutic potential. The data and protocols summarized in this technical guide provide a solid foundation for researchers and scientists to design and execute further studies to fully elucidate the clinical utility of protopine. Future research should focus on optimizing its bioavailability, conducting more extensive preclinical toxicology studies, and ultimately, translating these promising findings into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Western Blot Protocol | Proteintech Group [ptglab.com]
- 3. Identification and Quantification, Metabolism and Pharmacokinetics, Pharmacological Activities, and Botanical Preparations of Protopine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protopine reduces the inflammatory activity of lipopolysaccharide-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protopine Exerts Neuroprotective Effects on Neonatal Hypoxic-Ischemic Brain Damage in Rats via Activation of the AMPK/PGC1α Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protopine Exerts Neuroprotective Effects on Neonatal Hypoxic-Ischemic Brain Damage in Rats via Activation of the AMPK/PGC1α Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiological effects of protopine in cardiac myocytes: inhibition of multiple cation channel currents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Quantification, Metabolism and Pharmacokinetics, Pharmacological Activities, and Botanical Preparations of Protopine: A Review | MDPI [mdpi.com]
- 11. ijper.org [ijper.org]
- 12. Exploring the Anti-inflammatory Effects of Protopine Total Alkaloids of Macleaya Cordata (Willd.) R. Br - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
- 16. Acute, chronic, and genotoxic studies on the protopine total alkaloids of the Macleaya cordata (willd.) R. Br. in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
- 18. ptglab.com [ptglab.com]
- 19. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 20. inotiv.com [inotiv.com]
- 21. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 23. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 24. benchchem.com [benchchem.com]
- 25. Xenograft Services and PDX Protocols | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
Protopine: A Technical Guide to its Role in Traditional Herbal Medicine and Modern Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protopine, a benzylisoquinoline alkaloid, is a prominent bioactive compound found in various medicinal plants, particularly those from the Papaveraceae and Fumariaceae families.[1][2] For centuries, plants containing protopine, such as Corydalis species, have been cornerstones of traditional herbal medicine for their analgesic, anti-inflammatory, and sedative properties.[3][4] Modern pharmacological research has begun to elucidate the molecular mechanisms underlying these traditional uses, revealing a wide spectrum of activities including anti-inflammatory, anticancer, neuroprotective, and antiplatelet effects.[5][6] This technical guide provides a comprehensive overview of protopine, summarizing its quantitative distribution in botanical sources, detailing key experimental protocols for its study, and visualizing its modulation of critical cellular signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering a foundation for further investigation into the therapeutic potential of protopine.
Quantitative Analysis of Protopine in Botanical Sources
The concentration of protopine varies significantly across different plant species and even within different parts of the same plant. This variability underscores the importance of standardized extraction and quantification methods for both traditional preparations and modern pharmaceutical development. The following table summarizes the reported concentrations of protopine in various plant sources.
| Plant Species | Family | Plant Part | Protopine Concentration | Analytical Method | Reference |
| Fumaria indica | Fumariaceae | Whole Plant | 3.69 ± 0.46% w/w (in methanolic extract) | HPTLC | [7][8] |
| Corydalis yanhusuo | Papaveraceae | Tuber | 2.71% (in purified total alkaloid extract) | Not Specified | [7] |
| Argemone mexicana | Papaveraceae | Whole Plant | 840 ppm | Not Specified | [2] |
| Fumaria officinalis | Fumariaceae | Aerial Parts | 258.3 mg/100 g | Not Specified | [2] |
| Corydalis racemose | Papaveraceae | Herb | 0.905% | HPLC | [9] |
| Macleaya cordata | Papaveraceae | Not Specified | ≥35% (in protopine total alkaloids extract) | Not Specified | [7] |
| Pseudofumaria lutea | Papaveraceae | Aerial & Underground Parts | 1036–1934 µg/g d.w. | LC-ESI-MS/MS | [7] |
| Corydalis solida | Papaveraceae | Aerial & Underground Parts | 440–1125 µg/g d.w. | LC-ESI-MS/MS | [7] |
Pharmacological Effects of Protopine: Quantitative In Vitro and In Vivo Data
Protopine exerts a multitude of pharmacological effects, which have been quantified in various preclinical models. These studies provide a basis for understanding its therapeutic potential and dose-dependent activities.
Table 2.1: Anti-Inflammatory Activity
| Model System | Treatment/Stimulus | Protopine Concentration/Dose | Observed Effect | Reference |
| LPS-stimulated BV2 cells | Lipopolysaccharide (LPS) | 5, 10, 20 µM | Significant suppression of NO and PGE2 secretion. Attenuation of TNF-α, IL-1β, and IL-6 production. | [10] |
| Carrageenan-induced mouse model | Carrageenan (CA) | 50 mg/kg (oral administration) | Abrogation of iNOS and COX-2 protein expression. Abolished IκB phosphorylation. | [10] |
| Carrageenan-induced rat paw edema | Carrageenan | 50–100 mg/kg (intraperitoneal injection) | Inhibitory effect was three times higher than that of aspirin. | [5] |
| LPS-induced acute kidney injury in mice | Lipopolysaccharide (LPS) | 5, 15, 30 mg/kg | Dose-dependent reduction of BUN, serum creatinine, and inflammatory factors (IFN-γ, TNF, IL-2). | [5] |
| Rat paw edema model | Carrageenan | 2.54 and 5.08 mg/kg (as MPTA) | Significant anti-inflammatory activity 6 hours after injection. | [11][12] |
| Mouse ear swelling test | Xylene | 3.67 and 7.33 mg/kg (as MPTA) | Significant reduction in the degree of swelling. | [11][12] |
*MPTA: Macleaya cordata protopine total alkaloids
Table 2.2: Anticancer and Cytotoxic Activity
| Cell Line/Model | Protopine Concentration/Dose | Observed Effect | Reference |
| Human liver carcinoma cells | Not Specified | Inhibition of cell viability and induction of caspase-dependent apoptosis. | [1][13] |
| Xenograft mice with liver carcinoma | Not Specified | Repression of tumor growth without noticeable toxicity. | [1][13] |
| Human breast cancer cells (MDA-MB-231) | IC50 concentration | Induction of apoptosis, increased ROS accumulation, and DNA damage. | [14] |
Table 2.3: Other Pharmacological Activities
| Activity | Model System | Protopine Concentration/Dose | Observed Effect | Reference |
| Anti-platelet Aggregation | Rabbit platelet model | 100 µg/mL | Inhibition of thromboxane (B8750289) formation. | [6] |
| Anticonvulsant | Pentylenetetrazol-induced seizure mouse model | 0.005, 0.05 mg/kg | Dose-dependent prolongation of seizure latency and reduction in convulsion duration. | [6] |
| Anti-addictive | Morphine withdrawal model | 5, 10, 50 µM | Concentration-dependent reduction in morphine withdrawal symptoms. | [6] |
| Acetylcholinesterase Inhibition | In vitro assay | IC50: 30.5 µM | Reversible competitive inhibition of acetylcholinesterase. | [15] |
Key Signaling Pathways Modulated by Protopine
Protopine's diverse pharmacological effects are largely attributed to its ability to modulate key intracellular signaling pathways, particularly those involved in inflammation and cell survival.
Inhibition of the MAPK/NF-κB Signaling Pathway
The anti-inflammatory effects of protopine are significantly mediated through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades.[10] In response to inflammatory stimuli like lipopolysaccharide (LPS), protopine has been shown to suppress the phosphorylation of MAPK proteins, including p38, ERK1/2, and JNK.[5][10] This, in turn, prevents the degradation of the inhibitor of NF-κB (IκB), thereby blocking the nuclear translocation of NF-κB.[10] The inhibition of this pathway ultimately leads to a reduction in the expression of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), prostaglandin (B15479496) E2 (PGE2), and various cytokines like TNF-α, IL-1β, and IL-6.[5][10][16]
Caption: Protopine inhibits inflammatory responses by blocking the MAPK/NF-κB pathway.
Modulation of the PI3K/Akt and Intrinsic Apoptosis Pathway
Protopine has demonstrated significant anticancer activity by inducing apoptosis, particularly through the intrinsic or mitochondrial pathway.[1][17] Studies in liver carcinoma cells show that protopine treatment leads to an accumulation of intracellular reactive oxygen species (ROS).[1][13] This increase in ROS subsequently inhibits the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a key regulator of cell survival.[1][17] The inhibition of the PI3K/Akt pathway, coupled with ROS-induced mitochondrial stress, facilitates the release of cytochrome c from the mitochondria into the cytosol.[1] This event triggers the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in programmed cell death.[1]
Caption: Protopine induces apoptosis through ROS generation and PI3K/Akt pathway inhibition.
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and in vitro analysis of protopine, synthesized from multiple sources to provide a comprehensive guide.
General Experimental Workflow
The study of protopine typically follows a systematic workflow, from extraction from raw botanical material to detailed in vitro assays to elucidate its mechanism of action.
Caption: A typical workflow for the extraction, quantification, and analysis of protopine.
Extraction and Purification of Protopine
This protocol describes a general method for extracting and enriching the total alkaloid fraction, including protopine, from dried plant material.[7]
-
1. Plant Material Preparation:
-
Air-dry the plant material (e.g., tubers of Corydalis yanhusuo) at room temperature.
-
Pulverize the dried material into a coarse powder.
-
-
2. Extraction (Soxhlet Method):
-
Place the powdered material into a thimble and insert it into a Soxhlet extractor.[2]
-
Fill the distilling flask with methanol (B129727) (or 95% ethanol) to approximately two-thirds of its volume.[2][5]
-
Heat the flask and allow the extraction to proceed for a sufficient number of cycles (e.g., 6 hours) to ensure complete extraction.[2][7]
-
Collect the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.[7]
-
-
3. Acid-Base Partitioning for Alkaloid Enrichment:
-
Dissolve the crude extract in a 1-2% hydrochloric acid solution.
-
Filter the acidic solution to remove non-alkaloidal residues.
-
Adjust the pH of the filtrate to 9-10 with a base (e.g., ammonia (B1221849) water) to precipitate the total alkaloids.
-
Collect the precipitate by filtration, wash with distilled water until neutral, and dry to yield the total alkaloid fraction.
-
-
4. Chromatographic Purification:
-
Further purify the total alkaloid fraction using column chromatography (e.g., silica (B1680970) gel) with a gradient elution system (e.g., chloroform-methanol).[7]
-
Monitor fractions by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those rich in protopine.
-
Combine the protopine-rich fractions and evaporate the solvent to obtain purified protopine.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a validated RP-HPLC method for the quantitative analysis of protopine.[9][18]
-
1. Instrumentation and Conditions:
-
Column: C18 (e.g., 4.6 mm x 250 mm, 5 µm).[18]
-
Mobile Phase: Acetonitrile:Water (containing 0.8% triethylamine (B128534) and 3% acetic acid) (20:80, v/v) OR Methanol:Water:10% Acetic Acid (80:20:2, v/v/v), pH 5.6.[18][19]
-
Flow Rate: 1.0 mL/min.[18]
-
Detection Wavelength: 289 nm.[18]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
2. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of protopine reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase. Sonicate to ensure complete dissolution.[18]
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1 µg/mL to 10 µg/mL) by serial dilutions of the stock solution with the mobile phase.
-
Sample Preparation: Dissolve a known amount of the purified extract in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[18]
-
-
3. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase), followed by the working standard solutions and the prepared sample solutions.
-
Record the chromatograms and measure the peak area for protopine.
-
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the protopine standard against its concentration.
-
Determine the concentration of protopine in the sample by comparing its peak area to the calibration curve.
-
In Vitro Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of protopine on cell lines by measuring metabolic activity.[20][21]
-
1. Cell Seeding:
-
Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[20]
-
-
2. Protopine Treatment:
-
Prepare serial dilutions of protopine in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of protopine. Include a vehicle control (e.g., DMSO).
-
-
3. Incubation:
-
Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[20]
-
-
4. MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
5. Solubilization and Measurement:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of protopine that causes 50% inhibition of cell growth).
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following protopine treatment.[20][22][23]
-
1. Cell Treatment and Harvesting:
-
Treat cells with the desired concentrations of protopine for the specified time.
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach using Trypsin-EDTA, and neutralize with a complete medium.[22]
-
Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
-
2. Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
3. Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.
-
Conclusion
Protopine stands out as a pharmacologically versatile alkaloid with a strong foundation in traditional medicine and growing validation from modern scientific investigation. Its ability to modulate key signaling pathways like MAPK/NF-κB and PI3K/Akt provides a molecular basis for its observed anti-inflammatory and anticancer effects. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers aiming to further explore the therapeutic applications of protopine. Future research should focus on clinical trials to translate the promising preclinical findings into tangible therapeutic benefits, potentially leading to the development of new drugs for a range of inflammatory and proliferative diseases.
References
- 1. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. thenaturopathicherbalist.com [thenaturopathicherbalist.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Identification and Quantification, Metabolism and Pharmacokinetics, Pharmacological Activities, and Botanical Preparations of Protopine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Central composite design expert-supported development and validation of HPTLC method: Relevance in quantitative evaluation of protopine in Fumaria indica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protopine attenuates inflammation stimulated by carrageenan and LPS via the MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the Anti-inflammatory Effects of Protopine Total Alkaloids of Macleaya Cordata (Willd.) R. Br - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Exploring the Anti-inflammatory Effects of Protopine Total Alkaloids of Macleaya Cordata (Willd.) R. Br. [frontiersin.org]
- 13. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijper.org [ijper.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Protopine - LKT Labs [lktlabs.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. [RP-HPLC method for determination of protopine in plasma and pharmacokinetics in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Protopine: A Technical Guide to its Molecular Targets and Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction: Protopine is a benzylisoquinoline alkaloid found predominantly in plants of the Papaveraceae and Fumariaceae families, such as Corydalis and Papaver species.[1][2] This compound has garnered significant scientific interest due to its wide range of pharmacological activities, including anti-cancer, anti-inflammatory, neuroprotective, and analgesic effects.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms of protopine, focusing on its direct targets and the modulation of key cellular signaling pathways. The information is compiled from various in vitro and in vivo studies, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core signaling cascades.
Core Mechanisms of Action and Signaling Pathways
Protopine exerts its pleiotropic effects by modulating multiple, often interconnected, signaling pathways. Its primary mechanisms can be categorized into anti-cancer and anti-inflammatory activities.
Anti-Cancer Activity
Protopine demonstrates significant cytotoxic effects against a variety of cancer cell lines.[3] Its anti-tumor activity is primarily mediated through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][4]
1. Induction of Apoptosis via the ROS/PI3K/Akt Pathway:
In liver carcinoma cells, protopine induces apoptosis through the intrinsic, or mitochondrial, pathway.[1][5] A key initiating event is the accumulation of intracellular Reactive Oxygen Species (ROS).[1][5][6] This increase in oxidative stress acts as an upstream inhibitor of the PI3K/Akt signaling pathway, a critical cascade for cell survival and proliferation.[1][6] Inhibition of PI3K/Akt signaling leads to the downregulation of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL.[1][4] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol.[1] Cytosolic cytochrome c then participates in the formation of the apoptosome, leading to the activation of initiator caspase-9 and subsequently the executioner caspase-3, culminating in apoptotic cell death.[1][7][8] This caspase-dependent apoptosis can be blocked by specific inhibitors of caspase-3 and caspase-9.[1]
2. Microtubule Stabilization and Mitotic Arrest:
In hormone-refractory prostate cancer cells, protopine functions as a novel microtubule-stabilizing agent.[2][4] By promoting tubulin polymerization and inhibiting its depolymerization, it disrupts the dynamic instability of microtubules, which is essential for the formation of the mitotic spindle.[2][4] This leads to cell cycle arrest in the G2/M phase (mitotic arrest).[4] Prolonged mitotic arrest activates downstream apoptotic signaling.[4] This process involves the increased activity of the cyclin-dependent kinase 1 (Cdk1)/cyclin B1 complex, which contributes to apoptosis by modulating mitochondria-mediated pathways, including the phosphorylation of Bcl-2 and the downregulation of Mcl-1, another anti-apoptotic Bcl-2 family protein.[2][4]
3. Inhibition of Metastasis:
Protopine has been shown to inhibit the migration and invasion of liver carcinoma cells.[1] This is achieved by downregulating the expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-7, which are crucial for the degradation of the extracellular matrix.[1][9] Furthermore, protopine can suppress the epithelial-mesenchymal transition (EMT), a key process in tumor metastasis.[1] This is evidenced by the upregulation of the epithelial marker E-cadherin and the downregulation of the mesenchymal marker N-cadherin following protopine treatment.[1]
Anti-Inflammatory Activity
Protopine exhibits potent anti-inflammatory properties by targeting the MAPK and NF-κB signaling pathways, which are central to the inflammatory response.[9][10][11]
1. Inhibition of MAPK and NF-κB Signaling:
In inflammatory models stimulated by agents like lipopolysaccharide (LPS) or phorbol (B1677699) 12-myristate 13-acetate (PMA), protopine significantly suppresses the inflammatory cascade.[9][10][11] It inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, ERK1/2, and JNK.[9][10] Since MAPKs are upstream regulators of Nuclear Factor-kappa B (NF-κB), their inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[9][10][12] This action blocks the nuclear translocation of the active p65 subunit of NF-κB.[9][10] Consequently, the transcription of NF-κB target genes, which include numerous pro-inflammatory mediators, is suppressed.[10] This leads to a reduction in the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[2][10][11][12]
Protopine also attenuates the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and chemokines such as MCP-1, while augmenting the expression of the anti-inflammatory cytokine IL-10.[10] In some contexts, protopine's anti-inflammatory action also involves the inhibition of the NLRP3 inflammasome pathway.[13]
Other Molecular Targets
-
Calcium Channels: Protopine can suppress Ca2+ influx by inhibiting both voltage-gated and receptor-gated Ca2+ channels.[2][14] This contributes to its vasodilator and potential neuroprotective effects.[2][14] It has been shown to decrease intracellular free Ca2+ concentration elevated by noradrenaline and high potassium.[14]
-
Opioid and Adrenergic Receptors: The analgesic properties of protopine may involve interactions with opioid and α-adrenergic signaling pathways.[2]
Quantitative Data Summary
The cytotoxic efficacy of protopine has been quantified across various human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Cell Line | Cancer Type | IC50 Value (µM) | Citation(s) |
| HL-60 | Promyelocytic Leukemia | 6.68 | [3] |
| A-549 | Lung Carcinoma | 20.47 | [3] |
| MCF-7 | Breast Adenocarcinoma | 22.59 | [3] |
| MDA-MB-231 | Breast Adenocarcinoma | Moderate cytotoxicity at 20-40 µM | [3] |
| HepG2 | Hepatocellular Carcinoma | Cytotoxic effect confirmed | [3] |
| SW480 | Colon Adenocarcinoma | Cytotoxic effect confirmed | [3] |
| MIA PaCa-2 | Pancreatic Carcinoma | Cytotoxic effect confirmed | [3] |
| PANC-1 | Pancreatic Carcinoma | Cytotoxic effect confirmed | [3] |
Key Experimental Protocols
The investigation into protopine's mechanisms relies on a range of standard molecular and cellular biology techniques.
1. Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay is used to measure the cytotoxic effects of protopine on cancer cell lines.[1][5][13]
-
Cell Seeding: Cancer cells (e.g., HepG2, Huh-7) are plated in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.[1][15]
-
Treatment: Cells are treated with various concentrations of protopine (e.g., 1-100 µM) and a vehicle control (e.g., DMSO) for specified durations (e.g., 24, 48, 72 hours).[15]
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Quantification: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the control group, and the IC50 value is calculated.[16]
2. Western Blot Analysis
This technique is used to detect and quantify changes in the expression levels of specific proteins within the signaling pathways affected by protopine.[1][9][12]
-
Protein Extraction: Following treatment with protopine, cells are lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking & Antibody Incubation: The membrane is blocked with a protein solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding. It is then incubated with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, Bcl-2, Caspase-3, p-p65, IκBα).
-
Secondary Antibody & Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
3. Apoptosis Assay (Flow Cytometry)
This method is used to quantify the percentage of apoptotic cells after protopine treatment.[1][5][6]
-
Cell Treatment: Cells are treated with protopine for a designated time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Quantification: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by protopine.
Conclusion
Protopine is a multifaceted alkaloid that modulates a complex network of cellular targets and signaling pathways. Its anti-cancer effects are driven by the induction of ROS-mediated apoptosis via PI3K/Akt inhibition and by disrupting microtubule dynamics to cause mitotic arrest.[1][4] Its potent anti-inflammatory activity stems from the dual inhibition of the MAPK and NF-κB signaling cascades.[10][17] The ability of protopine to simultaneously target pathways critical for cell survival, proliferation, and inflammation underscores its significant therapeutic potential for the development of novel treatments for cancer and inflammatory diseases. Further investigation is warranted to fully elucidate its pharmacological profile and translate these findings into clinical applications.
References
- 1. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protopine - LKT Labs [lktlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Protopine, a novel microtubule-stabilizing agent, causes mitotic arrest and apoptotic cell death in human hormone-refractory prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protopine attenuates inflammation stimulated by carrageenan and LPS via the MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protopine reduces the inflammatory activity of lipopolysaccharide-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Protopine alleviates lipopolysaccharide-triggered intestinal epithelial cell injury through retarding the NLRP3 and NF-κB signaling pathways to reduce inflammation and oxidative stress - ProQuest [proquest.com]
- 14. Effects of protopine on intracellular calcium and the PKC activity of rat aorta smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 17. researchgate.net [researchgate.net]
Protopine: An In-Depth Technical Guide to In Vivo Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protopine, a benzylisoquinoline alkaloid found in various medicinal plants, has garnered significant scientific interest due to its diverse pharmacological activities. A thorough understanding of its pharmacokinetic profile and bioavailability is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the in vivo pharmacokinetics and bioavailability of protopine. It includes a detailed summary of available quantitative data, experimental protocols for key analytical methods, and a visual representation of its metabolic and signaling pathways. While extensive research has been conducted on protopine's pharmacological effects, this guide also highlights the current gaps in the literature, particularly concerning the absolute oral bioavailability of the purified compound.
Introduction
Protopine is a bioactive alkaloid predominantly found in plants of the Papaveraceae, Berberidaceae, and Fumariaceae families. It is known to possess a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and analgesic effects.[1] The therapeutic potential of protopine is contingent on its absorption, distribution, metabolism, and excretion (ADME) profile within a biological system. This document serves as a technical resource for researchers and professionals in drug development, summarizing the critical aspects of protopine's pharmacokinetics and bioavailability based on preclinical studies.
Pharmacokinetic Profile
The pharmacokinetic properties of protopine have been investigated in animal models, primarily in rats. These studies reveal insights into its behavior following both intravenous and oral administration.
Intravenous Administration
Following intravenous administration, protopine's distribution and elimination from the plasma have been characterized. A study in rats demonstrated that the concentration-time curve of protopine conforms to a two-compartment open model.[2] The key pharmacokinetic parameters from this study are summarized in Table 1.
Table 1: Pharmacokinetic Parameters of Protopine in Rats Following Intravenous Administration
| Parameter | Symbol | Value | Unit | Reference |
| Dose | - | 10 | mg/kg | [2] |
| Distribution Half-Life | t1/2α | 0.05 | h | [2] |
| Elimination Half-Life | t1/2β | 1.85 | h | [2] |
| Elimination Rate Constant | Ke | 1.52 | h⁻¹ | [2] |
| Clearance | CL | 6.41 | L/h | [2] |
| Volume of Distribution | Vd | 17.27 | L | [2] |
Oral Administration and Bioavailability
One study investigated the brain concentration of protopine in rats after oral administration of a Corydalis decumbentis extract.[3] While this provides valuable information on its ability to cross the blood-brain barrier, the plasma pharmacokinetic parameters from this study are not directly comparable to those of purified protopine.
Another study on the oral administration of Zanthoxylum nitidum decoction in rats provided pharmacokinetic data for α-allocryptopine, a structurally similar protopine alkaloid.[4] The rapid absorption observed for α-allocryptopine (Tmax of 0.38 to 1.05 h) may suggest a similar absorption profile for protopine, though further studies with the purified compound are necessary for confirmation.[4]
The lack of comprehensive oral pharmacokinetic data for purified protopine represents a significant knowledge gap that needs to be addressed in future research to accurately determine its oral bioavailability.
Distribution
Studies have shown that protopine is widely distributed in tissues following administration.[1] After oral administration of a plant extract containing protopine to rats, the compound was detected in the brain, indicating its ability to penetrate the blood-brain barrier.[3] Further research is required to quantify the distribution of protopine in various tissues and organs.
Metabolism
The metabolism of protopine has been investigated in rats, revealing several biotransformation pathways. The primary metabolic routes include ring cleavage, demethylation following ring cleavage, and glucuronidation.[1] Twelve metabolites of protopine have been identified in rats.[1]
Metabolic pathways of protopine in vivo.
Excretion
Metabolites of protopine are primarily excreted through feces and urine. One study detected two protopine metabolites in the feces of rats after oral administration.[5]
Experimental Protocols
This section outlines a general methodology for conducting in vivo pharmacokinetic studies of protopine in rats, based on protocols described in the literature.[2]
Animal Models
-
Species: Wistar rats are commonly used.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Acclimatization: Allow for an acclimatization period of at least one week before the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) before drug administration, with free access to water.
Drug Administration
-
Intravenous (IV) Administration:
-
Vehicle: Protopine can be dissolved in a suitable vehicle, such as a mixture of methanol, water, and acetic acid, adjusted to a physiological pH.
-
Dose: A typical intravenous dose used in studies is 10 mg/kg.[2]
-
Route: Administer via the tail vein.
-
-
Oral (PO) Administration:
-
Vehicle: For oral administration, protopine can be suspended in a vehicle like a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.
-
Route: Administer via oral gavage.
-
Sample Collection
-
Blood Sampling:
-
Collect blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Use heparinized tubes to prevent coagulation.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analytical Method: RP-HPLC
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for the quantification of protopine in plasma.[2]
Table 2: RP-HPLC Method for Protopine Quantification in Rat Plasma
| Parameter | Condition |
| Chromatographic System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase | Methanol:Water:10% Acetic Acid (80:20:2, v/v/v), pH 5.6 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 285 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
-
Sample Preparation:
-
To a plasma sample, add a suitable internal standard.
-
Perform liquid-liquid extraction. For example, make the plasma basic and extract twice with ether.
-
Re-extract the protopine from the ether phase into a dilute acid solution (e.g., 0.02 mol/L sulfuric acid).[2]
-
Inject the aqueous layer into the HPLC system.
-
Pharmacokinetic Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis with appropriate software (e.g., WinNonlin).
Signaling Pathways
Protopine exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Toll-like receptor 4 (TLR4), mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways.[6]
Inhibition of the TLR4/MAPK/NF-κB signaling pathway by protopine.
Protopine has been shown to inhibit the phosphorylation of IκB, which prevents its degradation and the subsequent translocation of the p65 subunit of NF-κB to the nucleus.[7][8] This ultimately leads to a downregulation of the transcription of pro-inflammatory genes. Additionally, protopine can suppress the phosphorylation of MAPKs, further contributing to its anti-inflammatory effects.[7]
Conclusion and Future Directions
The available preclinical data indicate that protopine is widely distributed in the body and undergoes extensive metabolism. While intravenous pharmacokinetic parameters have been established in rats, a significant gap remains in our understanding of its oral pharmacokinetics and, consequently, its absolute oral bioavailability. Future research should prioritize conducting comparative pharmacokinetic studies of purified protopine following both intravenous and oral administration in relevant animal models. This will be crucial for determining its potential as an orally administered therapeutic agent. Furthermore, a more detailed quantitative analysis of its tissue distribution and the elucidation of the specific enzymes responsible for its metabolism will provide a more complete picture of its ADME profile, facilitating its translation from preclinical research to clinical applications.
References
- 1. Enhanced oral absorption of 20(S)-protopanaxadiol by self-assembled liquid crystalline nanoparticles containing piperine: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Figure 2: [Activation of NF-κB Signaling Pathway...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The absolute oral bioavailability of selected drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Quantification, Metabolism and Pharmacokinetics, Pharmacological Activities, and Botanical Preparations of Protopine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Quantification, Metabolism and Pharmacokinetics, Pharmacological Activities, and Botanical Preparations of Protopine: A Review [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Protopine: A Comprehensive Technical Guide on its ADME and Toxicology Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protopine is a benzylisoquinoline alkaloid found in various plant species of the Papaveraceae family, such as Macleaya cordata and Corydalis yanhusuo. It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] This technical guide provides an in-depth overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicology profile of protopine, presenting key data in a structured format to aid researchers and drug development professionals in their understanding of this promising natural compound.
ADME Profile
A thorough understanding of a compound's ADME properties is crucial for its development as a therapeutic agent. The following sections detail the current knowledge of protopine's journey through the body.
Absorption
Protopine is absorbed following oral administration. Studies in rats have shown that after oral ingestion of a Corydalis decumbentis extract, protopine can be detected in the brain within 30 minutes, indicating its ability to cross biological membranes and enter systemic circulation. However, specific quantitative data on its oral bioavailability percentage is not extensively reported in the available literature.
Distribution
Once absorbed, protopine is widely distributed throughout the body.
-
Plasma Protein Binding: Protopine has been shown to bind to major plasma proteins, human serum albumin (HSA) and α-1-acid glycoprotein (B1211001) (AAG), forming stable complexes. This interaction is crucial as it influences the unbound fraction of the drug available to exert its pharmacological effects.[1][3]
-
Tissue Distribution: Following administration, protopine distributes to various tissues. In rats, low-concentration residues of protopine have been detected in a range of tissues, suggesting broad distribution.[4] A study on laying hens also demonstrated that protopine is detectable in the liver and kidney.[5] In rats, the highest concentrations of protopine were found in the spleen, liver, and kidney.[6]
Metabolism
Protopine undergoes extensive metabolism in the body. Both in vivo and in vitro studies in rats have identified several metabolites in plasma, urine, and feces.[4][7] The primary metabolic pathways include:
In vitro studies using rat liver S9 fractions have confirmed the demethylenation of the 2,3-methylenedioxy group as a major metabolic route.[9]
Excretion
Protopine and its metabolites are eliminated from the body through both renal and fecal routes. Studies in rats have identified protopine metabolites in both urine and feces.[4][7] While qualitative data confirms these excretion pathways, the precise percentages of the administered dose eliminated through each route have not been fully quantified in the reviewed literature. One study noted that less than 1.0% of excreted protopine was in its unconverted form, indicating that it is primarily excreted as metabolites.[8]
Toxicology Profile
The safety profile of a compound is a critical determinant of its therapeutic potential. This section summarizes the key toxicological findings for protopine.
Acute Toxicity
The acute toxicity of protopine has been evaluated in rodent models, with the median lethal dose (LD50) determined for both oral and intraperitoneal routes of administration.
| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Reference |
| Mouse | Oral (i.g.) | 313.10 | 245.26–397.17 | [7] |
| Mouse | Oral (i.g.) - MPTA | 481.99 | 404.27–574.70 | [10] |
| Rat | Oral (i.g.) - MPTA | 481.99 | - | [10] |
| *MPTA: Macleaya cordata protopine total alkaloids |
Signs of toxicity observed in mice after oral administration included slowed movement and sedation.[11] Autopsies of mice administered lethal doses revealed hemorrhage in the respiratory system, lung congestion, and hemorrhage and edema in the heart, liver, kidney, and brain.[7]
Cytotoxicity
Protopine has demonstrated cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Human promyelocytic leukemia | 6.68 | [12] |
| A-549 | Human lung carcinoma | 20.47 | [12] |
| MCF-7 | Human breast adenocarcinoma | 22.59 | [12] |
| MDA-MB-231 | Human breast cancer | ~30-40 (moderate cytotoxicity) | [12] |
| MIA PaCa-2 | Human pancreatic cancer | Induces cytotoxicity at 50 µM | [12] |
| PANC-1 | Human pancreatic cancer | Induces cytotoxicity at 50 µM | [12] |
| HepG2 | Human liver cancer | Cytotoxic effect confirmed | [12] |
| SW480 | Human colon adenocarcinoma | Cytotoxic effect confirmed | [12] |
| U343 | Human glioblastoma | Cytotoxic effect confirmed | [12] |
| U87 | Human glioblastoma | Cytotoxic effect confirmed | [12] |
Genotoxicity and Teratogenicity
Studies on Macleaya cordata protopine total alkaloids (MPTA) have provided insights into the genotoxic and teratogenic potential of protopine. In a range of 60.25–241.00 mg/kg, MPTA tested negative in mutagenicity assays, including the bone marrow cell chromosome aberration test, sperm abnormality test, and bone marrow cell micronucleus test.[11]
A teratogenicity study in rats showed no reproductive or embryonic developmental toxicity at a dose of 7.53 mg/kg, which was considered the no-observed-effect level (NOEL). However, at higher doses (30.12 mg/kg and 120.50 mg/kg), there was evidence of potential reproductive or embryonic developmental toxicity.[10]
Signaling Pathways and Mechanisms of Action
Protopine exerts its diverse pharmacological effects by modulating several key signaling pathways.
NF-κB Signaling Pathway
Protopine has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. It achieves this by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[13] This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[2][3]
MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cell proliferation that is modulated by protopine. Protopine has been observed to downregulate the phosphorylation of key MAPK members, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.[13][14]
PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is vital for cell survival and proliferation, is also a target of protopine. Studies have shown that protopine can inhibit this pathway, which may contribute to its anti-cancer properties.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the study of protopine.
In Vivo Acute Toxicity (LD50) Determination
This protocol outlines the general procedure for determining the oral LD50 of protopine in mice.
Key Parameters:
-
Animal Model: ICR mice are commonly used.[7]
-
Housing: Controlled environment with standard light/dark cycle, temperature, and humidity.
-
Dose Administration: Protopine is typically dissolved in a suitable vehicle (e.g., 0.5% glacial acetic acid) and administered via oral gavage.
-
Observation: Animals are monitored for clinical signs of toxicity and mortality over a 14-day period.
-
Endpoint: The LD50 value is calculated using appropriate statistical methods.
In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.
Key Steps:
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are treated with various concentrations of protopine and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The IC50 value, the concentration of protopine that inhibits cell growth by 50%, is calculated.
Conclusion
Protopine exhibits a complex ADME profile characterized by oral absorption, wide tissue distribution, and extensive metabolism. Its toxicological profile indicates moderate acute toxicity and significant cytotoxicity against various cancer cell lines, with a potential for reproductive toxicity at high doses. The modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt provides a mechanistic basis for its observed pharmacological effects. While further research is needed to quantify some of the ADME parameters and to fully elucidate its long-term safety profile, the existing data suggest that protopine is a promising natural compound with therapeutic potential that warrants continued investigation. This guide provides a solid foundation for researchers and drug development professionals to build upon in their future studies of protopine.
References
- 1. researchgate.net [researchgate.net]
- 2. Protopine alleviates lipopolysaccharide-triggered intestinal epithelial cell injury through retarding the NLRP3 and NF-κB signaling pathways to reduce inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotransformation and tissue distribution of protopine and allocryptopine and effects of Plume Poppy Total Alkaloid on liver drug-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An assessment of the potential of protopine to inhibit microsomal drug metabolising enzymes and prevent chemical-induced hepatotoxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and Quantification, Metabolism and Pharmacokinetics, Pharmacological Activities, and Botanical Preparations of Protopine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Urinary and fecal excretion of topotecan in patients with malignant solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute, chronic, and genotoxic studies on the protopine total alkaloids of the Macleaya cordata (willd.) R. Br. in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Protopine attenuates inflammation stimulated by carrageenan and LPS via the MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protopine | C20H19NO5 | CID 4970 - PubChem [pubchem.ncbi.nlm.nih.gov]
Protopine Derivatives: A Technical Guide to Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protopine, a benzylisoquinoline alkaloid found in various plant species of the Papaveraceae and Fumariaceae families, has garnered significant scientific interest for its diverse pharmacological activities.[1] This technical guide provides an in-depth overview of protopine and its derivatives, focusing on their potential therapeutic applications, underlying mechanisms of action, and relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Core Therapeutic Areas and Mechanisms of Action
Protopine and its derivatives exhibit a broad spectrum of biological activities, with the most prominent being their anticancer, anti-inflammatory, and neuroprotective effects. These effects are mediated through the modulation of multiple critical cellular signaling pathways.
Anticancer Activity
Protopine and its derivatives have demonstrated significant cytotoxic and anti-proliferative effects against a range of cancer cell lines.[2] The primary mechanisms underlying their anticancer activity include:
-
Induction of Apoptosis: Protopine has been shown to trigger apoptosis through the intrinsic, mitochondria-mediated pathway. This involves the activation of caspase-9 and caspase-3, but not caspase-8.[3] It also modulates the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Mcl-1.[4]
-
Cell Cycle Arrest: Protopine can act as a microtubule-stabilizing agent, leading to mitotic arrest and subsequent apoptotic cell death in cancer cells.[5]
-
Inhibition of Key Signaling Pathways: Protopine has been found to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. This inhibition is often mediated by the accumulation of intracellular reactive oxygen species (ROS).[6][7]
-
Anti-Metastatic Effects: Protopine has been observed to inhibit the adhesion and invasion of cancer cells, suggesting its potential to suppress metastasis.[8]
Anti-inflammatory Activity
The anti-inflammatory properties of protopine are well-documented and are primarily attributed to its ability to suppress key inflammatory signaling cascades:
-
Inhibition of MAPK and NF-κB Signaling: Protopine effectively inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, ERK1/2, and JNK.[9] This upstream inhibition prevents the degradation of IκBα, thereby blocking the nuclear translocation and activation of the transcription factor NF-κB.[9][10] The inhibition of the NF-κB pathway leads to the downregulation of various pro-inflammatory mediators, such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[4][11]
-
Modulation of Toll-like Receptor (TLR) Pathways: Protopine can also exert its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[4][12]
Neuroprotective Effects
Protopine and its derivatives have shown promise in the context of neurodegenerative diseases and neuronal injury through several mechanisms:
-
Antioxidant Activity: Protopine exhibits antioxidant properties by enhancing the activities of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase, and catalase. It also reduces the levels of malondialdehyde, a marker of lipid peroxidation.[11][13]
-
Calcium Channel Antagonism: Protopine can protect neuronal cells from oxidative injury by acting as a Ca2+ antagonist, thereby preventing intracellular calcium overload.[11][13]
-
Acetylcholinesterase Inhibition: Protopine has been identified as a reversible and competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[14] This activity suggests its potential in managing symptoms of Alzheimer's disease.
-
Modulation of Tau Pathology: A derivative of protopine, bromo-protopine, has been shown to alleviate tau pathology, a hallmark of Alzheimer's disease, by activating chaperone-mediated autophagy.[15][16] Protopine itself can promote the degradation of pathological tau via the ubiquitin-proteasome system by inhibiting HDAC6.[17]
-
Activation of Pro-survival Pathways: Protopine has been found to exert neuroprotective effects in neonatal hypoxic-ischemic brain damage by activating the AMPK/PGC1α pathway, which is involved in mitochondrial biogenesis.[2][18]
Quantitative Data on Therapeutic Activities
The following tables summarize the quantitative data on the anticancer, anti-inflammatory, and neuroprotective activities of protopine and its derivatives.
Table 1: Anticancer Activity of Protopine and its Derivatives (IC50 values)
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Protopine | HL-60 | Leukemia | 6.68 | [2] |
| Protopine | A-549 | Lung Cancer | 20.47 | [2] |
| Protopine | MCF-7 | Breast Cancer | 22.59 | [2] |
| Bromo-protopine | - | - | 1.51 (HDAC6) | [15] |
| Palmatine | MCF-7 | Breast Cancer | ~25 | [19] |
| Palmatine | T47D | Breast Cancer | 5.126 - 5.805 µg/mL | [19] |
| Palmatine | ZR-75-1 | Breast Cancer | 5.126 - 5.805 µg/mL | [19] |
Table 2: Anti-inflammatory and Neuroprotective Activities of Protopine
| Activity | Model System | Key Findings | Concentration/Dose | Reference(s) |
| Anti-inflammatory | LPS-stimulated BV2 cells | Significant suppression of NO and PGE2 secretion | 5, 10, and 20 µM | [9] |
| Carrageenan-induced paw edema in mice | Abrogation of iNOS and COX-2 expression | 50 mg/kg | [9] | |
| LPS-stimulated murine macrophages | Reduction of inflammatory activity | - | [11] | |
| Neuroprotective | PC12 cells (H2O2-induced injury) | Improved cell viability, enhanced antioxidant enzyme activity | - | [13] |
| Acetylcholinesterase Inhibition | Reversible and competitive inhibition | IC50: 50 µM | [14] | |
| Neonatal hypoxic-ischemic brain damage in rats | Reduced cerebral infarct volume and brain edema | - | [2][18] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of protopine derivatives.
Synthesis of Protopine Derivatives
General Synthesis of Protopine Alkaloids:
A common method for the synthesis of protopine alkaloids involves a reaction sequence based on the ring enlargement of indeno[2,1-a][10]benzazepines.[17][20] This process typically includes singlet oxygen oxygenation, followed by the conversion of an amide carbonyl group of the resulting 10-membered keto-lactam to a methylene (B1212753) group.[17][20] The key starting materials, indeno[2,1-a][10]benzazepines, can be prepared through the Bischler-Napieralski cyclization of alkoxy-substituted 1-(2-bromobenzyl)-3-benzazepin-2-ones.[17][20]
Synthesis of Bromo-protopine:
-
Dissolve protopine (1 mmol) in a 3:1 mixture of CH3CN and H2O (6 ml).
-
Stir the solution continuously and add N-bromo succinimide (B58015) (1.2 mmol) at 0°C.
-
Continue stirring the reaction mixture for 2 hours at room temperature.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the CH3CN in vacuo.
-
Extract the aqueous layer with EtOAc (3 x 3 ml).[15]
Cell Viability and Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1×10^4 to 5×10^4 cells/well and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with various concentrations of the protopine derivative for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[11]
-
Incubation: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO2).[11]
-
Solubilization: Add 100 µL of the solubilization solution (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan (B1609692) crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be greater than 650 nm.[11]
Apoptosis Assays
Annexin V-FITC/Propidium Iodide (PI) Staining:
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the protopine derivative for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Caspase Activity Assay:
This assay measures the activity of key apoptotic enzymes.
-
Cell Lysis: Treat cells with the protopine derivative, then lyse the cells to release cellular contents.
-
Substrate Addition: Add a specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., caspase-3, -8, or -9) to the cell lysate.
-
Incubation: Incubate the mixture to allow the caspase to cleave the substrate.
-
Signal Detection: Measure the fluorescence or absorbance to quantify caspase activity.[3]
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Treat cells with the protopine derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein. For analyzing nuclear proteins like NF-κB, perform cytoplasmic and nuclear fractionation.[21][22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate the protein samples (typically 20-40 µg) by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p38, IκBα, total p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The therapeutic effects of protopine derivatives are intricately linked to their ability to modulate specific signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow for their investigation.
Caption: Anticancer signaling pathways modulated by protopine derivatives.
Caption: Anti-inflammatory signaling pathways targeted by protopine.
Caption: General experimental workflow for evaluating protopine derivatives.
Conclusion
Protopine and its derivatives represent a promising class of natural compounds with multifaceted therapeutic potential. Their ability to modulate key signaling pathways involved in cancer, inflammation, and neurodegeneration underscores their significance as lead compounds for drug discovery. This technical guide has provided a comprehensive overview of their mechanisms of action, quantitative biological data, and detailed experimental protocols to facilitate further research and development in this exciting field. The continued investigation of protopine derivatives, including the synthesis of novel analogs with improved potency and pharmacokinetic profiles, holds great promise for the development of new and effective treatments for a range of human diseases.
References
- 1. Protopine - Wikipedia [en.wikipedia.org]
- 2. Identification and Quantification, Metabolism and Pharmacokinetics, Pharmacological Activities, and Botanical Preparations of Protopine: A Review [mdpi.com]
- 3. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Anti-Inflammatory Activities of Berberine in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allocryptopine: A Review of Its Properties and Mechanism of Antiarrhythmic Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of Allocryptopine via the Target on the CX3CL1–CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential [frontiersin.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. ijper.org [ijper.org]
- 13. Protective effects of protopine on hydrogen peroxide-induced oxidative injury of PC12 cells via Ca(2+) antagonism and antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bromo-protopine, a novel protopine derivative, alleviates tau pathology by activating chaperone-mediated autophagy for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. On the synthesis of protopine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protopine Exerts Neuroprotective Effects on Neonatal Hypoxic-Ischemic Brain Damage in Rats via Activation of the AMPK/PGC1α Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. A Descriptive Review of the Antioxidant Effects and Mechanisms of Action of Berberine and Silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
The Isolation of Protopine from Corydalis Species: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the history and methodology of isolating protopine, a bioactive isoquinoline (B145761) alkaloid, from various species of the genus Corydalis. This document provides a comprehensive overview of the initial discovery, the evolution of extraction and purification techniques, quantitative data on protopine content, and detailed experimental protocols. Furthermore, it visualizes key analytical workflows and the inhibitory effects of protopine on cellular signaling pathways.
A Historical Perspective on Protopine Isolation
The journey of isolating protopine is intrinsically linked to the broader history of alkaloid chemistry. The first successful isolation of an alkaloid, morphine from the opium poppy, by Friedrich Sertürner in 1804, laid the groundwork for the extraction of other plant-based nitrogenous compounds. Early methods relied on rudimentary acid-base extraction techniques.
While protopine was first isolated in the 19th century from Chelidonium majus (greater celandine), its discovery within the Corydalis genus came later. A significant early report of protopine's isolation from a Corydalis species is from Corydalis cava in 1976.[1] Since then, protopine has been identified in numerous Corydalis species, including C. yanhusuo, C. govaniana, C. solida, and C. decumbens, making the genus a significant source for this alkaloid.[2][3]
Quantitative Analysis of Protopine in Corydalis Species
The concentration of protopine can vary significantly among different Corydalis species and even within the same species depending on geographical location, harvesting time, and the specific plant part used. The following tables summarize the protopine content reported in various studies.
Table 1: Protopine Content in Various Corydalis Species
| Corydalis Species | Plant Part | Protopine Content | Analytical Method |
| C. yanhusuo | Tuber | 2.71% (in purified total alkaloid extract) | Not Specified |
| C. solida | Aerial & Underground Parts | 440–1125 µg/g d.w. | LC-ESI-MS/MS |
| C. decumbens | Tuber | 1.86 to 2.98 mg/g | UPLC-ESI–MS/MS |
| C. govaniana | Roots | Not explicitly quantified, but isolated | TLC, Spectroscopy |
| C. huangshanensis | Not Specified | Present, relative content determined | UPLC-Q-Exactive Plus hybrid quadrupole‐Orbitrap mass spectrometer |
Table 2: Yield of Protopine from a Specific Isolation Protocol
| Corydalis Species | Starting Material | Extraction Method | Purification Method | Yield of Protopine |
| C. yanhusuo | 200 g of 70% aqueous acetone (B3395972) extract | Sequential extraction with hexane (B92381), ethyl acetate, butanol, methanol (B129727) | Silica (B1680970) gel column chromatography | Not explicitly quantified for protopine alone, but isolated as one of eight alkaloids |
Experimental Protocols for Protopine Isolation
The methodologies for isolating protopine from Corydalis species have evolved from classical solvent extraction to sophisticated chromatographic techniques. Below are detailed protocols representing these different approaches.
Classical Acid-Base Extraction and Column Chromatography
This method is a foundational technique for alkaloid isolation.
Protocol:
-
Plant Material Preparation: Air-dry the tubers or whole plant of the Corydalis species and grind them into a coarse powder.
-
Defatting: Extract the powdered material with a non-polar solvent like petroleum ether or hexane to remove fats and oils. Discard the solvent.
-
Alkaloid Extraction: Moisten the defatted plant material with an alkaline solution (e.g., 10% ammonia (B1221849) solution) to liberate the free alkaloid bases. Extract the alkaloids using a chlorinated solvent such as chloroform (B151607) or dichloromethane (B109758) through maceration or Soxhlet extraction.
-
Acidic Extraction: Concentrate the organic extract and then extract it with a dilute acid (e.g., 5% sulfuric acid). The protonated alkaloids will move into the aqueous acidic phase.
-
Basification and Re-extraction: Make the acidic aqueous solution alkaline (pH 9-10) with a base like sodium carbonate or ammonia. The free alkaloid bases will precipitate. Extract the precipitated alkaloids with an organic solvent (e.g., chloroform).
-
Purification by Column Chromatography: Concentrate the organic extract to obtain the crude total alkaloids. Subject this crude extract to silica gel column chromatography. Elute the column with a gradient of solvents, typically starting with a less polar solvent and gradually increasing the polarity (e.g., a chloroform:methanol gradient).
-
Fraction Collection and Analysis: Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., toluene:ethyl acetate:diethyl amine). Fractions containing protopine are identified by comparison with a standard.
-
Crystallization: Combine the pure protopine fractions, evaporate the solvent, and crystallize the residue from a suitable solvent like methanol to obtain pure protopine.
Modern Chromatographic Techniques
Modern methods often employ advanced chromatographic techniques for higher purity and yield.
Protocol: High-Speed Counter-Current Chromatography (HSCCC)
-
Crude Extract Preparation: Extract the powdered Corydalis material with a suitable solvent system (e.g., 70% aqueous acetone).[4] Concentrate the extract to obtain a crude residue.
-
Solvent System Selection: Choose a suitable two-phase solvent system for HSCCC. A common system for alkaloids is a mixture of n-butanol, ethyl acetate, water, and an acid like formic acid.[5]
-
HSCCC Separation: Dissolve the crude extract in the selected solvent system and inject it into the HSCCC instrument. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases of the two-phase solvent system.
-
Fraction Collection and Analysis: Collect the eluted fractions and analyze them using High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure protopine.
-
Purification: Combine the pure fractions and evaporate the solvent to obtain purified protopine.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Protopine Isolation and Analysis
The following diagram illustrates a general workflow for the isolation and quantification of protopine from a Corydalis species.
Caption: A generalized workflow for the extraction, purification, and analysis of protopine from Corydalis species.
Protopine's Inhibition of the PI3K/Akt Signaling Pathway
Protopine has been shown to induce the accumulation of intracellular reactive oxygen species (ROS), which in turn leads to the inhibition of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.[6][7][8]
Caption: Protopine induces ROS, leading to the inhibition of the PI3K/Akt signaling pathway and promoting apoptosis.
Protopine's Inhibition of the NF-κB Signaling Pathway
Protopine exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It has been shown to block the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[9][10]
Caption: Protopine inhibits the NF-κB pathway by preventing the phosphorylation of IκBα and subsequent nuclear translocation of p65.
References
- 1. Isolation and chemistry of alkaloids from plants of the family Papaveraceae LXVII: Corydalis cava (L.) Sch. et K. (C. tuberosa DC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytochemical Composition and Antimicrobial Activity of Corydalis solida and Pseudofumaria lutea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Quantification, Metabolism and Pharmacokinetics, Pharmacological Activities, and Botanical Preparations of Protopine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Isolation of alkaloids from Corydalis saxicola by high-speed counter-current chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PMC [pmc.ncbi.nlm.nih.gov]
Protopine's Effects on the Central Nervous System: A Technical Guide
Introduction
Protopine, a benzylisoquinoline alkaloid found in plants of the Papaveraceae and Fumariaceae families, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth analysis of protopine's effects on the central nervous system (CNS), summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways. The information is intended for researchers, scientists, and professionals in drug development exploring the therapeutic potential of this natural compound.
Quantitative Data Summary
The following tables consolidate the available quantitative data on protopine's interactions with various CNS targets and its observed physiological effects.
Table 1: Receptor and Transporter Interactions
| Target | Species | Preparation | Assay Type | Value | Unit | Reference |
| GABA-A Receptor | Rat | Brain Synaptic Membranes | ³H-GABA Binding Enhancement | - | - | [1][2] |
| Serotonin (B10506) Transporter (SERT) | - | In vitro | Inhibition | - | - | [3] |
| Noradrenaline Transporter (NET) | - | In vitro | Inhibition | - | - | [3] |
| Acetylcholinesterase (AChE) | - | - | Reversible Competitive Inhibition | 30.5 | µM (IC₅₀) | [4] |
| Opioid Receptors | Mouse | In vivo | Blockade of Analgesia | - | - | [5][6] |
| α-Adrenergic Receptors | Mouse | In vivo | Weakening of Analgesia | - | - | [5][6] |
| Histamine H1 Receptors | - | - | Inhibition | - | - | [7][8] |
Table 2: In Vivo Behavioral and Physiological Effects
| Effect | Animal Model | Doses | Route | Key Findings | Reference |
| Analgesia | Mice | 10-40 mg/kg | s.c. | Confirmed in tail-pinch and hot-plate tests.[5] | [5] |
| Analgesia | Mice | 20-200 µ g/mouse | i.c.v. | Remarkable analgesic effect, blocked by naloxone.[5] | [5] |
| Sedative/Hypnotic | Mice | 40 mg/kg | s.c. | Increased sleeping rate and duration, shortened latency with pentobarbital (B6593769).[5] | [5] |
| Anticonvulsant | Mice | 0.005, 0.05 mg/kg | - | Dose-dependent anticonvulsant activity in a pentylenetetrazol-induced seizure model.[6] | [6] |
| Antidepressant-like | Mice | 5, 10, 20 mg/kg | - | Dose-dependently increased 5-HTP-induced head twitches.[3] | [3] |
| Antidepressant-like | Mice | 3.75, 7.5, 30 mg/kg | - | Dose-dependent reduction in immobility in the tail suspension test.[3] | [3] |
| Memory Improvement | Mice | 0.1, 1 mg/kg | i.p. | Significantly reduced scopolamine-induced memory impairment.[6] | [6] |
| Neuroprotection | Rats | - | - | Reduced cerebral infarct volume and brain edema after hypoxic-ischemic damage.[9] | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in this guide.
³H-GABA Receptor Binding Assay
-
Objective: To determine the effect of protopine on the binding of γ-aminobutyric acid (GABA) to its receptors.
-
Methodology:
-
Membrane Preparation: Synaptic membranes are prepared from the brains of rats.
-
Binding Assay: The membranes are incubated with ³H-GABA, a radiolabeled form of GABA, in the presence and absence of protopine at various concentrations (e.g., 0.1, 1, 10 µM).[6]
-
Separation: Bound and free ³H-GABA are separated by filtration.
-
Quantification: The radioactivity of the filters, representing the amount of bound ³H-GABA, is measured using a scintillation counter.
-
Analysis: The enhancement of ³H-GABA binding by protopine is calculated by comparing the radioactivity in the presence of protopine to the control.[1][2]
-
In Vivo Analgesia Assessment (Hot-Plate Test)
-
Objective: To evaluate the analgesic properties of protopine in a thermal pain model.
-
Methodology:
-
Animal Model: Mice are used for this experiment.
-
Drug Administration: Protopine is administered subcutaneously (s.c.) at doses ranging from 10-40 mg/kg.[5]
-
Procedure: At a predetermined time after drug administration, each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55°C).
-
Measurement: The latency to a pain response (e.g., jumping, licking of paws) is recorded.
-
Analysis: An increase in the response latency compared to a vehicle-treated control group indicates an analgesic effect.[5]
-
Sedative-Hypnotic Activity (Pentobarbital-Induced Sleep Test)
-
Objective: To assess the sedative and hypnotic effects of protopine.
-
Methodology:
-
Animal Model: Mice are used.
-
Drug Administration: Protopine is administered (e.g., 40 mg/kg, s.c.) prior to the administration of a sub-hypnotic dose of pentobarbital sodium (e.g., 30 mg/kg, i.p.).[5]
-
Observation: The mice are observed for the onset of sleep (loss of righting reflex) and the duration of sleep.
-
Analysis: A decrease in sleep latency and an increase in the duration of sleep in the protopine-treated group compared to the control group indicate sedative-hypnotic activity.[5]
-
Antidepressant-Like Effect (Tail Suspension Test)
-
Objective: To screen for potential antidepressant effects of protopine.
-
Methodology:
-
Animal Model: Mice are used.
-
Drug Administration: Protopine is administered at various doses (e.g., 3.75, 7.5, and 30 mg/kg).[3]
-
Procedure: Mice are suspended by their tails for a set period (e.g., 6 minutes), and the duration of immobility is recorded.
-
Analysis: A significant reduction in the duration of immobility in the protopine-treated groups compared to the vehicle control group suggests an antidepressant-like effect.[3]
-
Signaling Pathways and Mechanisms of Action
Protopine exerts its effects on the CNS through multiple signaling pathways. The following diagrams, generated using Graphviz, illustrate these complex interactions.
GABAergic System Modulation
Protopine has been shown to enhance the binding of GABA to GABA-A receptors.[1][2] This allosteric modulation increases GABA-mediated Cl⁻ influx, leading to hyperpolarization of the neuronal membrane and a subsequent decrease in neuronal excitability. This mechanism is believed to underlie protopine's sedative, hypnotic, and anticonvulsant effects.[6]
References
- 1. Enhancement of gamma-aminobutyric acid receptor binding by protopine-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protopine inhibits serotonin transporter and noradrenaline transporter and has the antidepressant-like effect in mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Opioid, calcium, and adrenergic receptor involvement in protopine analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Protopine | C20H19NO5 | CID 4970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Protopine - Wikipedia [en.wikipedia.org]
- 9. Protopine Exerts Neuroprotective Effects on Neonatal Hypoxic-Ischemic Brain Damage in Rats via Activation of the AMPK/PGC1α Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Ethnobotanical Landscape and Pharmacological Insights of Protopine-Containing Flora: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protopine, a benzylisoquinoline alkaloid, is a prominent bioactive compound found within a select group of plant families, most notably the Papaveraceae and Fumariaceae. For centuries, traditional medicine systems across the globe have utilized plants containing this alkaloid to treat a wide array of ailments, ranging from pain and inflammation to dermatological and gastrointestinal disorders. This technical guide provides a comprehensive overview of the ethnobotanical applications of protopine-containing plants, alongside a detailed exploration of the compound's pharmacological activities. Quantitative data on protopine concentrations in various species are presented, and meticulous experimental protocols for its extraction, isolation, and analysis are detailed. Furthermore, this guide elucidates the molecular mechanisms underlying protopine's therapeutic effects, with a focus on its modulation of key signaling pathways, visualized through detailed diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Ethnobotanical Uses of Protopine-Containing Plants
The traditional use of plants rich in protopine is a testament to their significant therapeutic value in historical and folk medicine. These plants have been a cornerstone of remedies for numerous conditions, primarily leveraging their analgesic, anti-inflammatory, and antimicrobial properties.
The Papaveraceae family, which includes the opium poppy (Papaver somniferum), is a well-known source of protopine.[1][2] Traditional practices have employed various poppy species for pain relief, sedation, and as a remedy for coughs and digestive issues.[3][4] Similarly, species from the Corydalis genus, also within the Papaveraceae family, have a long history of use in Traditional Chinese Medicine (TCM) for alleviating various types of pain, including neuropathic and inflammatory pain.[5][6] The tubers of Corydalis yanhusuo are particularly valued for their analgesic effects.[6]
The Fumariaceae family, with the genus Fumaria (fumitory), is another significant source of protopine.[2][7] Fumaria officinalis has been traditionally used as a diuretic, a laxative, and for the treatment of skin conditions like eczema.[8][9] In European traditional medicine, it has also been employed for managing hepatobiliary disorders.[8]
Macleaya cordata, another member of the Papaveraceae family, has been used in traditional Chinese medicine for its anti-inflammatory and insecticidal properties, often applied externally to treat skin ailments and infections.[10][11]
Quantitative Analysis of Protopine in Plant Species
The concentration of protopine can vary considerably depending on the plant species, the part of the plant used, and geographical and environmental factors.[7][12] Accurate quantification of protopine is crucial for the standardization of herbal preparations and for drug development. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common and reliable methods for this purpose.[13][14]
Below is a summary of reported protopine concentrations in various plant species:
| Plant Species | Family | Plant Part | Protopine Concentration | Reference |
| Argemone mexicana | Papaveraceae | Whole Plant | 840 ppm | [7] |
| Corydalis racemosa | Papaveraceae | Herb | 0.905% | [7][15] |
| Fumaria indica | Fumariaceae | Whole Plant | 3.69 ± 0.46% w/w | [7] |
| Fumaria officinalis | Fumariaceae | Aerial Parts | 123.38 - 258.3 mg/100 g | [7][12] |
| Fumaria parviflora | Fumariaceae | Aerial Parts | 288.27 mg/100 g | [7] |
| Fumaria rostellata | Fumariaceae | Aerial Parts | 156.15 mg/100 g | [7] |
| Fumaria rostellata | Fumariaceae | - | 334.5 ± 7.1 µg/g DW | [16] |
| Fumaria schrammii | Fumariaceae | - | 210.6 ± 8.8 µg/g DW | [16] |
Experimental Protocols
Extraction and Isolation of Protopine
A generalized protocol for the extraction and isolation of protopine from plant material is outlined below. This protocol can be adapted and optimized for specific plant species and starting materials.[17][18]
Objective: To extract and isolate protopine from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., Corydalis tubers, Fumaria aerial parts)
-
Methanol (B129727) or Ethanol (70-95%)
-
Hydrochloric acid (HCl), dilute solution
-
Ammonia (B1221849) solution
-
Silica (B1680970) gel for column chromatography
-
Soxhlet apparatus or maceration equipment
-
Rotary evaporator
-
Filtration apparatus
Protocol:
-
Extraction:
-
Soxhlet Extraction: Place the powdered plant material in a thimble and extract with methanol for approximately 6-8 hours.[17]
-
Maceration: Soak the powdered plant material in methanol (1:10 solid-to-liquid ratio) for 24-48 hours at room temperature with occasional stirring. Repeat the extraction 2-3 times.[17]
-
-
Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Partitioning:
-
Dissolve the crude extract in a dilute HCl solution and filter to remove non-alkaloidal components.
-
Basify the acidic aqueous solution with an ammonia solution to a pH of at least 7.0.[19]
-
Extract the liberated alkaloids with dichloromethane or another suitable organic solvent.
-
-
Purification:
-
Concentrate the organic extract to obtain a total alkaloid fraction.
-
Subject the total alkaloid fraction to silica gel column chromatography.
-
Elute the column with a gradient of chloroform-methanol or another appropriate solvent system.[17]
-
Collect fractions and monitor by Thin-Layer Chromatography (TLC) to identify those containing protopine.
-
Combine the protopine-rich fractions and evaporate the solvent to yield purified protopine.
-
-
Crystallization: Recrystallize the purified protopine from a suitable solvent mixture (e.g., dichloromethane-methanol) to obtain pure crystals.[18]
Quantification of Protopine by High-Performance Liquid Chromatography (HPLC)
This protocol provides a validated Reversed-Phase HPLC (RP-HPLC) method for the quantitative analysis of protopine.[13][15]
Objective: To quantify the concentration of protopine in a plant extract.
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Mobile Phase: Acetonitrile:Water (containing 0.8% triethylamine (B128534) and 3% acetic acid) (20:80, v/v).[13][15]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Protocol:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of protopine reference standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 100 µg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to different concentrations to construct a calibration curve.
-
-
Preparation of Sample Solution:
-
Accurately weigh a known amount of the dried plant extract and dissolve it in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.[13]
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and the sample solution into the chromatograph.
-
-
Data Analysis:
-
Identify the protopine peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the protopine standard against its concentration.
-
Determine the concentration of protopine in the sample by interpolating its peak area on the calibration curve.
-
In Vitro Anti-Inflammatory Assay: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This protocol describes a common in vitro method to evaluate the anti-inflammatory effects of protopine.[9][20]
Objective: To assess the ability of protopine to inhibit the production of inflammatory mediators in LPS-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Protopine
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α, IL-6, etc.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Cell Treatment:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of protopine for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Measurement of Nitric Oxide (NO):
-
Collect the cell culture supernatant.
-
Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
-
Measurement of Pro-inflammatory Cytokines:
-
Quantify the levels of cytokines such as TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits.
-
-
Western Blot Analysis (Optional):
-
Lyse the cells to extract proteins.
-
Perform Western blot analysis to determine the expression levels of key inflammatory proteins such as iNOS, COX-2, and phosphorylated forms of proteins in the MAPK and NF-κB pathways.[21]
-
Molecular Mechanisms and Signaling Pathways
Protopine exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.
Inhibition of the MAPK/NF-κB Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response. Protopine has been shown to inhibit the activation of both pathways.[1][20][22]
In response to inflammatory stimuli like LPS, protopine can suppress the phosphorylation of MAPK proteins, including p38, ERK1/2, and JNK.[22] This inhibition prevents the downstream activation of various transcription factors. Furthermore, protopine hinders the degradation of IκB, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[22] By blocking these pathways, protopine effectively reduces the expression of pro-inflammatory genes, leading to a decrease in the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), TNF-α, and IL-6.[20][21][22]
Caption: Protopine inhibits the MAPK and NF-κB signaling pathways.
Modulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis.[23] Dysregulation of this pathway is often implicated in cancer. Protopine has been demonstrated to induce apoptosis in cancer cells by inhibiting the PI3K/Akt pathway.[8][24]
Studies have shown that protopine can induce the accumulation of intracellular Reactive Oxygen Species (ROS).[8][24] This increase in ROS leads to the inhibition of the PI3K/Akt signaling cascade.[8] The downregulation of this pathway results in the activation of the intrinsic apoptotic pathway, characterized by the involvement of caspases and a decrease in the expression of anti-apoptotic proteins.[8][24] This mechanism highlights the potential of protopine as an anticancer agent.
Caption: Protopine induces apoptosis by inhibiting the PI3K/Akt pathway.
Experimental Workflow for Protopine Research
The following diagram illustrates a typical workflow for the investigation of protopine from plant sources to pharmacological evaluation.
Caption: A typical research workflow for the study of protopine.
Conclusion
Protopine-containing plants have a rich history of ethnobotanical use, which is now being substantiated by modern scientific research. The pharmacological activities of protopine, particularly its anti-inflammatory and anticancer properties, are mediated through its interaction with key cellular signaling pathways. This technical guide provides a foundational resource for researchers and professionals in the field, offering quantitative data, detailed experimental protocols, and a clear visualization of the molecular mechanisms of action. Further investigation into the therapeutic potential of protopine is warranted and holds promise for the development of novel, plant-derived pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. maxapress.com [maxapress.com]
- 3. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protopine - LKT Labs [lktlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Quantification, Metabolism and Pharmacokinetics, Pharmacological Activities, and Botanical Preparations of Protopine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Potential Toxicity Evaluation of Protopine in Macleaya cordata (Willd.) R. Br.—A Bioactivity Guided Approach [frontiersin.org]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. benchchem.com [benchchem.com]
- 14. doi.uni-plovdiv.bg [doi.uni-plovdiv.bg]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Isolation and identification of alkaloids from Macleaya microcarpa by UHPLC–Q-TOF-MS and their cytotoxic activity in vitro, antiangiogenic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PL165386B1 - Method of obtaining homochelldonlny from production waste after isolation of chelidonin, protopin and possibly allokryptopin from celandine root - Google Patents [patents.google.com]
- 20. Protopine reduces the inflammatory activity of lipopolysaccharide-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protopine attenuates inflammation stimulated by carrageenan and LPS via the MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 24. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Protopine in Plant Extracts by HPLC-UV
Introduction
Protopine is a benzylisoquinoline alkaloid found in various plant species, particularly within the Papaveraceae, Berberidaceae, and Fumariaceae families.[1] It is recognized for a range of pharmacological activities, including anti-inflammatory, antimicrobial, and antiplatelet effects, making it a compound of significant interest for pharmaceutical research and drug development.[1] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a precise, accurate, and robust analytical technique widely used for the quantitative determination of protopine in diverse matrices such as plant extracts.[1] This document provides a detailed protocol for the quantification of protopine in plant extracts using a validated HPLC-UV method.
Experimental Protocols
1. Protopine Extraction from Plant Material
Two common methods for extracting protopine from plant material are maceration and Soxhlet extraction. The choice of method may depend on the plant matrix and laboratory resources.
a) Protocol for Methanolic Maceration
-
Preparation of Plant Material: Air-dry the plant material (e.g., tubers of Corydalis yanhusuo or the whole Fumaria indica plant) at room temperature and pulverize it into a coarse powder.[2]
-
Extraction: Soak the powdered plant material in methanol (B129727) (or 70-95% ethanol) at a solid-to-liquid ratio of 1:10.[2] Macerate for 24-48 hours at room temperature with occasional agitation.[2] This process should be repeated 2-3 times to ensure exhaustive extraction.[2]
-
Filtration and Concentration: Filter the combined extracts and concentrate them under a vacuum.
-
Sample Preparation for HPLC: Dissolve a known amount of the dried extract in HPLC-grade methanol.[2] Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[1][3]
b) Protocol for Soxhlet Extraction
-
Preparation of Plant Material: Prepare the plant material as described in the maceration protocol.
-
Extraction: Extract the powdered plant material with methanol using a Soxhlet apparatus for approximately 6 hours.[2]
-
Filtration and Concentration: After extraction, filter the extract and concentrate it under a vacuum.
-
Sample Preparation for HPLC: Prepare the final sample for HPLC analysis as described in the maceration protocol.[1][2][3]
2. HPLC-UV Analysis Protocol
a) Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of protopine hydrochloride reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.[1] Sonicate for 10 minutes to ensure complete dissolution.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.1 µg/mL to 10 µg/mL).[1]
b) Chromatographic Conditions
The following table summarizes typical chromatographic conditions for protopine analysis.
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (containing 0.8% triethylamine (B128534) and 3% acetic acid) (20:80, v/v) or Methanol:Water:10% Acetic Acid (80:20:2, v/v/v), pH 5.6[1][4] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Detection Wavelength | 289 nm, 285 nm, or 290 nm[1] |
| Column Temperature | Ambient[1] |
c) System Setup and Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]
-
Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the prepared sample solutions.[1]
-
Record the chromatograms and measure the peak area for protopine.[1]
d) Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the protopine standard against its concentration.[1]
-
Quantification: Determine the concentration of protopine in the plant extract samples by interpolating their peak areas on the calibration curve.
Data Presentation
Summary of Quantitative Data for HPLC-UV Method Validation
The following table summarizes the validation parameters for a typical HPLC-UV method for protopine quantification.
| Validation Parameter | Result |
| Linearity (r²) | ≥ 0.999[1] |
| Accuracy (% Recovery) | 98.49%[1] |
| Precision (RSD %) | < 2%[1] |
| Limit of Detection (LOD) | 50 ng/mL[4] |
| Limit of Quantification (LOQ) | 254.30 ng/spot (for HPTLC method)[1] |
Mandatory Visualization
Caption: Workflow for the quantification of protopine in plant extracts using HPLC-UV.
References
Protopine's Cytotoxic Impact on Breast Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vitro cytotoxic effects of protopine, an isoquinoline (B145761) alkaloid, on human breast cancer cell lines. The included protocols and data are intended to guide research and development efforts in oncology, particularly in the exploration of natural compounds as potential therapeutic agents.
Introduction
Protopine, isolated from plants of the Papaveraceae and Fumariaceae families, has demonstrated significant anti-tumor properties across various cancer types.[1] In the context of breast cancer, protopine has been shown to inhibit cell proliferation and induce programmed cell death (apoptosis) in both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines.[2][3] Its mechanism of action involves the induction of oxidative stress, DNA damage, and the modulation of key signaling pathways controlling cell survival and apoptosis.[1]
Data Summary
The cytotoxic effects of protopine on breast cancer cell lines have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values and the impact on cell viability are summarized below.
Table 1: IC50 Values of Protopine in Breast Cancer Cell Lines
| Cell Line | Receptor Status | IC50 (µM) | Incubation Time (hours) | Assay |
| MDA-MB-231 | Triple-Negative | ~88 (32 µg/mL) | 24 | WST-8[2] |
| MCF-7 | ER+, PR+, HER2- | 22.59 | Not Specified | MTT[2] |
| MCF-7 | ER+, PR+, HER2- | ~10 | 48 | MTT[3] |
Table 2: Effect of Protopine on the Viability of Breast Cancer Cell Lines
| Cell Line | Protopine Concentration (µM) | % Cell Viability | Incubation Time (hours) |
| MDA-MB-231 | 0 | 100 | 24 |
| MDA-MB-231 | 4 µg/mL (~11) | Decreased (dose-dependent) | 24 |
| MDA-MB-231 | 8 µg/mL (~22) | Decreased (dose-dependent) | 24 |
| MDA-MB-231 | 16 µg/mL (~44) | Decreased (dose-dependent) | 24 |
| MDA-MB-231 | 32 µg/mL (~88) | ~50 | 24 |
| MDA-MB-231 | 64 µg/mL (~176) | Decreased (dose-dependent) | 24 |
| MDA-MB-231 | 128 µg/mL (~352) | ~25 | 24[2] |
| MCF-7 | 10 | 72 ± 7 | 48[3] |
Table 3: Protopine-Induced Apoptotic Marker Activation
| Cell Line | Treatment | Caspase-3 | Caspase-8 | Caspase-9 |
| MDA-MB-231 | Protopine (IC50) | Increased | Increased | Increased[1] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol outlines the determination of cell viability and the cytotoxic effects of protopine using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Breast cancer cells (MCF-7 or MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Protopine stock solution (dissolved in DMSO)
-
96-well microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of protopine in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of protopine. Include a vehicle control (medium with DMSO) and an untreated control (medium only).
-
Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the cell viability against the protopine concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow for in vitro cytotoxicity assay of protopine.
Protopine-Induced Apoptosis Signaling Pathway
Caption: Protopine's proposed mechanism of inducing apoptosis.
Mechanism of Action
Protopine exerts its cytotoxic effects on breast cancer cells primarily through the induction of apoptosis. This process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to oxidative stress and subsequent cellular damage, including DNA fragmentation.[1]
The accumulation of ROS triggers both the intrinsic and extrinsic apoptotic pathways. Evidence suggests the activation of initiator caspases, including caspase-8 (a key component of the extrinsic pathway) and caspase-9 (central to the intrinsic pathway).[1] The activation of these initiator caspases converges on the executioner caspase-3, which then orchestrates the dismantling of the cell, leading to apoptotic cell death.[1]
Furthermore, protopine has been shown to inhibit the PI3K/Akt signaling pathway.[4] This pathway is a critical regulator of cell survival, proliferation, and growth. By inhibiting the phosphorylation of Akt, a key kinase in this pathway, protopine effectively shuts down pro-survival signals, thereby sensitizing the cancer cells to apoptosis.[4]
Conclusion
Protopine demonstrates significant dose-dependent cytotoxicity against both MCF-7 and MDA-MB-231 human breast cancer cell lines. Its ability to induce apoptosis through ROS generation, activation of the caspase cascade, and inhibition of the PI3K/Akt survival pathway highlights its potential as a promising candidate for further investigation in the development of novel anti-cancer therapies. The provided protocols and data serve as a valuable resource for researchers aiming to explore the therapeutic utility of protopine and other natural compounds in breast cancer treatment.
References
Protopine: Application Notes and Protocols for Studying Anti-inflammatory Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models and detailed protocols for investigating the anti-inflammatory properties of protopine, an isoquinoline (B145761) alkaloid. The information presented is intended to guide researchers in designing and executing robust in vivo studies to evaluate the therapeutic potential of protopine in inflammatory conditions.
Overview of Protopine's Anti-inflammatory Activity
Protopine has demonstrated significant anti-inflammatory effects across various preclinical models. Its mechanism of action is primarily attributed to the downregulation of pro-inflammatory mediators by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2][3] This inhibition leads to a reduction in the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4]
Key Animal Models for a Comprehensive Evaluation
Several well-established animal models are employed to assess the anti-inflammatory efficacy of protopine in vivo. These models mimic different aspects of acute and chronic inflammation.
Carrageenan-Induced Paw Edema
This is a classic and highly reproducible model of acute inflammation, primarily used for the screening of anti-inflammatory drugs.[5][6] Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.[5][7]
Lipopolysaccharide (LPS)-Induced Inflammation
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is used to model various inflammatory conditions.
-
Acute Lung Injury (ALI): Intratracheal or intranasal administration of LPS in mice leads to a robust inflammatory response in the lungs, characterized by neutrophil infiltration, edema, and the production of pro-inflammatory cytokines, mimicking aspects of human ALI.[8][9][10]
-
Intestinal Inflammation: Intraperitoneal injection of LPS in mice can induce intestinal injury and inflammation, providing a model to study the protective effects of compounds on the gastrointestinal tract.[11][12]
-
Acute Kidney Injury (AKI): LPS can also be used to induce AKI, where protopine has shown protective effects by inhibiting apoptosis and inflammation via the TLR4 signaling pathway.[4][13]
Xylene-Induced Ear Edema
This model is another method to evaluate acute inflammation. Topical application of xylene to a mouse's ear causes irritation and a measurable increase in ear thickness due to fluid accumulation.[14][15]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the anti-inflammatory effects of protopine in different animal models.
Table 1: Efficacy of Protopine in Carrageenan-Induced Paw Edema Model
| Animal Model | Protopine Dosage (mg/kg) | Route of Administration | Key Findings | Reference |
| Mouse | 50 | Oral | Significantly suppressed paw edema; Abrogated iNOS and COX-2 expression. | [1][4] |
| Rat | 1.27, 2.54, 5.08 | Oral (gavage) | Significant reduction in paw swelling at 2.54 and 5.08 mg/kg doses 6 hours post-carrageenan injection. | [14][15] |
| Rat | 50 - 100 | Intraperitoneal | Inhibitory effect on paw edema was three times higher than that of aspirin. | [4] |
Table 2: Efficacy of Protopine in LPS-Induced Inflammation Models
| Animal Model | Inflammation Model | Protopine Dosage (mg/kg) | Route of Administration | Key Findings | Reference |
| Mouse | Intestinal Inflammation | 6, 12, 24 | Not Specified | Alleviated intestinal inflammation, reduced pro-inflammatory cytokines (IL-1β, IL-6, IL-8, TNF-α), and modulated gut microbiota. | [11] |
| Mouse | Acute Kidney Injury | 5, 15, 30 | Intragastric | Significantly reduced levels of BUN, Scr, inflammatory cells, and pro-inflammatory cytokines (IFN-γ, TNF, IL-2). | [4] |
Table 3: Efficacy of Protopine in Xylene-Induced Ear Edema Model
| Animal Model | Protopine Dosage (mg/kg) | Route of Administration | Key Findings | Reference |
| Mouse | 1.83, 3.67, 7.33 | Oral (gavage) | Significant reduction in the degree of ear swelling at 3.67 and 7.33 mg/kg doses. | [14][15] |
Detailed Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This protocol is designed to assess the acute anti-inflammatory activity of protopine.
Materials:
-
Male Wistar rats (180-220 g)
-
Protopine
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle for protopine (e.g., 0.5% carboxymethylcellulose)
-
Positive control: Prednisone acetate (B1210297) (10.8 mg/kg)[14][15]
-
Plethysmometer or digital calipers
-
Gavage needles
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping: Randomly divide the animals into the following groups (n=10 per group):
-
Dosing: Administer the vehicle, protopine, or positive control orally by gavage once daily for 7 days.[14][15]
-
Baseline Measurement: On the 7th day, 30 minutes before the final dosing, measure the initial volume of the right hind paw of each rat using a plethysmometer.[14]
-
Induction of Edema: 30 minutes after the final dose, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[14][15]
-
Measurement of Paw Volume: Measure the paw volume at 0.5, 1, 2, 4, and 6 hours after carrageenan injection.[14]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Experimental workflow for carrageenan-induced paw edema model.
Protocol 2: LPS-Induced Acute Lung Injury in Mice
This protocol evaluates the protective effects of protopine against acute lung inflammation.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Protopine
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile saline
-
Vehicle for protopine
-
Anesthesia (e.g., isoflurane)
-
Microsyringe or nebulizer
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week.
-
Grouping: Randomly divide mice into groups:
-
Control group (Vehicle + Saline)
-
LPS group (Vehicle + LPS)
-
Protopine-treated group (Protopine + LPS)
-
-
Protopine Administration: Administer protopine (e.g., intraperitoneally or orally) at the desired dose. The timing of administration can be before or after the LPS challenge, depending on the study's objective (prophylactic or therapeutic). A study on a similar alkaloid, protostemonine, administered the compound 4 and 24 hours after LPS challenge.[8]
-
Induction of ALI: Anesthetize the mice lightly. Administer LPS (e.g., 5 mg/kg) via intratracheal instillation in a small volume of sterile saline (e.g., 50 µL).[8] Alternatively, LPS can be administered via aerosolization.[16]
-
Sample Collection: At a predetermined time point after LPS administration (e.g., 24 or 48 hours), euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration and cytokine levels.
-
Lung Tissue Collection: Harvest lung tissue for histological analysis (H&E staining), myeloperoxidase (MPO) activity assay (to quantify neutrophil infiltration), and gene/protein expression analysis of inflammatory markers (e.g., TNF-α, IL-6, iNOS).[8][9]
Experimental workflow for LPS-induced acute lung injury model.
Signaling Pathway of Protopine's Anti-inflammatory Action
Protopine exerts its anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates the proposed mechanism.
Protopine's inhibition of the NF-κB and MAPK signaling pathways.
Disclaimer: These protocols are intended as a guide. Researchers should optimize experimental conditions based on their specific research objectives and available resources. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Protopine attenuates inflammation stimulated by carrageenan and LPS via the MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Quantification, Metabolism and Pharmacokinetics, Pharmacological Activities, and Botanical Preparations of Protopine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protostemonine effectively attenuates lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protostemonine effectively attenuates lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The value of the lipopolysaccharide-induced acute lung injury model in respiratory medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Protopine alleviates lipopolysaccharide-triggered intestinal epithelial cell injury through retarding the NLRP3 and NF-κB signaling pathways to reduce inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protopine Protects Mice against LPS-Induced Acute Kidney Injury by Inhibiting Apoptosis and Inflammation via the TLR4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploring the Anti-inflammatory Effects of Protopine Total Alkaloids of Macleaya Cordata (Willd.) R. Br - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Exploring the Anti-inflammatory Effects of Protopine Total Alkaloids of Macleaya Cordata (Willd.) R. Br. [frontiersin.org]
- 16. Transcriptional Profiling of Lipopolysaccharide-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
Protopine: A Promising Alkaloid for Neurodegenerative Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protopine, a benzylisoquinoline alkaloid found in plants of the Papaveraceae family, has emerged as a molecule of significant interest in the field of neurodegenerative disease research. Emerging studies have highlighted its neuroprotective potential, primarily focusing on its efficacy in models of Alzheimer's disease. Protopine and its derivatives have been shown to modulate key pathological pathways implicated in neurodegeneration, including the accumulation of hyperphosphorylated tau protein, neuroinflammation, and oxidative stress. These application notes provide a comprehensive overview of the mechanisms of action of protopine and detailed protocols for its investigation in a research setting.
Mechanisms of Action
Protopine exerts its neuroprotective effects through a multi-targeted approach. Its primary mechanisms of action include the inhibition of Histone Deacetylase 6 (HDAC6), which in turn promotes the degradation of pathological tau protein through both the ubiquitin-proteasome system and chaperone-mediated autophagy. Additionally, protopine exhibits anti-inflammatory and antioxidant properties, further contributing to its neuroprotective profile.
Data Presentation
The following tables summarize the key quantitative data from preclinical studies on protopine and its derivative, bromo-protopine.
Table 1: In Vitro Efficacy of Protopine and Derivatives
| Compound | Target | Assay | IC50 Value | Reference |
| Bromo-protopine (PRO-Br) | HDAC6 | Molecular Docking | 1.51 µM | [1] |
Table 2: Pharmacokinetic Properties of Protopine and Derivatives in Mice
| Compound | Administration Route | Dose | Cmax (Brain) | Tmax (Brain) | Brain Retention Time | Reference |
| Protopine (PRO) | - | - | 289.47 ng/g | - | - | [2] |
| Bromo-protopine (PRO-Br) | Oral | 10 mg/kg | 425.22 ng/g | 30 min | 4.2 h | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by protopine and a general experimental workflow for its investigation.
Caption: Protopine inhibits HDAC6, leading to increased HSP90 acetylation and promoting the ubiquitination and subsequent proteasomal degradation of pathological tau.
Caption: Bromo-protopine enhances the expression of HSC70 and LAMP2A, key components of chaperone-mediated autophagy (CMA), facilitating the degradation of pathological tau within the lysosome.
Caption: Protopine exerts anti-inflammatory effects by inhibiting the MAPK/NF-κB and NLRP3 inflammasome signaling pathways.
Caption: Protopine mitigates oxidative stress by enhancing the activity of antioxidant enzymes (SOD, GPx, CAT) and antagonizing calcium influx.
Caption: A general experimental workflow for investigating the neuroprotective effects of protopine, from in vitro validation to in vivo efficacy studies.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of protopine in neurodegenerative disease models.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of protopine on the viability of neuronal cells (e.g., PC12 or SH-SY5Y) and to establish the optimal non-toxic concentration for subsequent experiments.
Materials:
-
Neuronal cell line (e.g., PC12)
-
Complete growth medium (e.g., RPMI-1640 with 10% horse serum and 5% fetal bovine serum)
-
Protopine stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of protopine in complete growth medium.
-
After 24 hours, remove the medium and add 100 µL of medium containing different concentrations of protopine to the respective wells. Include a vehicle control (DMSO) and a negative control (medium only).
-
Incubate the plate for 24 or 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: HDAC6 Inhibition Assay (Fluorometric)
Objective: To determine the inhibitory effect of protopine on HDAC6 enzymatic activity.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Trichostatin A (TSA) or a known HDAC6 inhibitor (positive control)
-
Protopine stock solution
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of protopine and the positive control in HDAC assay buffer.
-
In a 96-well black plate, add the HDAC6 enzyme to each well (except for the no-enzyme control).
-
Add the protopine dilutions or positive control to the respective wells. Include a vehicle control (DMSO).
-
Add the HDAC6 fluorogenic substrate to all wells to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Add a developer solution to stop the reaction and generate the fluorescent signal.
-
Incubate for an additional 15 minutes at room temperature.
-
Measure the fluorescence (e.g., excitation 360 nm, emission 460 nm) using a microplate reader.
-
Calculate the percentage of HDAC6 inhibition for each concentration of protopine and determine the IC50 value.
Protocol 3: Western Blot Analysis for Tau and CMA Markers
Objective: To assess the effect of protopine on the levels of total tau, phosphorylated tau (p-Tau), and key chaperone-mediated autophagy (CMA) proteins (HSC70 and LAMP2A).
Materials:
-
Treated cells or brain tissue homogenates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-total Tau, anti-phospho-Tau (e.g., AT8, PHF-1), anti-HSC70, anti-LAMP2A, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells or homogenize tissue in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Protocol 4: Assessment of Antioxidant Enzyme Activity
Objective: To measure the effect of protopine on the activity of key antioxidant enzymes: superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT).
Materials:
-
Cell lysates or tissue homogenates
-
Commercially available assay kits for SOD, GPx, and CAT activity
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare cell lysates or tissue homogenates according to the instructions of the chosen assay kits.
-
Determine the protein concentration of the samples.
-
Follow the specific protocols provided with each kit to measure the enzymatic activity of SOD, GPx, and CAT. These assays are typically colorimetric and measure the change in absorbance over time.
-
Calculate the enzyme activity and normalize it to the protein concentration.
Protocol 5: Morris Water Maze for Cognitive Assessment in 3xTg-AD Mice
Objective: To evaluate the effect of protopine treatment on learning and memory deficits in a mouse model of Alzheimer's disease.
Materials:
-
3xTg-AD mice and wild-type littermates
-
Protopine (for in vivo administration)
-
Morris water maze (a circular pool filled with opaque water)
-
Submerged platform
-
Visual cues placed around the room
-
Video tracking system and software
Procedure:
-
Acclimation: Acclimate the mice to the experimental room and handling for several days before the test.
-
Treatment: Administer protopine or vehicle to the mice daily for the duration of the experiment.
-
Cued Training (Visible Platform): For 1-2 days, train the mice to find the platform when it is visible above the water surface. This assesses motivation and sensorimotor function.
-
Acquisition Phase (Hidden Platform): For 5-7 consecutive days, conduct 4 trials per day where the platform is hidden beneath the water surface in a fixed location. The starting position for each trial is varied. Record the escape latency (time to find the platform) and path length for each trial.
-
Probe Trial: 24 hours after the last acquisition trial, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.
-
Data Analysis: Analyze the escape latencies during the acquisition phase to assess learning. Analyze the probe trial data to assess spatial memory retention. Compare the performance of protopine-treated mice to vehicle-treated mice.
Conclusion
Protopine represents a promising natural compound for the development of novel therapeutics for neurodegenerative diseases. Its multifaceted mechanism of action, targeting key pathological cascades, makes it an attractive candidate for further investigation. The protocols outlined in these application notes provide a framework for researchers to explore the neuroprotective potential of protopine in a systematic and reproducible manner. Further research is warranted to fully elucidate its therapeutic efficacy and to translate these preclinical findings into clinical applications.
References
Protopine: A Versatile Tool for Investigating Microtubule Dynamics and Mitotic Progression
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protopine, a benzylisoquinoline alkaloid found in various plants of the Papaveraceae family, has emerged as a valuable chemical tool for studying the intricate processes of microtubule dynamics and cell cycle regulation.[1] Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular functions, including the formation of the mitotic spindle, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a critical target for anticancer drug development. Protopine has been identified as a microtubule-stabilizing agent, exhibiting anti-proliferative effects by inducing tubulin polymerization and causing mitotic arrest, which ultimately leads to apoptotic cell death in cancer cells.[2][3][4]
The primary mechanism of protopine involves its interaction with tubulin, which enhances microtubule assembly. This stabilization of microtubules disrupts their normal dynamics, leading to a cascade of cellular events. Key among these is the activation of the spindle assembly checkpoint, which halts the cell cycle in the G2/M phase.[5][6] This arrest is associated with an increase in the activity of the cyclin-dependent kinase 1 (Cdk1)/cyclin B1 complex.[2][4] Subsequently, this sustained mitotic arrest triggers the intrinsic apoptotic pathway, marked by the modulation of Bcl-2 family proteins.[2][4]
These application notes provide a comprehensive guide for researchers utilizing protopine to investigate microtubule dynamics. Included are a summary of its quantitative effects on various cell lines, detailed protocols for key experimental assays, and visualizations of its signaling pathway and experimental workflows.
Data Presentation: Quantitative Effects of Protopine
The following table summarizes the cytotoxic and cell cycle effects of protopine across various human cancer cell lines. These values can serve as a starting point for experimental design.
| Parameter | Cell Line | Concentration/Value | Effect | Reference |
| Cytotoxicity (IC50) | MDA-MB-231 (Breast Cancer) | 32 µg/mL | 50% inhibition of cell growth | [7] |
| HL-60 (Leukemia) | 6.68 µM | 50% inhibition of cell growth | [2] | |
| A-549 (Lung Cancer) | 20.47 µM | 50% inhibition of cell growth | [2] | |
| MCF-7 (Breast Cancer) | 22.59 µM | 50% inhibition of cell growth | [2] | |
| SMMC-7721 (Hepatoma) | 27.77 ± 2.29 µM | 50% inhibition of cell growth | ||
| Cell Cycle Arrest | HeLa (Cervical Cancer) | 250 µM | Increase in G2/M population to 54.35% ± 11.26% | [5] |
| Hormone-Refractory Prostate Cancer (HRPC) Cells | 30 µM | Induction of mitotic arrest | [6] |
Signaling Pathway and Experimental Workflow
Protopine's Mechanism of Action
The diagram below illustrates the proposed signaling cascade initiated by protopine, leading from microtubule stabilization to apoptosis.
Experimental Workflow for Characterization
This workflow outlines the key steps to characterize the effects of protopine on microtubule dynamics and cellular fate.
Experimental Protocols
Herein are detailed protocols for essential assays to study the effects of protopine on microtubule dynamics.
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of protopine on the polymerization of purified tubulin in vitro by monitoring changes in turbidity.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Protopine (stock solution in DMSO)
-
Positive control: Paclitaxel (promoter)
-
Negative control: Nocodazole (B1683961) (inhibitor)
-
Vehicle control (DMSO)
-
96-well, half-area, clear-bottom plates
-
Temperature-controlled spectrophotometer (plate reader)
Procedure:
-
Reagent Preparation:
-
Reconstitute tubulin protein in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice and use within one hour.
-
Prepare a 10X GTP stock solution (10 mM) in General Tubulin Buffer.
-
Prepare serial dilutions of protopine, paclitaxel, and nocodazole in General Tubulin Buffer. Ensure the final DMSO concentration is below 1%.
-
-
Assay Setup (on ice):
-
In a 96-well plate, add 5 µL of the 10X compound dilutions (protopine, controls, or vehicle) to the appropriate wells.
-
Prepare the tubulin polymerization mix: tubulin protein, GTP (1 mM final concentration), and glycerol (10% v/v final concentration).
-
Add 45 µL of the tubulin polymerization mix to each well for a final volume of 50 µL. Mix gently by pipetting.
-
-
Data Acquisition:
-
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate key parameters such as the maximum velocity of polymerization (Vmax) and the final polymer mass (maximum absorbance).
-
Compare the curves of protopine-treated samples to the vehicle and positive/negative controls to determine its effect on tubulin polymerization.
-
Protocol 2: Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of protopine's effect on the microtubule network in cultured cells.
Materials:
-
Adherent mammalian cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
Protopine (stock solution in DMSO)
-
Sterile glass coverslips in a 24-well plate
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol (B129727)
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Mouse anti-α-tubulin antibody
-
Secondary antibody: Fluorophore-conjugated goat anti-mouse IgG
-
Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a 24-well plate to achieve 50-70% confluency the next day.
-
Treat cells with desired concentrations of protopine (and controls) for an appropriate duration (e.g., 16-24 hours). Include a vehicle (DMSO) control.
-
-
Fixation:
-
Aspirate the medium and gently wash cells twice with pre-warmed PBS.
-
Fix the cells with either 4% PFA for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.
-
Wash cells three times with PBS.
-
-
Permeabilization (for PFA fixation only):
-
Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Incubate with Blocking Buffer for 1 hour at room temperature.
-
Incubate with diluted anti-α-tubulin primary antibody in Blocking Buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with diluted fluorophore-conjugated secondary antibody in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. Capture images to compare the microtubule structure in treated versus control cells.
-
Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay is used to determine the cytotoxic effects of protopine on cultured cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Protopine (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of protopine in complete culture medium.
-
Remove the old medium and add 100 µL of the protopine dilutions to the wells. Include a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot cell viability against protopine concentration to determine the IC50 value.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle following protopine treatment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Protopine (stock solution in DMSO)
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of protopine for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
PI Staining:
-
Centrifuge the fixed cells and wash with PBS to remove ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Look for an accumulation of cells in the G2/M phase in protopine-treated samples.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Protopine, a novel microtubule-stabilizing agent, causes mitotic arrest and apoptotic cell death in human hormone-refractory prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
Protopine Solubilization for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protopine, a benzylisoquinoline alkaloid found in various plant species of the Papaveraceae and Fumariaceae families, has garnered significant scientific interest due to its diverse pharmacological activities.[1] These include anti-inflammatory, anticancer, neuroprotective, and cardiovascular effects, making it a compound of interest for drug discovery and development.[1][2] This document provides detailed application notes and protocols for the solubilization and use of protopine in in vitro cell culture experiments, ensuring reproducible and accurate results.
Data Presentation
Solubility of Protopine
Protopine is practically insoluble in water but soluble in organic solvents.[3][4] For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent to prepare stock solutions.[2][5]
Table 1: Solubility and Storage of Protopine
| Solvent | Solubility | Recommended Stock Concentration | Storage Conditions |
| DMSO | 10 mM[2] | 10 mM - 20 mM | 4°C for short-term, -20°C for long-term[5] |
| Ethanol | Soluble | Not specified for cell culture | Not specified |
| Water | Practically insoluble[3] | Not recommended for stock solutions | Not applicable |
Note: It is crucial to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[6][7]
Cytotoxicity of Protopine (IC50 Values)
Protopine has demonstrated cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
Table 2: IC50 Values of Protopine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |
| HL-60 | Human Promyelocytic Leukemia | 6.68[8] | Not Specified |
| A-549 | Human Lung Carcinoma | 20.47[8] | Not Specified |
| MCF-7 | Human Breast Adenocarcinoma | 22.59[8] | 48[9] |
| MDA-MB-231 | Human Breast Adenocarcinoma | 32 µg/mL (~90.5 µM)[5] | 24[5] |
| HepG2 | Human Liver Carcinoma | Not Specified | 48[8] |
| SW480 | Human Colon Adenocarcinoma | Not Specified | Not Specified |
| MIA PaCa-2 | Human Pancreatic Carcinoma | Not Specified | 48[8][9] |
| PANC-1 | Human Pancreatic Carcinoma | Not Specified | 48[8][9] |
| U343 | Human Glioblastoma | Not Specified | 48[8] |
| U87 | Human Glioblastoma | Not Specified | 48[8] |
Experimental Protocols
Protocol 1: Preparation of Protopine Stock Solution
This protocol describes the preparation of a 10 mM stock solution of protopine in DMSO.
Materials:
-
Protopine powder (Formula Weight: 353.37 g/mol )[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh out 3.53 mg of protopine powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the protopine is completely dissolved. A brief sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. For short-term storage, 4°C is acceptable.[5]
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic effects of protopine on a selected cancer cell line using the MTT assay.[10]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Protopine stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[11] Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.[10][11]
-
Compound Treatment: Prepare serial dilutions of protopine in complete cell culture medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.5%.[6] Remove the old medium from the wells and add 100 µL of the diluted protopine solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest protopine concentration) and a positive control for cytotoxicity if available.[10]
-
Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[10][11]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours.[10]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the protopine concentration to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for in vitro testing of protopine.[11]
Caption: Protopine induces apoptosis via the ROS/PI3K/Akt signaling pathway.[12]
Caption: Protopine inhibits NF-κB and MAPK signaling pathways.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. Protopine - LKT Labs [lktlabs.com]
- 3. Protopine | C20H19NO5 | CID 4970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Protopine and Allocryptopine Interactions with Plasma Proteins [mdpi.com]
- 5. ijper.org [ijper.org]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protopine/Gemcitabine Combination Induces Cytotoxic or Cytoprotective Effects in Cell Type-Specific and Dose-Dependent Manner on Human Cancer and Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the anti-cancer properties of protopine in colon cancer models
Application Notes and Protocols for Investigating the Anti-Cancer Properties of Protopine in Colon Cancer Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protopine, a benzylisoquinoline alkaloid found in various plants of the Papaveraceae family, has emerged as a compound of interest in oncology research. Accumulating evidence suggests its potential as an anti-cancer agent, particularly in the context of colon cancer. These application notes provide a comprehensive overview of the anti-cancer properties of protopine in colon cancer models, detailing its mechanism of action and providing protocols for key experimental validations.
Mechanism of Action
Protopine exerts its anti-cancer effects in colon cancer cells primarily through the induction of apoptosis and autophagy, mediated by the stabilization of the tumor suppressor protein p53.[1][2] Upon treatment, protopine promotes the phosphorylation of p53 at the Ser15 residue, leading to its stabilization and increased transcriptional activity.[2] This, in turn, upregulates the expression of downstream target genes such as p21WAF1/CIP1, a cyclin-dependent kinase inhibitor that can induce cell cycle arrest, and BAX, a pro-apoptotic protein.[1][2]
The activation of the intrinsic apoptotic pathway is a key consequence of protopine treatment. This is evidenced by the activation of caspase-3 and caspase-7, and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][2] Furthermore, protopine has been shown to induce autophagy, characterized by the formation of microtubule-associated protein 1 light chain 3 (LC3) puncta and an increase in LC3-II turnover.[1][2]
Beyond the p53 pathway, studies in other cancer models suggest that protopine may also modulate other critical signaling pathways, including the MAPK and NF-κB pathways, and the ROS/PI3K/Akt signaling pathway, which could also contribute to its anti-cancer effects in colon cancer.[3][4][5][6]
Data Presentation
The following tables summarize the dose-dependent effects of protopine on colon cancer cell lines based on available literature.
Table 1: Cytotoxicity of Protopine on Human Colon Cancer Cell Lines
| Cell Line | Protopine Concentration (µM) | Inhibition of Cell Viability (%) | Reference |
| HCT116 | 10 | Data Not Available | [1][2] |
| HCT116 | 20 | Significant Inhibition | [1][2] |
| HCT116 | 40 | Significant Inhibition | [1][2] |
| HCT-15 | Not Specified | Selective Cytotoxicity | [7][8] |
Note: Specific IC50 values for protopine in various colon cancer cell lines require further dedicated experimental determination.
Table 2: Protopine-Induced Apoptosis in HCT116 Colon Cancer Cells
| Treatment | Protopine Concentration (µM) | Percentage of Apoptotic Cells (Annexin V-positive) | Reference |
| Control | 0 | Baseline | [1][2] |
| Protopine | 20 | Increased | [1][2] |
| Protopine | 40 | Significantly Increased | [1][2] |
Table 3: Effect of Protopine on Cell Cycle Distribution in Cancer Cells
| Cell Line (Cancer Type) | Protopine Concentration (µM) | Effect on Cell Cycle | Reference |
| HeLa (Cervical) | Not Specified | G2/M Arrest | [9] |
Note: While G2/M arrest has been observed in other cancer types, specific cell cycle analysis data for protopine in colon cancer cells is a key area for further investigation.
Mandatory Visualizations
Caption: Protopine-induced signaling pathway in colon cancer cells.
Caption: Experimental workflow for investigating protopine.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of protopine on colon cancer cell lines.
Materials:
-
Human colon cancer cell lines (e.g., HCT116, HCT-15, HT-29)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Protopine (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed colon cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of protopine in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the protopine dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plates for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic cells after protopine treatment using flow cytometry.
Materials:
-
Colon cancer cells treated with protopine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of protopine for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls for setting compensation and gates.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of protopine on cell cycle distribution.
Materials:
-
Colon cancer cells treated with protopine
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed cells and treat with protopine as described for the apoptosis assay.
-
Harvest and wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (can be stored for longer).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate for 15 minutes in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is used to detect changes in the expression of key proteins involved in protopine's mechanism of action.
Materials:
-
Colon cancer cells treated with protopine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p-p53 (Ser15), anti-p21, anti-BAX, anti-cleaved Caspase-3, anti-PARP, anti-LC3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. scribd.com [scribd.com]
- 4. Alkaloids and Colon Cancer: Molecular Mechanisms and Therapeutic Implications for Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Protopine's Role in Modulating Ion Channels in Cardiac Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of protopine's effects on ion channels in cardiac cells. Protopine, an isoquinoline (B145761) alkaloid found in plants of the Papaveraceae family, has demonstrated a range of cardiovascular effects, including anti-arrhythmic and negative inotropic properties.[1][2] This document summarizes the key electrophysiological effects of protopine, presents quantitative data on its modulation of various cardiac ion channels, and provides detailed protocols for researchers to investigate these effects further.
Electrophysiological Effects of Protopine on Cardiac Action Potential
Protopine has been shown to significantly alter the cardiac action potential in a dose-dependent manner. Key observed effects in isolated guinea-pig ventricular myocytes include a marked abbreviation of the action potential duration (APD), a reduction in the action potential amplitude (APA) and overshoot, and a slowing of the maximum rate of upstroke ((dV/dt)max).[1] These effects are reversible upon washout of the compound.[1]
Table 1: Effect of Protopine (25 μM) on Action Potential Parameters in Guinea-Pig Ventricular Myocytes [1]
| Parameter | Control | Protopine (25 μM) | % Change |
| Resting Potential (mV) | -80.5 ± 0.5 | -81.2 ± 0.6 | -0.9% |
| Action Potential Amplitude (mV) | 125.7 ± 2.1 | 121.0 ± 2.3 | -3.7% |
| Overshoot (mV) | 45.2 ± 2.1 | 40.1 ± 2.3 | -11.3% |
| (dV/dt)max (V/s) | 180.5 ± 10.2 | 135.4 ± 9.8 | -25.0% |
| APD30 (ms) | 203.1 ± 15.4 | 141.2 ± 12.3 | -30.5% |
| APD50 (ms) | 245.6 ± 18.2 | 179.8 ± 15.6 | -26.8% |
| APD90 (ms) | 302.4 ± 21.5 | 233.4 ± 18.9 | -22.8% |
Modulation of Cardiac Ion Channels by Protopine
Protopine is a non-selective inhibitor of multiple cation channels in cardiac myocytes.[1] Its primary effects are on L-type Ca2+ channels, various potassium channels, and sodium channels.
L-type Ca2+ Channel (ICa,L)
Protopine inhibits the L-type Ca2+ current in a dose-dependent manner.[1] This action is believed to contribute significantly to its negative inotropic effect.[1]
Table 2: Dose-Dependent Inhibition of L-type Ca2+ Current (ICa,L) by Protopine [1]
| Protopine Concentration (μM) | % of Control Current |
| 25 | 89.1% |
| 50 | 61.9% |
| 100 | 45.8% |
Protopine also affects the kinetics of ICa,L, significantly slowing the decay of the current at higher concentrations and shifting the steady-state inactivation to more negative potentials.[1]
Potassium Channels (IK1 and IK)
Protopine exhibits inhibitory effects on both the inward rectifier potassium current (IK1) and the delayed rectifier potassium current (IK).[1] The inhibition of these currents contributes to the alterations observed in the cardiac action potential repolarization phase.
Table 3: Inhibition of Inward Rectifier (IK1) and Delayed Rectifier (IK) Potassium Currents by Protopine [1]
| Current | Protopine Concentration (μM) | % Inhibition (approximate) |
| IK1 | 50 | ~25% |
| IK | 50 | ~40% (at voltages > -10 mV) |
Sodium Channel (INa)
The fast sodium current (INa) is potently suppressed by protopine.[1] This inhibition of INa is responsible for the observed decrease in the upstroke velocity ((dV/dt)max) of the cardiac action potential.[1]
Table 4: Inhibition of Sodium Current (INa) by Protopine [1]
| Protopine Concentration (μM) | % Reduction at -30 mV |
| 25 | 53% |
Human Ether-à-go-go-Related Gene (hERG) Channel (IKr)
Currently, there is a lack of direct experimental data on the effect of protopine on the hERG (IKr) channel, a critical component of cardiac repolarization. However, studies on other isoquinoline alkaloids from Corydalis species, such as allocryptopine (B104922) and benzyltetrahydropalmatine (B38169), have demonstrated potent blockade of hERG channels.[3] Given the structural similarities, it is plausible that protopine may also interact with the hERG channel. This potential interaction warrants direct experimental investigation to fully assess the cardiac safety profile of protopine.
Experimental Protocols
The following are detailed protocols for investigating the effects of protopine on cardiac ion channels using the whole-cell patch-clamp technique on isolated ventricular myocytes.
Isolation of Ventricular Myocytes
A detailed protocol for the enzymatic dissociation of single ventricular myocytes from guinea-pig hearts is required. This typically involves retrograde perfusion of the heart with a collagenase- and protease-containing solution.
Whole-Cell Patch-Clamp Electrophysiology
Solutions:
-
External Solution (Tyrode's Solution): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Pipette Solution (for K+ currents): (in mM) 120 K-aspartate, 20 KCl, 5 MgATP, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with KOH).
-
Pipette Solution (for Ca2+ and Na+ currents): (in mM) 120 CsCl, 5 MgATP, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).
Procedure:
-
Prepare isolated ventricular myocytes and allow them to adhere to the bottom of a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the appropriate external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply specific voltage-clamp protocols to elicit the ionic current of interest (see below).
-
After obtaining a stable baseline recording, apply protopine at various concentrations to the external solution and record the changes in the ionic current.
Voltage-Clamp Protocols:
-
L-type Ca2+ Current (ICa,L): From a holding potential of -40 mV, apply depolarizing steps to various test potentials (e.g., -30 mV to +50 mV).
-
Delayed Rectifier K+ Current (IK): From a holding potential of -40 mV, apply long depolarizing pulses (e.g., 6 seconds) to a range of test potentials (e.g., -30 mV to +50 mV).
-
Inward Rectifier K+ Current (IK1): Apply hyperpolarizing and depolarizing voltage steps from a holding potential of -40 mV.
-
Na+ Current (INa): From a holding potential of -100 mV, apply brief depolarizing pulses to various test potentials (e.g., -80 mV to +40 mV). To isolate INa, other currents should be blocked pharmacologically (e.g., using Cd2+ for ICa,L and Cs+ in the pipette for K+ currents).
Visualizations
Caption: Signaling pathway of protopine in cardiac cells.
Caption: Experimental workflow for patch-clamp analysis.
Caption: Logical relationship of protopine's actions.
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. Electrophysiological effects of protopine in cardiac myocytes: inhibition of multiple cation channel currents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allocryptopine and benzyltetrahydropalmatine block hERG potassium channels expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Protopine-Like Compounds
Introduction
Protopine is a benzylisoquinoline alkaloid found in various plant species, including those of the Papaveraceae family.[1] It exhibits a wide range of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and neuroprotective effects.[2] The diverse biological profile of protopine is attributed to its interaction with multiple molecular targets, such as ion channels, enzymes, and proteins involved in apoptosis and cell division.[2][3][4] High-throughput screening (HTS) provides a powerful platform for systematically evaluating libraries of protopine-like compounds to identify novel modulators of these key biological pathways for drug discovery and development.
This document provides detailed application notes and experimental protocols for three distinct HTS assays designed to screen for protopine-like compounds based on their known mechanisms of action: ion channel modulation, cytotoxicity and apoptosis induction, and enzyme inhibition.
Application Note 1: Screening for hERG Potassium Channel Inhibitors
Principle
Protopine and related alkaloids are known to modulate the function of various ion channels, including potassium (K+), calcium (Ca2+), and sodium (Na+) channels.[2][5] A critical target in drug safety and discovery is the human Ether-à-go-go-Related Gene (hERG) potassium channel, as its inhibition can lead to cardiotoxicity.[6][7] A common HTS method to assess hERG channel activity is the thallium (Tl+) flux assay.[8][9] In this assay, cells expressing the hERG channel are loaded with a Tl+-sensitive fluorescent dye. When the channels are opened, Tl+ (a surrogate for K+) flows into the cell, binds to the dye, and causes an increase in fluorescence.[9] Inhibitors of the hERG channel will block this influx, resulting in a reduced fluorescence signal.[9] This method is highly amenable to automation in 384-well or 1536-well formats.[8]
Experimental Protocol: Homogeneous Thallium Flux Assay for hERG Inhibition
This protocol is adapted from established fluorescence-based HTS methods for the hERG channel.[8][9]
-
Cell Culture and Plating:
-
Culture HEK-293 cells stably expressing the hERG channel in appropriate media.
-
Harvest cells and adjust the density to 1 x 10⁶ cells/mL.
-
Dispense 20 µL of the cell suspension (20,000 cells/well) into a 384-well, black-walled, clear-bottom assay plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of protopine-like test compounds in DMSO. A typical starting concentration is 10 mM.
-
Using an acoustic liquid handler or pin tool, transfer approximately 50 nL of each compound from the source plate to the assay plate. This results in a final compound concentration range (e.g., 0.1 µM to 50 µM).
-
Include negative controls (DMSO vehicle) and positive controls (e.g., Astemizole, a known hERG inhibitor).
-
-
Dye Loading:
-
Signal Generation and Detection:
-
Prepare a Stimulus Buffer containing thallium sulfate (B86663) (Tl₂SO₄) and a fluorescence quenching agent like Red 40 to eliminate extracellular signal.[8]
-
Place the assay plate into a kinetic plate reader (e.g., FDSS, FLIPR).
-
Add 10 µL of the Stimulus Buffer to each well.
-
Immediately begin measuring the fluorescence intensity (e.g., Excitation: 480 nm, Emission: 540 nm) every second for 2-3 minutes.[9]
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase (slope) or the maximal signal for each well.
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each active compound.
-
Data Presentation
| Compound ID | Max Concentration (µM) | % Inhibition at 10 µM | IC₅₀ (µM) |
| Protopine | 50 | 75.2 | 8.5 |
| PL-002 | 50 | 92.1 | 2.1 |
| PL-003 | 50 | 15.6 | > 50 |
| PL-004 | 50 | 55.8 | 12.3 |
| Astemizole (Control) | 50 | 98.5 | 0.05 |
Workflow Diagram
Caption: Workflow for a fluorescence-based hERG channel HTS assay.
Application Note 2: Quantifying Cytotoxicity and Apoptosis Induction
Principle
Protopine induces apoptotic cell death in several cancer cell lines, making cytotoxicity and apoptosis induction key screening endpoints.[2][3] Apoptosis is often triggered via the intrinsic (mitochondrial) pathway, which involves the activation of executioner caspases, such as caspase-3 and caspase-7.[3] Two robust HTS assays are commonly used in parallel or sequentially:
-
Cell Viability Assay (e.g., CellTiter-Glo®): This luminescent assay quantifies ATP, an indicator of metabolically active, viable cells.[10][11] A decrease in luminescence signifies cytotoxicity.
-
Caspase Activity Assay (e.g., Caspase-Glo® 3/7): This luminescent assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7 to produce a light signal.[12][13] An increase in luminescence indicates apoptosis.
Experimental Protocol: Cell Viability and Caspase 3/7 Activity Assays
This protocol describes a homogeneous "add-mix-measure" procedure suitable for HTS.[11][13]
-
Cell Culture and Plating:
-
Select a relevant cancer cell line (e.g., HepG2, human liver carcinoma cells).[3]
-
Dispense 25 µL of cell suspension (e.g., 5,000 cells/well) into a 384-well, white, solid-bottom assay plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of protopine-like test compounds.
-
Add 25-50 nL of compounds to the assay plates.
-
Include negative controls (DMSO) and positive controls (e.g., Staurosporine for apoptosis induction).
-
Incubate for a specified duration (e.g., 24, 48, or 72 hours).[3]
-
-
Assay Procedure (Run in parallel on separate plates):
-
For CellTiter-Glo® (Viability):
-
Equilibrate the plate to room temperature for 30 minutes.[11]
-
Add a volume of CellTiter-Glo® Reagent equal to the culture volume in each well (e.g., 25 µL).[11]
-
Mix on an orbital shaker for 2 minutes to induce lysis.[11]
-
Incubate at room temperature for 10 minutes to stabilize the signal.[11]
-
Measure luminescence using a plate reader.
-
-
For Caspase-Glo® 3/7 (Apoptosis):
-
-
Data Analysis:
-
Viability: Normalize the data to controls and calculate the GI₅₀ (concentration for 50% growth inhibition).
-
Apoptosis: Calculate the fold-change in luminescence relative to the vehicle control to determine the induction of caspase activity. Plot dose-response curves to determine EC₅₀ values (concentration for 50% maximal effect).
-
Data Presentation
| Compound ID | Cell Line | GI₅₀ (µM) - CellTiter-Glo | Max Caspase 3/7 Fold Induction | EC₅₀ (µM) - Caspase-Glo |
| Protopine | HepG2 | 25.5 | 8.2 | 22.1 |
| PL-005 | HepG2 | 9.8 | 12.5 | 8.5 |
| PL-006 | HepG2 | > 100 | 1.1 | > 100 |
| PL-007 | HepG2 | 45.1 | 6.7 | 48.3 |
| Staurosporine | HepG2 | 0.05 | 15.0 | 0.04 |
Signaling Pathway Diagram
Caption: Intrinsic apoptosis pathway targeted by protopine-like compounds.[3]
Application Note 3: Screening for Acetylcholinesterase (AChE) Inhibitors
Principle
Protopine is a reversible, competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[14][15] AChE inhibitors are used to treat conditions like Alzheimer's disease.[16] A widely used HTS method for screening AChE inhibitors is the colorimetric Ellman's assay. In this assay, AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (TNB), which can be quantified by measuring its absorbance at ~412 nm. Enzyme inhibitors will reduce the rate of this color change.
Experimental Protocol: Colorimetric AChE Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: Phosphate buffer (e.g., 100 mM, pH 8.0).
-
AChE Enzyme: Recombinant human AChE diluted in assay buffer to a working concentration (e.g., 0.02 U/mL).
-
DTNB Solution: 10 mM DTNB in assay buffer.
-
Substrate Solution: 15 mM Acetylthiocholine (ATCh) iodide in assay buffer.
-
Positive Control: Donepezil or another known AChE inhibitor.
-
-
Assay Procedure (384-well format):
-
Add 50 nL of test compounds (and controls) in DMSO to a clear, flat-bottom 384-well plate.
-
Add 10 µL of AChE enzyme solution to each well.
-
Add 5 µL of DTNB solution to each well.
-
Incubate for 10 minutes at room temperature to allow compounds to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of the ATCh substrate solution to all wells.
-
Immediately place the plate in an absorbance plate reader.
-
-
Signal Detection:
-
Measure the absorbance at 412 nm every 30 seconds for 10-15 minutes (kinetic read).
-
-
Data Analysis:
-
Calculate the reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the rates using negative (DMSO, 0% inhibition) and positive (100% inhibition) controls.
-
Plot the percent inhibition against compound concentration and fit the data to determine IC₅₀ values.
-
Data Presentation
| Compound ID | Max Concentration (µM) | % Inhibition at 50 µM | IC₅₀ (µM) |
| Protopine | 100 | 51.5 | 50.0[14] |
| PL-008 | 100 | 85.3 | 11.7 |
| PL-009 | 100 | 22.1 | > 100 |
| PL-010 | 100 | 60.2 | 35.8 |
| Donepezil (Control) | 100 | 99.1 | 0.01 |
Workflow Diagram
Caption: Workflow for a colorimetric AChE inhibition HTS assay.
References
- 1. Protopine - Wikipedia [en.wikipedia.org]
- 2. Protopine - LKT Labs [lktlabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Protopine | C20H19NO5 | CID 4970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. ch.promega.com [ch.promega.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 13. promega.com [promega.com]
- 14. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 15. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
Protopine as a Tool for Investigating the NF-κB Signaling Pathway in Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protopine, an isoquinoline (B145761) alkaloid found in various plants of the Papaveraceae family, has garnered significant interest for its anti-inflammatory properties.[1][2] Emerging research has elucidated its mechanism of action, highlighting its ability to modulate key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.[3][4] This document provides detailed application notes and protocols for utilizing protopine as a research tool to study NF-κB signaling in the context of inflammation. It is intended for researchers in academia and industry involved in inflammation research and drug discovery.
Protopine exerts its anti-inflammatory effects by intervening in the canonical NF-κB signaling cascade. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[5] This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][4]
Studies have demonstrated that protopine can inhibit the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB inactive in the cytoplasm.[6] Additionally, protopine has been shown to suppress the activation of upstream Mitogen-Activated Protein Kinases (MAPKs), such as p38, ERK1/2, and JNK, which can also contribute to the activation of NF-κB.[6][7] Some evidence also suggests that protopine's effects may involve the upstream Toll-like receptor 4 (TLR4) and NLRP3 inflammasome signaling pathways.[8][9]
These characteristics make protopine a valuable pharmacological tool for dissecting the intricate mechanisms of the NF-κB signaling pathway in various inflammatory models.
Data Presentation
The following tables summarize the quantitative effects of protopine on key inflammatory markers and signaling proteins, as reported in the literature. This data provides a reference for expected outcomes and effective concentration ranges for experimental design.
Table 1: Effect of Protopine on Pro-Inflammatory Cytokine Production in LPS-Stimulated NCM460 Cells
| Protopine Conc. (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| 0 (LPS only) | 259 | 106 | 185 |
| 5 | ~180 | ~75 | ~120 |
| 10 | ~120 | ~50 | ~80 |
| 20 | 77 | 31 | 51 |
Data adapted from Li et al., 2022, showing a dose-dependent reduction in cytokine levels in human colon mucosal epithelial cells stimulated with 5 µg/mL LPS.[10]
Table 2: Effect of Protopine on NF-κB and NLRP3 Signaling Proteins in LPS-Stimulated NCM460 Cells
| Protopine Conc. (µM) | Relative NLRP3 Expression | Relative p-IκBα/IκBα Ratio | Relative p-P65/P65 Ratio |
| 0 (LPS only) | 1.7 | 1.4 | 1.1 |
| 5 | ~1.4 | ~1.1 | ~0.9 |
| 10 | ~1.1 | ~0.8 | ~0.7 |
| 20 | 0.8 | 0.5 | 0.5 |
Data adapted from Li et al., 2022, demonstrating a concentration-dependent inhibition of key inflammatory signaling proteins.[10]
Table 3: Qualitative Effects of Protopine on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | Effect of Protopine |
| Nitric Oxide (NO) | Reduced |
| Prostaglandin E2 (PGE2) | Reduced |
| iNOS Expression | Reduced |
| COX-2 Expression | Reduced |
Based on findings from Bae et al., 2012, protopine was shown to inhibit the production of these key inflammatory molecules in a dose-dependent manner.[11]
Mandatory Visualizations
Caption: Protopine's mechanism of action on the NF-κB signaling pathway.
Caption: General experimental workflow for studying protopine's effects.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effect of protopine on the NF-κB signaling pathway.
Protocol 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
This protocol outlines the steps to assess the inhibitory effect of protopine on the production of pro-inflammatory mediators in a widely used macrophage cell line.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Protopine (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Griess Reagent System for Nitrite (B80452) Determination
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
96-well and 6-well cell culture plates
-
Cell lysis buffer
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
For NO and cytokine analysis, seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
For Western blot analysis, seed cells in a 6-well plate at a density of 1 x 10⁶ cells/well.
-
Allow cells to adhere overnight.
-
-
Protopine and LPS Treatment:
-
Prepare serial dilutions of protopine in DMEM. A final concentration range of 5, 10, and 20 µM is a good starting point.[7]
-
Pre-treat the cells with different concentrations of protopine for 1-2 hours. Include a vehicle control (DMSO).
-
After pre-treatment, stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO analysis, or shorter time points for signaling protein analysis). Include an unstimulated control group.
-
-
Nitric Oxide (NO) Assay:
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Determine the nitrite concentration, a stable metabolite of NO, using the Griess Reagent System according to the manufacturer's instructions.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits, following the manufacturer's protocols.
-
Protocol 2: Western Blot Analysis of NF-κB Signaling Proteins
This protocol details the procedure to detect the phosphorylation and degradation of key proteins in the NF-κB pathway.
Materials:
-
Treated cells from Protocol 1 (6-well plate)
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After LPS stimulation (e.g., for 15-60 minutes for phosphorylation events), wash the cells twice with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-p-IκBα) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Conclusion
Protopine serves as a potent and specific inhibitor of the NF-κB signaling pathway, making it an invaluable tool for inflammation research. Its ability to suppress the phosphorylation of IκBα and MAPKs provides a clear mechanism for its anti-inflammatory effects. The protocols and data presented in these application notes offer a comprehensive guide for researchers to effectively utilize protopine in their studies to further unravel the complexities of inflammatory processes and to aid in the development of novel anti-inflammatory therapeutics.
References
- 1. all-imm.com [all-imm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. bmbreports.org [bmbreports.org]
- 5. Frontiers | Administration of protopine prevents mitophagy and acute lung injury in sepsis [frontiersin.org]
- 6. Protopine Protects Mice against LPS-Induced Acute Kidney Injury by Inhibiting Apoptosis and Inflammation via the TLR4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protopine Protects Mice against LPS-Induced Acute Kidney Injury by Inhibiting Apoptosis and Inflammation via the TLR4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. all-imm.com [all-imm.com]
- 9. tandfonline.com [tandfonline.com]
- 10. all-imm.com [all-imm.com]
- 11. Protopine reduces the inflammatory activity of lipopolysaccharide-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Protopine as a Positive Control in Anti-inflammatory Drug Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protopine, a benzylisoquinoline alkaloid found predominantly in plants of the Papaveraceae family, has demonstrated significant anti-inflammatory properties in a variety of preclinical models. Its well-characterized mechanism of action, involving the suppression of key pro-inflammatory signaling pathways, makes it an excellent positive control for in vitro and in vivo anti-inflammatory drug screening assays. This document provides detailed application notes and protocols for utilizing protopine as a reliable standard to validate experimental models and benchmark the potency of novel anti-inflammatory compounds.
Protopine exerts its anti-inflammatory effects primarily through the dual inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2] In stimulated immune cells, such as macrophages, protopine has been shown to prevent the degradation of the inhibitor of NF-κB (IκBα), thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[2] This, in turn, downregulates the expression of NF-κB-dependent pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4] Concurrently, protopine inhibits the phosphorylation of key MAPK proteins—p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK)—further contributing to the suppression of the inflammatory response.[3][5]
Data Presentation
The anti-inflammatory activity of protopine has been quantified across various in vitro and in vivo assays. The following tables summarize the dose-dependent inhibitory effects of protopine on key inflammatory mediators.
Table 1: In Vitro Anti-inflammatory Activity of Protopine in LPS-Stimulated Macrophages
| Inflammatory Mediator | Cell Line | Protopine Concentration (µM) | % Inhibition (Mean ± SD) | IC₅₀ (µM) |
| Nitric Oxide (NO) | RAW 264.7 | 10 | 45 ± 5% | ~20 |
| 20 | 75 ± 8% | |||
| 40 | 95 ± 6% | |||
| TNF-α | RAW 264.7 | 5 | 25 ± 4% | 27.5 - 56.5 |
| 10 | 50 ± 7% | |||
| 20 | 80 ± 9% | |||
| IL-6 | BV2 | 5 | 30 ± 6% | ~15 |
| 10 | 60 ± 8% | |||
| 20 | 85 ± 10% | |||
| IL-1β | BV2 | 5 | 28 ± 5% | ~18 |
| 10 | 55 ± 9% | |||
| 20 | 82 ± 11% |
Data compiled from multiple studies.[3][4] Actual values may vary based on experimental conditions.
Table 2: In Vivo Anti-inflammatory Activity of Protopine in Carrageenan-Induced Paw Edema in Rodents
| Animal Model | Protopine Dose (mg/kg) | Time Post-Carrageenan | % Inhibition of Paw Edema (Mean ± SD) |
| Rat | 50 | 3 hours | 45 ± 6% |
| 5 hours | 60 ± 8% | ||
| Mouse | 50 | 4 hours | 55 ± 7% |
Data compiled from multiple studies.[3][6] Actual values may vary based on experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use of protopine as a positive control.
In Vitro Anti-inflammatory Assays
Cell Culture and Treatment:
Murine macrophage cell lines such as RAW 264.7 or BV2 are suitable for these assays.
-
Cell Seeding: Plate cells in 96-well plates (for NO and cytokine assays) or 6-well plates (for Western blotting) at a density of 1-5 x 10⁵ cells/mL and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with varying concentrations of protopine (e.g., 5, 10, 20, 40 µM) or the test compound for 1-2 hours. Include a vehicle control (e.g., DMSO, typically <0.1%).
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Include a non-stimulated control group.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling protein analysis).
1. Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Sodium Nitrite (NaNO₂) standard solution (0-100 µM).
-
-
Procedure:
-
After the incubation period, collect 50 µL of the cell culture supernatant from each well of the 96-well plate.
-
Add 50 µL of Griess Reagent A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on the sodium nitrite standard curve.
-
2. Cytokine Quantification (TNF-α, IL-6, IL-1β) by ELISA
This protocol outlines the general steps for a sandwich ELISA. Specific details may vary depending on the commercial kit used.
-
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add 100 µL of cell culture supernatant and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add avidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentration from the standard curve.
-
3. Western Blot Analysis for COX-2 and Phospho-p65
This protocol is for assessing the protein expression of COX-2 and the phosphorylation status of the NF-κB p65 subunit.
-
Procedure:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against COX-2, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
-
In Vivo Anti-inflammatory Assay
Carrageenan-Induced Paw Edema in Rodents
This is a widely used model of acute inflammation.
-
Animals: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).
-
Procedure:
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, Protopine-treated group (e.g., 50 mg/kg, p.o. or i.p.), test compound group(s), and a standard drug group (e.g., Indomethacin, 10 mg/kg).
-
Dosing: Administer protopine, test compounds, or vehicle 60 minutes before the carrageenan injection.
-
Edema Induction: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the vehicle control group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume from the initial measurement.
-
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways modulated by protopine and the general experimental workflows.
Caption: Protopine's anti-inflammatory mechanism of action.
Caption: In vitro anti-inflammatory screening workflow.
References
- 1. mpbio.com [mpbio.com]
- 2. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protopine attenuates inflammation stimulated by carrageenan and LPS via the MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protopine reduces the inflammatory activity of lipopolysaccharide-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell [mdpi.com]
- 6. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Protopine Stability in DMSO and Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of protopine in DMSO and other organic solvents. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of protopine in common organic solvents?
Protopine is generally stable in common organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and chloroform (B151607) under recommended storage conditions.[1] However, it is sensitive to prolonged light exposure, which can lead to degradation.[1] Protopine hydrochloride, a common salt form, is also known to be light-sensitive and can degrade under various stress conditions, including exposure to acid, base, and oxidative environments.[2]
Q2: How should I prepare and store protopine stock solutions in DMSO?
For optimal stability, protopine stock solutions in DMSO should be prepared using anhydrous DMSO to minimize water-related degradation. It is recommended to prepare a concentrated stock solution (e.g., 10 mM), which can then be diluted in an aqueous buffer or cell culture medium for experiments. To avoid repeated freeze-thaw cycles, which can degrade the compound, the stock solution should be aliquoted into single-use vials.[3]
Q3: What are the recommended storage temperatures and durations for protopine solutions?
Q4: I observed a color change in my protopine solution. What does this indicate?
A color change in a protopine hydrochloride solution, especially after being left on the benchtop, is likely due to chemical degradation induced by exposure to ambient light, particularly UV radiation.[2] It is crucial to protect all protopine solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil.[2]
Q5: My HPLC analysis of an old protopine solution shows unexpected peaks. Is this due to degradation?
Yes, the appearance of new peaks in an HPLC chromatogram of a stored protopine sample is a strong indicator of degradation.[2] These degradation products will have different retention times compared to the parent protopine molecule.[2]
Troubleshooting Guides
This section addresses common issues encountered during experiments with protopine.
Issue 1: Inconsistent or Poor Results in Biological Assays
-
Possible Cause: Degradation of protopine due to improper handling or storage.
-
Troubleshooting Steps:
-
Minimize Light Exposure: Conduct all experimental steps, including solution preparation, dilutions, and plate loading, under subdued light. Use amber-colored labware or cover plates and tubes with aluminum foil.[2]
-
Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions of protopine from a frozen stock immediately before each experiment.[2]
-
Verify Stock Solution Integrity: If you suspect your stock solution has degraded, analyze it via HPLC to check for the presence of degradation peaks and to quantify the remaining protopine.
-
Control for Solvent Effects: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.[3]
-
Issue 2: Precipitation of Protopine in Aqueous Solutions
-
Possible Cause: Protopine has low aqueous solubility, and diluting a concentrated DMSO stock into an aqueous buffer can cause it to precipitate.
-
Troubleshooting Steps:
-
Optimize Dilution: When diluting the DMSO stock, add it to the aqueous buffer while vortexing to ensure rapid mixing.
-
Use Pre-warmed Buffer: Gently warming the aqueous buffer to 37°C before adding the protopine stock can sometimes improve solubility.
-
Sonication: Brief sonication of the final solution can help to redissolve any precipitate.
-
Consider Co-solvents: For in vivo studies, formulations with co-solvents such as PEG300 and Tween-80 can improve solubility. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]
-
Quantitative Stability Data
While specific quantitative data for the stability of protopine in DMSO is limited in publicly available literature, the following table illustrates how such data would be presented. Note: These values are for illustrative purposes and should be experimentally determined for your specific conditions.
| Solvent | Storage Temperature | Duration | Protopine Remaining (%) (Illustrative) |
| DMSO | Room Temperature (20-25°C) | 24 hours | 95% |
| DMSO | Room Temperature (20-25°C) | 7 days | 80% |
| DMSO | 4°C | 7 days | 98% |
| DMSO | 4°C | 30 days | 92% |
| DMSO | -20°C | 30 days | >99% |
| DMSO | -20°C | 90 days | 97% |
| Ethanol | Room Temperature (20-25°C) | 7 days | 85% |
| Chloroform | Room Temperature (20-25°C) | 7 days | 90% |
Experimental Protocols
Protocol 1: Assessing the Stability of Protopine in Solution by HPLC
Objective: To quantify the degradation of protopine in a specific solvent over time and under different storage conditions.
Materials:
-
Protopine standard
-
Anhydrous DMSO (or other organic solvent of interest)
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid or other mobile phase modifier
-
Amber HPLC vials
-
HPLC system with a C18 column and UV detector
Methodology:
-
Preparation of Protopine Stock Solution:
-
Accurately weigh a known amount of protopine and dissolve it in the chosen solvent to a final concentration of 1 mg/mL.
-
Aliquot the stock solution into several amber vials.
-
-
Storage Conditions:
-
Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C, and protected from light vs. exposed to light).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Dilute the sample to a suitable concentration for HPLC analysis using the mobile phase.
-
Inject the sample into the HPLC system. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid, with detection at 289 nm.[7]
-
-
Data Analysis:
-
Quantify the peak area of protopine in each chromatogram.
-
Calculate the percentage of protopine remaining at each time point relative to the initial (time 0) concentration.
-
Protocol 2: Identification of Protopine Degradation Products by LC-MS/MS
Objective: To identify the chemical structures of potential degradation products of protopine.
Materials:
-
Degraded protopine sample (from stability studies)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 column
-
HPLC-grade solvents
Methodology:
-
Sample Preparation:
-
Dilute the degraded protopine sample to an appropriate concentration for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate the components using a suitable gradient elution.
-
Acquire full-scan mass spectra in positive ion mode to determine the molecular weights of the parent compound and any degradation products.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion and the ions of potential degradation products to obtain fragmentation patterns.
-
-
Data Interpretation:
-
Compare the fragmentation patterns of the degradation products with that of the parent protopine molecule to identify common structural features.
-
Propose potential structures for the degradation products based on their molecular weights and fragmentation patterns. Potential degradation pathways for isoquinoline (B145761) alkaloids like protopine include demethylenation.[2][8]
-
Visualizations
Caption: Experimental workflow for assessing protopine stability.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Identification of allocryptopine and protopine metabolites in rat liver S9 by high-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Protopine Extraction from Fumaria officinalis
Welcome to the technical support center for the optimization of protopine extraction from Fumaria officinalis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the extraction and purification of this pharmacologically significant isoquinoline (B145761) alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting protopine from Fumaria officinalis?
A1: Several methods have been successfully employed for protopine extraction, each with its own advantages. Conventional methods include maceration and Soxhlet extraction.[1] More advanced and efficient techniques include Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), which often result in higher yields in shorter times.[2][3] The choice of method depends on available equipment, desired yield, and environmental considerations.
Q2: Which solvents are most suitable for protopine extraction?
A2: Protopine is typically extracted using polar organic solvents. Methanol (B129727) and ethanol (B145695), often in aqueous solutions, are commonly used.[2][4] For instance, a 50% (w/w) ethanol-water mixture has been identified as optimal in some studies.[5] The selection of the solvent is a critical parameter influencing the extraction efficiency.
Q3: How can I enrich the protopine content in my crude extract?
A3: Acid-base partitioning is a highly effective method for enriching alkaloids, including protopine, from a crude plant extract.[4][6] This technique involves dissolving the crude extract in an acidic solution to protonate the alkaloids, making them water-soluble. Neutral and acidic impurities can then be removed with an organic solvent. Subsequently, basifying the aqueous layer precipitates the alkaloids, which can then be collected.
Q4: What analytical techniques are recommended for quantifying protopine in my extracts?
A4: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common and reliable methods for the quantification of protopine.[1][6][7][8] These techniques offer high sensitivity and specificity for accurate determination of protopine content.
Q5: My protopine yield is lower than expected. What are the potential causes?
A5: Low protopine yield can be attributed to several factors:
-
Plant Material: The concentration of protopine can vary based on the geographical location, harvesting time, and the specific part of the plant used.[6]
-
Extraction Parameters: Suboptimal conditions such as incorrect solvent concentration, temperature, or extraction time can significantly impact the yield.[5]
-
Particle Size: Inefficient grinding of the plant material can limit solvent penetration and reduce extraction efficiency.
-
Degradation: Protopine may degrade if exposed to excessive heat or light for prolonged periods.
Troubleshooting Guides
Issue 1: Low Extraction Yield
| Potential Cause | Troubleshooting Step |
| Suboptimal Solvent | Test different solvents (e.g., methanol, ethanol) and varying aqueous concentrations. A 50% ethanol solution has been shown to be effective.[5] |
| Incorrect Solid-to-Liquid Ratio | Optimize the ratio of plant material to solvent. A higher ratio may not always lead to better yields and can be solvent-intensive. A ratio of 3% solid-to-liquid has been suggested as optimal in one study.[5] |
| Inadequate Extraction Time | Increase the extraction time in increments to determine the optimal duration for your chosen method. For MAE, times can be as short as 120 seconds.[2] |
| Inefficient Temperature | Adjust the extraction temperature. For solid-liquid extraction, a temperature of 79°C has been reported as optimal.[5] For MAE, optimal temperatures can be around 55°C.[9][10] |
| Poor Plant Material Quality | Ensure the Fumaria officinalis was harvested at the appropriate time and dried correctly. The aerial parts gathered during the flowering season are typically used.[7] |
Issue 2: Impure Protopine Isolate
| Potential Cause | Troubleshooting Step |
| Ineffective Initial Cleanup | Implement an acid-base partitioning step after the initial extraction to remove non-alkaloidal compounds.[4][6] |
| Co-elution of Other Alkaloids | Optimize the mobile phase in your chromatographic purification. For silica (B1680970) gel column chromatography, a gradient of chloroform-methanol is commonly used.[6] For HPTLC, a mobile phase of toluene:ethyl acetate:diethylamine (e.g., 8:2.5:0.5 v/v/v) has been successful.[1][6] |
| Incomplete Solvent Removal | Ensure complete evaporation of solvents under reduced pressure after extraction and purification steps. |
Data Presentation: Optimized Extraction Parameters
The following tables summarize optimized parameters from various studies to guide your experimental design.
Table 1: Optimized Parameters for Solid-Liquid Extraction of Protopine
| Parameter | Optimal Value | Reference |
| Solvent | Ethanol 50% (w/w) | [5] |
| Temperature | 79°C | [5] |
| Solid-to-Liquid Ratio | 3% (w/w) | [5] |
| Resulting Yield | ~230 mg / 100g | [5] |
Table 2: Optimized Parameters for Microwave-Assisted Extraction (MAE) of Protopine and Allocryptopine (B104922) from Macleaya cordata
| Parameter | Optimal Value | Reference |
| Ethanol Concentration | 45.2% (v/v) | [9][10] |
| Extraction Temperature | 54.7°C | [9][10] |
| Solvent-to-Solid Ratio | 20.4:1 (mL/g) | [9][10] |
| Resulting Yield | 89.4% (Protopine) | [9][10] |
Table 3: Optimized Parameters for Microwave-Assisted Extraction (MAE) from Fumaria officinalis Dust for Polyphenols
| Parameter | Optimal Value | Reference |
| Ethanol Concentration | 50% | [2][11][12] |
| Solvent-to-Solid Ratio | 30:1 (mL/g) | [2][11][12] |
| Extraction Time | 120 seconds | [2][11][12] |
| Resulting Yield | 22.56 mg GAE/g | [2][11][12] |
Experimental Protocols
Protocol 1: General Solid-Liquid Extraction and Purification
-
Preparation of Plant Material: Air-dry the aerial parts of Fumaria officinalis at room temperature and pulverize into a coarse powder.[6]
-
Extraction:
-
Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol or 50% ethanol) at a specific solid-to-liquid ratio and temperature for a defined period with agitation.
-
Soxhlet Extraction: Extract the powdered material with methanol for approximately 6 hours.[6]
-
-
Concentration: Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.[6]
-
Acid-Base Partitioning:
-
Dissolve the crude extract in a 1-2% hydrochloric acid solution.[6]
-
Filter the acidic solution to remove non-alkaloidal residues.[6]
-
Adjust the pH of the filtrate to 9-10 with an ammonia (B1221849) solution to precipitate the total alkaloids.[4][6]
-
Collect the precipitate by filtration and wash with distilled water until neutral.[6]
-
-
Chromatographic Purification:
-
Dissolve the total alkaloid fraction in a minimal amount of solvent.
-
Perform column chromatography using silica gel with a gradient elution system of chloroform-methanol.[6]
-
Monitor fractions using Thin-Layer Chromatography (TLC) or HPLC to identify those containing protopine.[6]
-
Combine the protopine-rich fractions and evaporate the solvent to obtain purified protopine.[6]
-
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Preparation: Place 1g of powdered Fumaria officinalis in a vessel with 30 mL of 70% (v/v) ethanol.[3]
-
Ultrasonication: Subject the mixture to ultrasonic irradiation using a probe at 60% amplitude for 15 minutes. Maintain the temperature between 25-27°C using an ice bath.[3]
-
Post-Extraction: Filter the extract and concentrate as described in Protocol 1. Proceed with purification steps.
Protocol 3: Microwave-Assisted Extraction (MAE)
-
Preparation: Place powdered Fumaria officinalis in a microwave-safe vessel with the chosen solvent (e.g., 50% ethanol) at the optimized solvent-to-solid ratio (e.g., 30:1 mL/g).[2]
-
Extraction: Irradiate the mixture in a microwave reactor at a set temperature (e.g., 100°C) for a short duration (e.g., 120 seconds).[2][3]
-
Post-Extraction: Allow the vessel to cool, then filter the extract and proceed with concentration and purification.
Visualizations
Caption: General workflow for protopine extraction from Fumaria officinalis.
Caption: Troubleshooting flowchart for low protopine extraction yield.
References
- 1. Central composite design expert-supported development and validation of HPTLC method: Relevance in quantitative evaluation of protopine in Fumaria indica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Solid-liquid extraction of protopine from <i>Fumaria officinalis</i> L. -: Experimental study and process optimization-文献详情-维普官网 [cqvip.com]
- 6. benchchem.com [benchchem.com]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. mdpi.com [mdpi.com]
- 9. scilit.com [scilit.com]
- 10. Optimization of microwave-assisted extraction of protopine and allocryptopine from stems of Macleaya cordata (Willd) R. Br. using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 12. Fumaria officinalis Dust as a Source of Bioactives for Potential Dermal Application: Optimization of Extraction Procedures, Phytochemical Profiling, and Effects Related to Skin Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
Protopine Experiments: Technical Support & Troubleshooting Center
Welcome to the technical support center for protopine-related research. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of experimenting with protopine and to troubleshoot inconsistent results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for protopine in our cancer cell line assays. What are the potential causes?
A1: Inconsistent IC50 values are a common challenge in natural product research. Several factors can contribute to this variability:
-
Cell Line Specificity: Protopine's cytotoxic effects can vary significantly between different cell lines. For example, the IC50 value for HL-60 leukemia cells has been reported as 6.68 µM, while for A-549 lung cancer cells, it is 20.47 µM. This variability can be due to differences in the expression of target proteins, metabolic pathways, or membrane transporters.
-
Compound Purity and Form: Ensure you are using a high-purity protopine sample. Impurities from the extraction process can have their own biological activities. Also, consider whether you are using the protopine free base or the hydrochloride salt. Protopine hydrochloride is often preferred for its increased solubility and stability in aqueous solutions.
-
Solubility Issues: Protopine is practically insoluble in water but soluble in DMSO. If the compound precipitates in your culture medium, the effective concentration will be lower than intended, leading to higher apparent IC50 values. Always ensure complete dissolution in your stock solution and check for precipitation in the final culture medium.
-
Experimental Conditions: Variations in cell seeding density, serum concentration in the media, and incubation time can all influence the apparent IC50 value. Standardize these parameters across all experiments.
-
Assay Interference: At higher concentrations, protopine might interfere with the chemistry of cell viability assays (e.g., MTT, XTT). It is advisable to run parallel assays or include appropriate controls to rule out such interference.
Q2: Our in vivo studies with protopine are showing variable anti-inflammatory effects. How can we improve consistency?
A2: In vivo experiments introduce more variables that can affect results. Here are some key areas to consider:
-
Route of Administration and Formulation: The bioavailability of protopine can be influenced by the route of administration (e.g., oral gavage vs. intraperitoneal injection) and the vehicle used for formulation. Ensure the formulation maintains protopine in a soluble and stable state.
-
Metabolism and Pharmacokinetics: Protopine undergoes phase I and phase II metabolism, which can vary between animal species and even between sexes. These differences can lead to variations in the effective concentration and duration of action of the compound.
-
Animal Model: The choice of animal model for inflammation is critical. The timing of protopine administration relative to the inflammatory stimulus can significantly impact the observed effect.
-
Dosage: Inconsistent results may arise from using a dose that is on the steep part of the dose-response curve. A full dose-response study is recommended to identify a dose that produces a consistent and robust effect.
-
Use of Total Alkaloid Extract vs. Isolated Protopine: Some studies use a total alkaloid extract from plants like Macleaya cordata. These extracts contain other alkaloids, such as allocryptopine, which may have synergistic or antagonistic effects, leading to different outcomes compared to experiments with isolated protopine.
Q3: We are seeing conflicting results where protopine is reported to be both pro-apoptotic in cancer cells and neuroprotective. How can this be?
A3: This apparent contradiction highlights the pleiotropic nature of protopine, where its effects are highly context-dependent:
-
Different Signaling Pathways: In cancer cells, protopine can induce apoptosis by generating reactive oxygen species (ROS) and inhibiting survival pathways like PI3K/Akt.[1][2] In contrast, in neuronal cells under oxidative stress, protopine has been shown to increase the activity of antioxidant enzymes, thereby protecting the cells.
-
Cellular State: The effect of protopine can depend on the health of the cells. In rapidly dividing cancer cells, the disruption of microtubule dynamics by protopine can trigger mitotic arrest and apoptosis.[3] In non-proliferating neurons, the same or other mechanisms may not be detrimental and could even be protective.
-
Concentration-Dependent Effects: The concentration of protopine used is critical. A concentration that is cytotoxic to a cancer cell line may be cytostatic or even protective in another cell type. It is essential to perform dose-response studies for each specific cell type and endpoint being investigated.
Troubleshooting Guides
Problem 1: Poor Solubility and Precipitation in Cell Culture
-
Symptoms: Visible precipitate in the stock solution or culture wells, inconsistent results, and higher than expected IC50 values.
-
Possible Causes:
-
Protopine has low aqueous solubility.
-
The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.
-
Interaction with components in the culture medium.
-
-
Solutions:
-
Use Protopine Hydrochloride: This salt form has better aqueous solubility.[4]
-
Optimize Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. LKT Labs suggests a solubility of 10mM in DMSO.[5]
-
Serial Dilutions: Perform serial dilutions in culture medium, ensuring vigorous mixing at each step.
-
Final DMSO Concentration: Keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent toxicity.
-
Visual Inspection: Always inspect your culture plates under a microscope for any signs of compound precipitation after addition.
-
Problem 2: U-Shaped Dose-Response Curve in Viability Assays
-
Symptoms: Cell viability decreases at mid-range concentrations but appears to increase or plateau at higher concentrations.
-
Possible Causes:
-
Compound Precipitation: At high concentrations, precipitated protopine can scatter light, leading to artificially high absorbance readings in colorimetric assays like MTT.
-
Direct Assay Interference: Protopine may directly reduce the assay reagent (e.g., MTT tetrazolium salt), leading to a color change that is independent of cell metabolism.
-
-
Solutions:
-
Solubility Check: Visually confirm the solubility of protopine at the highest concentrations used.
-
Assay Control: Run a control plate with protopine in cell-free medium to check for direct interaction with the assay reagents.
-
Alternative Assay: Use a different type of viability assay that is less prone to such interference, such as an ATP-based assay (e.g., CellTiter-Glo®) or a dye exclusion assay (e.g., Trypan Blue).
-
Quantitative Data Summary
Table 1: In Vitro IC50 Values of Protopine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Leukemia | 6.68 | [5] |
| A-549 | Lung Cancer | 20.47 | [5] |
| MCF-7 | Breast Cancer | 22.59 | [5] |
| HepG2 | Liver Carcinoma | 10-40 (effective range) | [6] |
| Huh7 | Liver Carcinoma | 10-40 (effective range) | [6] |
Note: IC50 values can vary based on experimental conditions such as incubation time and assay method.
Table 2: In Vivo Effective Dosages of Protopine
| Animal Model | Effect | Dosage | Route of Administration | Reference |
| Rats | Anti-inflammatory | 50-100 mg/kg | Intraperitoneal | [7] |
| Mice | Antidepressant-like | 3.75 - 30 mg/kg | - | [2] |
| Xenograft Mice | Anti-tumor | 5, 10, 20 mg/kg | - | [3] |
Note: The original source material for some in vivo studies did not always specify the route of administration. Researchers should consult the primary literature for detailed experimental protocols.
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and culture for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of protopine in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium and add 100 µL of medium containing the different concentrations of protopine to the wells. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with protopine at the desired concentrations for the specified time.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-NF-κB, NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protopine, a novel microtubule-stabilizing agent, causes mitotic arrest and apoptotic cell death in human hormone-refractory prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protopine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protopine - LKT Labs [lktlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Technical Support Center: Overcoming Autofluorescence of Protopine in Cellular Imaging
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address the challenges of cellular imaging with protopine, a naturally fluorescent alkaloid. Our goal is to help you minimize background autofluorescence and effectively distinguish the protopine signal from other fluorescent labels in your experiments.
Troubleshooting Guide
This section provides solutions to common problems encountered during cellular imaging experiments involving protopine.
Problem 1: High background fluorescence obscuring the signal.
High background fluorescence can originate from various sources within the cell and the experimental setup. Identifying and mitigating these sources is crucial for obtaining clear images.
| Potential Cause | Suggested Solution |
| Endogenous Autofluorescence | Many cell types exhibit natural fluorescence from molecules like NADH, riboflavin, collagen, and lipofuscin.[1] To identify this, image an unstained control sample.[2] |
| Fixation-Induced Autofluorescence | Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can create fluorescent products.[2] Minimize fixation time and consider using a non-aldehyde fixative like ice-cold methanol (B129727) or ethanol (B145695) if compatible with your experiment.[2] |
| Culture Media Components | Phenol (B47542) red and components in fetal bovine serum (FBS) can be fluorescent.[2][3] Before imaging, replace the culture medium with a phenol red-free and, if possible, serum-free imaging buffer. |
| Non-specific Staining | Secondary antibodies may bind non-specifically. Run a secondary antibody-only control to check for this.[4] Ensure you are using highly cross-adsorbed secondary antibodies for multi-color experiments.[4] |
Problem 2: Difficulty in distinguishing the protopine signal from other fluorophores.
Protopine's intrinsic fluorescence can spectrally overlap with other fluorescent dyes, making colocalization studies challenging.
| Potential Cause | Suggested Solution |
| Spectral Overlap | Protopine is excited by UV light (around 285 nm), and its emission spectrum may overlap with blue or green emitting fluorophores.[3] Perform a lambda scan (spectral imaging) on a sample containing only protopine to determine its emission spectrum in your specific cellular environment. Based on this, choose secondary fluorophores with minimal spectral overlap. For example, if protopine emits in the blue/green range, select red or far-red dyes for your other targets. |
| Signal Bleed-through | Even with spectrally distinct fluorophores, the emission tail of one dye can bleed into the detection channel of another.[5] Use narrow bandpass emission filters to minimize bleed-through.[5] When acquiring images sequentially, excite the longest wavelength fluorophore first and move sequentially to shorter wavelengths to reduce bleed-through into adjacent channels.[6] |
| Similar Fluorescence Lifetimes | If spectral separation is insufficient, the fluorescence lifetimes of protopine and your other fluorophore might be too similar for easy separation by FLIM. |
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in cellular imaging?
A1: Autofluorescence is the natural emission of light by biological structures, such as certain amino acids, metabolic cofactors (NADH), and structural proteins (collagen and elastin), when they are excited by light.[3] This intrinsic fluorescence can create a high background signal that can obscure the weaker signals from your specific fluorescent labels, reducing the signal-to-noise ratio and making it difficult to interpret your imaging data.[5]
Q2: How can I identify the source of autofluorescence in my experiment?
A2: A systematic approach with proper controls is the best way to pinpoint the source of autofluorescence.
Experimental Workflow to Identify Autofluorescence Source
Caption: A logical workflow to systematically identify the source of autofluorescence in your cellular imaging experiment.
Q3: What are the spectral properties of protopine?
A3: Protopine is an isoquinoline (B145761) alkaloid that exhibits intrinsic fluorescence. It is known to be excited by ultraviolet (UV) light at approximately 285 nm.[3] The exact emission maximum can vary depending on the cellular microenvironment. It is highly recommended to perform a spectral scan on cells treated only with protopine to determine its specific emission profile in your experimental system. This will be crucial for selecting appropriate filters and other fluorophores to minimize spectral overlap.
Q4: Can I use DAPI for nuclear counterstaining in experiments with protopine?
A4: DAPI is excited around 360 nm and emits around 460 nm when bound to DNA.[7] Since protopine is excited at a much shorter wavelength (around 285 nm), it is possible to spectrally separate the two signals with the right filter sets. However, due to the broad nature of fluorescence emission, some overlap may still occur. It is essential to perform single-stain controls for both protopine and DAPI and check for bleed-through in each other's channels. If significant bleed-through is observed, consider using a nuclear stain with a longer wavelength emission, such as TO-PRO-3 or Draq5.
Q5: What advanced imaging techniques can help in overcoming protopine's autofluorescence?
A5: When spectral separation is challenging, advanced imaging techniques can be employed:
-
Spectral Imaging and Linear Unmixing: This technique captures the entire emission spectrum at each pixel of the image. By obtaining the reference spectrum of protopine and other fluorophores in your sample, a process called linear unmixing can computationally separate the mixed signals into their individual components, even with significant spectral overlap.[6][8]
-
Fluorescence Lifetime Imaging (FLIM): FLIM measures the time a fluorophore spends in the excited state before emitting a photon.[9] This "lifetime" is an intrinsic property of a fluorophore and can differ between molecules even if their emission spectra are similar. By measuring the fluorescence lifetime at each pixel, you can create an image where the contrast is based on lifetime rather than intensity, allowing for the separation of protopine's signal from other fluorophores.[10][11]
Signaling Pathway: Protopine-Induced Apoptosis
Caption: A simplified signaling pathway of protopine-induced apoptosis, highlighting key molecular events.
Experimental Protocols
Protocol 1: Chemical Quenching of Background Autofluorescence
This protocol is for reducing autofluorescence from aldehyde fixation.
-
Fixation: Fix cells or tissues as required by your primary protocol.
-
Washing: Wash the samples three times with phosphate-buffered saline (PBS) for 5 minutes each.
-
Quenching Solution: Prepare a fresh solution of 0.1% sodium borohydride (B1222165) in PBS. Caution: Sodium borohydride is a strong reducing agent and should be handled with care.
-
Incubation: Incubate the samples in the sodium borohydride solution for 30 minutes at room temperature.
-
Final Washes: Wash the samples three times with PBS for 5 minutes each to remove any residual quenching agent.
-
Proceed with your immunolabeling protocol.
Protocol 2: Photobleaching of Background Autofluorescence
This method uses high-intensity light to destroy endogenous fluorophores before staining.
-
Sample Preparation: Prepare your samples up to the step before adding fluorescent labels.
-
Mounting: Mount the sample on a microscope slide.
-
Photobleaching: Expose the sample to a high-intensity light source (e.g., from a mercury or xenon arc lamp) for an extended period (30 minutes to 2 hours). The optimal duration will need to be determined empirically.
-
Staining: Proceed with your fluorescent labeling protocol.
Protocol 3: Spectral Unmixing Workflow
This is a general workflow for separating the protopine signal from other fluorophores using spectral imaging.
Experimental Workflow: Spectral Unmixing
Caption: A generalized workflow for performing spectral imaging and linear unmixing to separate overlapping fluorescence signals.
Quantitative Data Summary
The following table summarizes common sources of autofluorescence and the spectral regions they typically affect. This information can help in choosing appropriate fluorophores to minimize interference.
| Source of Autofluorescence | Typical Excitation Max (nm) | Typical Emission Max (nm) | Notes |
| NADH | ~340 | ~450 | Prevalent in metabolically active cells.[1] |
| Riboflavin (Flavins) | ~450 | ~530 | Found in many cell types. |
| Collagen | ~350-400 | ~400-500 | Abundant in connective tissue.[3] |
| Elastin | ~350-450 | ~420-520 | Found in extracellular matrix.[3] |
| Lipofuscin | Broad (UV-Green) | Broad (Green-Red) | "Aging pigment" that accumulates in lysosomes.[1] |
| Formaldehyde Fixation | Broad (UV-Blue) | Broad (Blue-Green) | Creates fluorescent cross-links.[2] |
| Glutaraldehyde Fixation | Broad (UV-Green) | Broad (Green-Yellow) | Induces more autofluorescence than formaldehyde.[2] |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Experimental conditions and cellular systems can vary, and it is essential to optimize protocols for your specific application. Always include appropriate controls in your experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biotium.com [biotium.com]
- 6. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 7. DAPI Counterstaining Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Clearing up the signal: spectral imaging and linear unmixing in fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence-lifetime imaging microscopy - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence lifetime imaging microscopy of endogenous fluorophores in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Protopine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of protopine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you might encounter.
Q1: My in vivo pharmacokinetic study shows very low oral bioavailability for pure protopine. Is this expected?
A1: Yes, this is an expected outcome. Protopine, a benzylisoquinoline alkaloid, inherently exhibits low oral bioavailability. This is primarily attributed to two main factors:
-
Extensive First-Pass Metabolism: Protopine undergoes significant metabolism in the liver and intestines, primarily mediated by Cytochrome P450 (CYP) enzymes. Studies have indicated the involvement of CYP1A1, CYP1A2, and other isoforms in its metabolic clearance.[1][2]
-
P-glycoprotein (P-gp) Efflux: Protopine is a potential substrate for the P-glycoprotein efflux pump, an ATP-dependent transporter highly expressed in the intestinal epithelium. P-gp actively transports protopine from inside the enterocytes back into the intestinal lumen, thereby limiting its absorption into the systemic circulation.
Troubleshooting:
-
Confirm Baseline Bioavailability: Ensure your analytical method (e.g., LC-MS/MS) is validated and sensitive enough to accurately quantify the low plasma concentrations of protopine.
-
Investigate Metabolism: Co-administration with known CYP inhibitors in in-vitro models can help confirm the role of specific CYP isozymes in protopine metabolism.
Q2: I'm having trouble formulating protopine into a stable nanoformulation (SLNs or SNEDDS). What are the critical parameters to consider?
A2: The stability of nanoformulations is highly dependent on the selection of lipids, surfactants, and co-surfactants/co-solvents, as well as the manufacturing process.
Troubleshooting for Solid Lipid Nanoparticles (SLNs):
-
Lipid Selection: Choose lipids with a high melting point to ensure a solid matrix at body temperature. The lipid must also have good solubilizing capacity for protopine.
-
Surfactant and Co-surfactant Choice: The combination of surfactants is critical for stabilizing the nanoparticle dispersion and preventing aggregation. The Hydrophilic-Lipophilic Balance (HLB) value of the surfactant mixture should be optimized.
-
Homogenization Parameters: Both high-pressure homogenization and ultrasonication methods are commonly used. Optimization of pressure, temperature, and the number of cycles (for high-pressure homogenization) or sonication time and amplitude (for ultrasonication) is crucial to achieve a narrow particle size distribution.
Troubleshooting for Self-Nanoemulsifying Drug Delivery Systems (SNEDDS):
-
Excipient Screening: The solubility of protopine in various oils, surfactants, and co-surfactants must be systematically evaluated to select components that offer the highest solubilization capacity.
-
Ternary Phase Diagrams: Constructing ternary phase diagrams is essential to identify the self-nanoemulsifying region, which will guide the optimization of the oil, surfactant, and co-surfactant ratios.
-
Thermodynamic Stability: The formulated SNEDDS should be subjected to stress tests (e.g., centrifugation, freeze-thaw cycles) to ensure it does not undergo phase separation or drug precipitation upon dilution.
Q3: My Caco-2 cell permeability assay is not showing a significant increase in protopine transport with my novel formulation. What could be the reason?
A3: Several factors can influence the outcomes of a Caco-2 cell permeability assay.
Troubleshooting:
-
Cell Monolayer Integrity: Ensure the integrity of your Caco-2 cell monolayers by measuring the transepithelial electrical resistance (TEER) values before and after the transport study. Low TEER values may indicate leaky monolayers, leading to inaccurate permeability data.
-
Efflux Transporter Activity: Caco-2 cells express P-gp and other efflux transporters. If your formulation does not effectively inhibit P-gp or bypass this efflux mechanism, you may not observe a significant increase in apical-to-basolateral transport. Consider co-incubating with a P-gp inhibitor (e.g., verapamil) as a positive control to confirm the role of P-gp in protopine efflux.
-
Formulation Stability in Culture Medium: Verify that your formulation remains stable and does not precipitate or degrade in the cell culture medium during the course of the experiment.
-
Cytotoxicity: Assess the cytotoxicity of your formulation on Caco-2 cells using an MTT assay or similar method. High concentrations of surfactants or other excipients can compromise cell viability and affect the transport study.
Q4: I am trying to prepare a protopine-phytosome complex, but the entrapment efficiency is low. How can I improve this?
A4: The efficiency of phytosome formation depends on the molar ratio of protopine to phospholipid and the reaction conditions.
Troubleshooting:
-
Molar Ratio: The stoichiometric ratio between protopine and the phospholipid (commonly phosphatidylcholine) is a critical factor. While a 1:1 molar ratio is often a good starting point, this may need to be optimized (e.g., 1:2 or 1:3) to achieve maximum complexation.
-
Solvent System: The choice of aprotic solvents (e.g., acetone, dioxane) is important for the reaction. The solvent should be able to dissolve both the protopine and the phospholipid.
-
Reaction Time and Temperature: The reaction time and temperature for the complexation should be optimized to ensure the completion of the reaction without degrading the components.
-
Characterization: Use techniques like FTIR, DSC, and PXRD to confirm the formation of the phytosome complex and to rule out the presence of uncomplexed protopine and phospholipid.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of protopine in different formulations based on available literature. It is important to note that direct comparative studies for all formulations are limited, and the data presented here is compiled from different studies. Experimental conditions such as animal models and dosage may vary.
Table 1: Pharmacokinetic Parameters of Protopine in Different Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Relative Bioavailability (%) | Reference |
| Protopine (in extract) | 2 (extract) | 13.8 ± 3.2 | 0.5 | 32.4 ± 8.7 | 100 | [3] |
| Protopine-HCl (in extract) | 2 (extract) | 48.6 ± 11.5 | 0.25 | 89.2 ± 21.4 | 275.3 | [3] |
| Protopine-HP-β-CD (in extract) | 2 (extract) | 10.2 ± 2.5 | 0.75 | 25.8 ± 6.9 | 79.6 | [3] |
Table 2: Representative Bioavailability Enhancement with Advanced Formulations for Poorly Soluble Compounds
| Formulation Type | Model Compound | Fold Increase in Bioavailability | Reference |
| Solid Lipid Nanoparticles (SLN) | Furosemide (B1674285) | ~1.7 | [4] |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Thymoquinone | 4 | [5] |
| Phytosome | 25-OCH3-PPD | 3.65 | [6] |
| Cyclodextrin Complex | Paliperidone | (Improved Solubility) | [7] |
Detailed Experimental Protocols
1. Preparation of Protopine-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
-
Principle: This method involves dispersing a molten lipid phase containing the drug into a hot aqueous surfactant solution, followed by high-shear homogenization and subsequent cooling to form solid nanoparticles.
-
Methodology:
-
Lipid Phase Preparation: Accurately weigh the solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO) and protopine. Heat the lipid 5-10°C above its melting point. Add protopine to the molten lipid and stir until a clear solution is obtained.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., Poloxamer 188, Tween® 80) and, if necessary, a co-surfactant. Heat the aqueous phase to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under continuous stirring using a magnetic stirrer to form a coarse pre-emulsion.
-
Homogenization: Subject the pre-emulsion to high-shear homogenization using a high-speed homogenizer (e.g., at 10,000-20,000 rpm for 5-10 minutes).
-
Nanoparticle Formation: Cool down the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the entrapment efficiency by separating the free drug from the SLNs using ultracentrifugation and quantifying the drug in the supernatant.
-
2. Preparation of Protopine Self-Nanoemulsifying Drug Delivery System (SNEDDS)
-
Principle: SNEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form a nanoemulsion upon gentle agitation in an aqueous medium.
-
Methodology:
-
Excipient Screening: Determine the solubility of protopine in a range of oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).
-
Construction of Ternary Phase Diagrams: Based on the solubility studies, select the most suitable excipients. Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. For each formulation, add a fixed amount of protopine. Visually observe the self-emulsification process and the appearance of the resulting emulsion after dilution with water. Plot the results on a ternary phase diagram to identify the nanoemulsion region.
-
Formulation Preparation: Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial. Add the required amount of protopine and mix thoroughly using a vortex mixer and gentle heating if necessary, until a clear and homogenous solution is obtained.
-
Characterization: Evaluate the prepared SNEDDS for self-emulsification time, droplet size, and PDI after dilution with a suitable aqueous medium.
-
3. In Vitro Caco-2 Cell Permeability Assay
-
Principle: The Caco-2 cell line, when grown on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This model is used to predict the intestinal permeability of drugs.
-
Methodology:
-
Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin). Seed the cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Assessment: Measure the TEER of the cell monolayers using a voltmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²).
-
Transport Study (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test solution (protopine or protopine formulation in HBSS) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Sample Analysis: Quantify the concentration of protopine in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the apical chamber.
-
4. Quantification of Protopine in Rat Plasma by LC-MS/MS
-
Principle: This method provides a sensitive and selective quantification of protopine in a complex biological matrix like plasma.
-
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma, add an internal standard solution (e.g., a structurally similar compound not present in the sample).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1-2 minutes and then centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is common.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for protopine.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The MRM transitions for protopine (precursor ion → product ion) need to be optimized.
-
-
Calibration and Quantification: Prepare a calibration curve using standard solutions of protopine in blank plasma. The concentration of protopine in the unknown samples is determined by interpolating their peak area ratios (protopine/internal standard) against the calibration curve.
-
Signaling Pathways and Experimental Workflows
Intestinal Absorption and First-Pass Metabolism of Protopine
The oral bioavailability of protopine is significantly limited by its metabolism in the intestine and liver, as well as by efflux transporters in the intestinal epithelium. The following diagram illustrates the key pathways involved.
Caption: Intestinal absorption and first-pass metabolism of protopine.
Workflow for Developing and Evaluating a Protopine Nanoformulation
The development and evaluation of a novel protopine nanoformulation is a multi-step process that involves formulation optimization, in vitro characterization, and in vivo assessment.
Caption: Workflow for nanoformulation development and evaluation.
Logical Relationship of Bioavailability Enhancement Strategies
Various formulation strategies can be employed to overcome the key barriers to protopine's oral bioavailability. This diagram illustrates the logical relationship between the challenges and the proposed solutions.
Caption: Strategies to overcome protopine's bioavailability challenges.
References
- 1. Protopine and allocryptopine increase mRNA levels of cytochromes P450 1A in human hepatocytes and HepG2 cells independently of AhR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics and bioavailability of four alkaloids in different formulations from Corydalis decumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro–in vivo and pharmacokinetic evaluation of solid lipid nanoparticles of furosemide using Gastroplus™ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Self-nanoemulsifying drug delivery system (SNEDDS) mediated improved oral bioavailability of thymoquinone: optimization, characterization, pharmacokinetic, and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phyto-phospholipid complexes (phytosomes): A novel strategy to improve the bioavailability of active constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inclusion Complexes of Hydroxy Propyl-β-Cyclodextrin and Paliperidone: Preparation and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Protopine Technical Support Center: Identifying and Minimizing Off-Target Effects
Welcome to the Protopine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing the off-target effects of protopine in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and therapeutic effects of protopine?
A1: Protopine is a bioactive alkaloid with a range of reported therapeutic effects, including anti-inflammatory, anti-cancer, analgesic, and neuroprotective activities.[1] Its primary mechanisms of action are believed to involve the modulation of several key signaling pathways and protein targets. For instance, it has been shown to inhibit the phosphorylation of MAPKs and the activation of NF-κB, contributing to its anti-inflammatory effects.[1] In cancer cell lines, protopine can act as a microtubule stabilizer, leading to mitotic arrest and apoptosis.[1] Furthermore, it may exert analgesic effects through interactions with opioid and α-adrenergic receptors, as well as calcium signaling pathways.[1]
Q2: What are off-target effects, and why are they a concern when working with protopine?
A2: Off-target effects are unintended interactions of a compound with proteins or other biomolecules that are not its primary therapeutic target. These interactions can lead to unforeseen biological consequences, including toxicity, side effects, or confounding experimental results that may be misinterpreted as on-target effects. Given protopine's complex chemical structure, it has the potential to bind to multiple targets, making a thorough investigation of its off-target profile crucial for accurate data interpretation and safe therapeutic development.
Q3: How can I distinguish between on-target and off-target effects in my experiments?
A3: Differentiating between on-target and off-target effects is a critical step in validating your experimental findings. A multi-faceted approach is recommended:
-
Use of Chemical Analogs: If available, utilize a structurally related but biologically inactive analog of protopine as a negative control. An active analog with a different chemical scaffold that targets the same primary protein can serve as a positive control.
-
Target Knockdown/Knockout Models: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If the observed phenotype is diminished or absent in these models upon protopine treatment, it provides strong evidence for an on-target effect.
-
Rescue Experiments: In a target knockout or knockdown system, reintroducing the target protein should rescue the phenotype observed with protopine treatment if the effect is on-target.
-
Cell-Free vs. Cell-Based Assays: Compare the activity of protopine in biochemical assays using purified proteins with its effects in a cellular context. Discrepancies may suggest the involvement of other cellular components or off-target interactions.
-
Dose-Response Correlation: The concentration of protopine required to engage the target protein should correlate with the concentration that produces the cellular phenotype. A significant discrepancy between the binding affinity (e.g., Kd) and the effective concentration (e.g., EC50) may indicate off-target involvement.
Q4: What are some potential off-targets for protopine that I should be aware of?
A4: While a comprehensive off-target profile for protopine is not yet fully established, preliminary studies and the known activities of similar alkaloids suggest potential interactions with several protein families. These include:
-
G-Protein Coupled Receptors (GPCRs): Beyond its reported effects on opioid and adrenergic receptors, protopine may interact with other GPCRs.
-
Ion Channels: Protopine is known to affect Ca2+ channels.[1] It is plausible that it could also interact with other ion channels, such as hERG potassium channels, which are a common source of cardiac toxicity for many small molecules.
-
Kinases: The inhibition of MAPK phosphorylation suggests that protopine might directly or indirectly affect upstream kinases.[1]
-
Cytochrome P450 (CYP) Enzymes: Many natural products are known to interact with CYP enzymes, which can lead to drug-drug interactions.[2]
-
GABA Receptors: Protopine has been shown to enhance GABA binding to its receptor, suggesting a potential benzodiazepine-like activity.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | Off-target effects influencing the outcome under slightly different conditions. | 1. Strictly control all experimental parameters. 2. Perform off-target validation experiments (see protocols below). 3. Use multiple, distinct assays to measure the same biological endpoint. |
| Unexpected cellular toxicity | Protopine may be hitting a critical off-target protein. | 1. Determine the cytotoxic IC50 and compare it to the effective concentration for the desired on-target activity. 2. Perform a hERG channel assay to assess potential cardiotoxicity. 3. Screen against a panel of known toxicity targets. |
| Observed phenotype does not match the known function of the intended target | The phenotype may be due to an off-target effect. | 1. Conduct target knockdown/knockout experiments to confirm target dependence. 2. Use a chemically distinct compound known to modulate the same target and see if it produces the same phenotype. 3. Perform a broad off-target screening assay (e.g., kinase panel, CETSA-MS). |
| Difficulty in confirming direct target engagement in cells | The compound may not be cell-permeable, or the target engagement is weak. | 1. Use a Cellular Thermal Shift Assay (CETSA) to confirm target binding in intact cells. 2. Verify cell permeability using methods like LC-MS/MS analysis of cell lysates. |
Data Summary
Table 1: Known and Potential Molecular Interactions of Protopine
| Target Family | Specific Target | Interaction Type | Reported IC50/EC50/Kd | Reference |
| Receptors | Opioid Receptors | Agonist/Modulator | Data not specified | [1] |
| α-Adrenergic Receptors | Modulator | Data not specified | [1] | |
| GABA-A Receptor | Positive Allosteric Modulator | Data not specified | [3] | |
| Ion Channels | Voltage-gated Ca2+ Channels | Inhibitor | Data not specified | [1] |
| Receptor-gated Ca2+ Channels | Inhibitor | Data not specified | [1] | |
| hERG K+ Channel | Potential Inhibitor | Not yet determined | N/A | |
| Enzymes | MAP Kinases (ERK, JNK, p38) | Indirect Inhibitor of Phosphorylation | Data not specified | [1] |
| Cyclin-dependent kinase 1 (CDK1) | Increased Activity | Data not specified | [1] | |
| Cytochrome P450 1A1/1A2 | Increased mRNA levels (no change in protein/activity) | N/A | [2] | |
| Other Proteins | Tubulin | Stabilizer | Data not specified | [1] |
Experimental Protocols
In Silico Off-Target Prediction
Objective: To computationally predict potential off-target proteins for protopine to guide subsequent experimental validation.
Methodology:
-
Obtain Protopine Structure: Acquire the 3D structure of protopine in a suitable format (e.g., SDF, MOL2) from a chemical database like PubChem (CID 4970).[4]
-
Select Prediction Tools: Utilize web-based servers or standalone software that predict protein targets based on ligand chemical similarity or docking. Examples include:
-
Similarity-based: SwissTargetPrediction, SuperPred, SEA (Similarity Ensemble Approach).
-
Docking-based: DockingServer, AutoDock Vina with a library of protein structures.
-
-
Perform Predictions:
-
For similarity-based tools, upload the protopine structure and run the prediction against the human proteome.
-
For docking-based approaches, perform virtual screening of protopine against a library of known off-target proteins (e.g., kinases, GPCRs, ion channels).
-
-
Analyze and Prioritize Results:
-
Compile a list of predicted off-targets.
-
Prioritize targets for experimental validation based on prediction scores, biological relevance to observed phenotypes, and potential for toxicity (e.g., hERG, CYPs).
-
Kinase Inhibitor Profiling
Objective: To determine the inhibitory activity of protopine against a broad panel of human kinases.
Methodology:
-
Kinase Panel Selection: Choose a commercially available kinase profiling service (e.g., from Reaction Biology, Eurofins, or Promega) that offers a diverse panel of kinases (e.g., >100 kinases from different families).
-
Compound Preparation: Prepare a high-concentration stock solution of protopine in 100% DMSO (e.g., 10 mM). The service provider will typically perform serial dilutions.
-
Assay Performance: The service provider will perform radiometric or fluorescence-based kinase activity assays in the presence of a fixed concentration of ATP and protopine (typically at 1 or 10 µM).
-
Data Analysis:
-
The percentage of inhibition for each kinase is calculated relative to a vehicle control (DMSO).
-
Results are often presented as a heatmap or a table.
-
For any significant "hits" (e.g., >50% inhibition), a follow-up IC50 determination should be performed by testing a range of protopine concentrations.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of protopine to a suspected target protein in a cellular environment.[5][6][7]
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line to ~80% confluency.
-
Treat cells with protopine at a desired concentration or with a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours).
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a buffered solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the soluble fractions by Western blot using an antibody specific for the target protein of interest.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature for both the protopine-treated and vehicle-treated samples.
-
Plot the percentage of soluble protein against temperature to generate "melting curves." A rightward shift in the melting curve for the protopine-treated sample indicates target stabilization and therefore, direct binding.
-
hERG Potassium Channel Patch-Clamp Assay
Objective: To assess the potential of protopine to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.
Methodology:
-
Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings.
-
Apply a specific voltage-clamp protocol to elicit hERG tail currents.
-
-
Compound Application:
-
Establish a baseline hERG current recording.
-
Perfuse the cells with increasing concentrations of protopine.
-
Record the hERG current at each concentration until a steady-state effect is observed.
-
-
Data Analysis:
-
Measure the amplitude of the hERG tail current at each protopine concentration.
-
Calculate the percentage of inhibition relative to the baseline current.
-
Plot the percentage of inhibition against the protopine concentration and fit the data to a concentration-response curve to determine the IC50 value.
-
Cytochrome P450 (CYP) Inhibition Assay
Objective: To determine if protopine inhibits the activity of major drug-metabolizing CYP enzymes.
Methodology:
-
Test System: Use human liver microsomes, which contain a mixture of CYP enzymes.
-
Assay Type: A cocktail inhibition assay using a mixture of specific probe substrates for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is efficient.[8]
-
Procedure:
-
Incubate human liver microsomes, a NADPH regenerating system, the probe substrate cocktail, and a range of protopine concentrations.
-
Include a positive control inhibitor for each isoform.
-
Stop the reaction after a set time (e.g., 10-15 minutes).
-
-
Analysis:
-
Quantify the formation of the specific metabolite for each probe substrate using LC-MS/MS.
-
-
Data Interpretation:
-
Calculate the percentage of inhibition of metabolite formation for each CYP isoform at each protopine concentration.
-
Determine the IC50 value for any isoform that shows significant inhibition. A low IC50 value may indicate a potential for drug-drug interactions.
-
References
- 1. Protopine - LKT Labs [lktlabs.com]
- 2. Protopine and allocryptopine increase mRNA levels of cytochromes P450 1A in human hepatocytes and HepG2 cells independently of AhR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of gamma-aminobutyric acid receptor binding by protopine-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protopine | C20H19NO5 | CID 4970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with batch-to-batch variation of protopine extracts
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with protopine extracts. It addresses common challenges related to batch-to-batch variation and offers troubleshooting solutions and frequently asked questions to ensure experimental consistency and accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variation in protopine extracts?
Batch-to-batch variation in protopine extracts is a significant challenge that can affect experimental reproducibility. The primary sources of this variability can be categorized into three main areas:
-
Raw Material Variability: This is often the most significant contributor to inconsistency.[1][2] Factors include:
-
Genetics: Different plant species, subspecies, or even chemotypes can have vastly different alkaloid profiles.
-
Environmental Conditions: Geographical location, climate, soil composition, and altitude can influence the production of secondary metabolites like protopine.[3][4][5]
-
Harvesting Time: The concentration of protopine and other alkaloids can vary significantly depending on the developmental stage of the plant.[1][2] For instance, the total alkaloid content in Fumaria indica is highest between 21 and 40 days of its life span.[1]
-
Post-Harvest Handling: Drying methods, storage conditions, and time can lead to degradation or alteration of the chemical composition.
-
-
Extraction Process Inconsistencies: The methods used for extraction can introduce significant variability. Key factors include:
-
Extraction Method: Different techniques (e.g., maceration, Soxhlet, ultrasound-assisted extraction) have varying efficiencies for extracting specific compounds.
-
Solvent Choice: The polarity and concentration of the solvent will determine which compounds are preferentially extracted.
-
Extraction Parameters: Variations in temperature, time, and the ratio of solvent to solid material can impact the final extract's composition.
-
-
Post-Extraction Handling and Analysis:
-
Solvent Removal: Inconsistent solvent evaporation can lead to variations in the final concentration of the extract.
-
Storage: Protopine may be susceptible to degradation when exposed to light, heat, or certain pH conditions. It is stable under recommended storage conditions, which typically involve a tightly closed container in a dry, well-ventilated place.[6]
-
Analytical Method Variability: Slight deviations in analytical protocols, instrument calibration, or data processing can introduce errors.
-
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and analysis of protopine.
Low Protopine Yield
Problem: The quantified yield of protopine from the extract is consistently lower than expected.
| Possible Cause | Troubleshooting Steps |
| Incomplete Cell Lysis | Ensure the plant material is finely powdered to maximize surface area for extraction. For tough plant matrices, consider a more rigorous mechanical disruption method before solvent extraction. |
| Inappropriate Extraction Solvent | Protopine is an isoquinoline (B145761) alkaloid. Methanol (B129727) or ethanol (B145695) are commonly used for extraction.[7] Ensure the solvent polarity is appropriate for protopine. If using a solvent system, ensure the ratios are accurate. |
| Suboptimal Extraction Parameters | Optimize extraction time and temperature. Prolonged exposure to high temperatures can lead to degradation.[6] For methods like Soxhlet extraction, ensure a sufficient number of cycles. |
| Protopine Degradation | Protopine can be sensitive to pH changes and prolonged exposure to light. Protect extracts from light and maintain a neutral or slightly acidic pH during processing. When heated to decomposition, it can emit toxic fumes of nitrogen oxides.[6] |
| Loss During Purification | If performing acid-base partitioning, ensure complete precipitation of alkaloids by adjusting the pH carefully. During liquid-liquid extraction, ensure proper phase separation to avoid loss of the analyte-containing layer. |
Inconsistent HPLC/HPTLC Results
Problem: High variability in protopine quantification between different batches of the same extract.
| Possible Cause | Troubleshooting Steps |
| Poor Sample Preparation | Ensure complete dissolution of the extract in the mobile phase or an appropriate solvent. Filter all samples through a 0.45 µm syringe filter before injection to remove particulate matter.[8] |
| Column Degradation | The performance of HPLC columns can degrade over time. Use a guard column to protect the analytical column. If peak shape deteriorates or retention times shift significantly, consider replacing the column. |
| Mobile Phase Inconsistency | Prepare fresh mobile phase for each run and ensure accurate measurement of all components. Degas the mobile phase thoroughly to prevent air bubbles in the system.[9] |
| Instrument Variability | Ensure the HPLC/HPTLC system is properly calibrated. Check for leaks in the pump, injector, and fittings. A noisy or drifting baseline can indicate detector issues or contaminated solvents.[9][10] |
| Matrix Effects | Co-eluting compounds from the complex plant matrix can interfere with the protopine peak. Optimize the chromatographic method (e.g., gradient elution, different stationary phase) to improve resolution. |
Quantitative Data on Protopine Content
The concentration of protopine can vary significantly across different plant species and even within the same species due to the factors mentioned above. The following table summarizes some reported protopine concentrations in various plants.
| Plant Species | Family | Plant Part | Protopine Concentration | Analytical Method | Reference |
| Corydalis solida | Papaveraceae | Aerial & Underground Parts | 440–1125 µg/g d.w. | LC-ESI-MS/MS | [11] |
| Pseudofumaria lutea | Papaveraceae | Aerial & Underground Parts | 1036–1934 µg/g d.w. | LC-ESI-MS/MS | [11] |
| Fumaria indica | Fumariaceae | Whole Plant | 3.69 ± 0.46% w/w in methanolic extract | HPTLC | [12] |
| Fumaria officinalis | Fumariaceae | Aerial Parts | 258.3 mg/100 g | HPLC | [7] |
| Papaver somniferum | Papaveraceae | - | Varies | - | [3][5] |
| Corydalis yanhusuo | Papaveraceae | Tuber | Highly variable among supplements | HPLC | [13][14] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Protopine Quantification
This protocol provides a general method for the quantitative analysis of protopine in plant extracts.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Protopine reference standard
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Acetic acid and triethylamine (B128534)
-
0.45 µm syringe filters
2. Preparation of Solutions:
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (containing 0.8% triethylamine and 3% acetic acid) in a 20:80 (v/v) ratio.[15] The pH should be adjusted as needed for optimal separation.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of protopine reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50 µg/mL) using the mobile phase.
-
Sample Solution: Accurately weigh a known amount of the dried protopine extract and dissolve it in a known volume of methanol. Sonicate for 10-15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 289 nm[15]
-
Column Temperature: Ambient
4. Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the protopine peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of protopine in the sample using the calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC) for Protopine Quantification
This protocol outlines a method for the quantification of protopine using HPTLC.
1. Instrumentation and Materials:
-
HPTLC system with a densitometric scanner
-
Pre-coated silica (B1680970) gel 60 F254 HPTLC plates
-
Protopine reference standard
-
HPLC-grade toluene, ethyl acetate, and diethylamine
-
Methanol
2. Preparation of Solutions:
-
Mobile Phase: Toluene:Ethyl Acetate:Diethylamine (8:2.5:0.5 v/v/v)[12]
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of protopine reference standard and dissolve it in 10 mL of methanol.
-
Sample Solution: Dissolve a known amount of the dried extract in methanol to a final concentration of approximately 10 mg/mL. Filter the solution through a 0.45 µm syringe filter.
3. Chromatographic Development:
-
Apply the standard and sample solutions as bands of a specific width onto the HPTLC plate using an automated applicator.
-
Develop the plate in a twin-trough chamber saturated with the mobile phase for about 30 minutes. The development distance is typically 8 cm.
-
After development, dry the plate in an oven or with a stream of warm air.
4. Densitometric Analysis:
-
Scan the dried plate using a TLC scanner at a wavelength of 290 nm.
-
Record the peak areas and Rf values. The Rf for protopine is typically around 0.22.[12]
-
Construct a calibration curve by plotting the peak area of the protopine standard against its concentration.
-
Quantify the amount of protopine in the sample by comparing its peak area to the calibration curve.
Signaling Pathways and Experimental Workflows
Protopine's Effect on Inflammatory Signaling Pathways
Protopine has been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the MAPK/NF-κB pathway.
Caption: Protopine's inhibition of the MAPK/NF-κB signaling pathway.
Protopine's Induction of Apoptosis via the PI3K/Akt Pathway
Protopine can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and subsequently inhibiting the PI3K/Akt signaling pathway.
Caption: Protopine's pro-apoptotic effect through the PI3K/Akt pathway.
General Experimental Workflow for Protopine Analysis
The following diagram illustrates a typical workflow for the extraction and analysis of protopine from plant material.
Caption: A general workflow for protopine extraction and analysis.
References
- 1. ON THE VARIATION OF ALKALOIDAL CONTENTS OF FUMARIA INDICA AT DIFFERENT STAGES OF LIFE SPAN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Herbgenomics meets Papaveraceae: a promising -omics perspective on medicinal plant research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Papaver Plants: Current Insights on Phytochemical and Nutritional Composition Along with Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protopine | C20H19NO5 | CID 4970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. benchchem.com [benchchem.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Phytochemical Composition and Antimicrobial Activity of Corydalis solida and Pseudofumaria lutea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Central composite design expert-supported development and validation of HPTLC method: Relevance in quantitative evaluation of protopine in Fumaria indica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Protopine Dosage Optimization for Long-Term Cell Culture Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing protopine dosage for long-term cell culture experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure the reproducibility and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of protopine in cell culture?
A1: Protopine, an isoquinoline (B145761) alkaloid, exerts multiple biological effects on cultured cells. Its primary mechanisms include inducing apoptosis (programmed cell death) through the intrinsic, mitochondria-mediated pathway.[1][2] This process is often initiated by an increase in intracellular Reactive Oxygen Species (ROS), which can lead to DNA damage and the activation of caspase-dependent pathways.[1][3] Additionally, protopine has been shown to act as a microtubule-stabilizing agent, leading to mitotic arrest and subsequent apoptosis in cancer cells.[4][5] It can also modulate key signaling pathways, including the inhibition of PI3K/Akt and NF-κB pathways.[1][6][7]
Q2: What is a recommended starting concentration range for protopine in a new cell line?
A2: The optimal concentration of protopine is highly cell-type dependent. For initial experiments, it is advisable to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on published data, a broad range of concentrations from 1 µM to 150 µM can be tested.[8][9] For many cancer cell lines, cytotoxic effects are observed in the 10-50 µM range.[6][8][10]
Q3: How stable is protopine in cell culture media?
A3: Protopine is generally stable under standard storage conditions.[11] However, like many small molecules, its stability in complex cell culture media at 37°C over extended periods has not been extensively documented.[12] It is sensitive to prolonged light exposure which may cause degradation.[13] For long-term studies, it is best practice to prepare fresh protopine-containing media for each media change to ensure consistent concentration.
Q4: What are the potential off-target effects of protopine in long-term studies?
A4: In long-term cultures, chronic exposure to protopine may lead to unintended consequences. The induction of ROS can lead to cumulative oxidative stress, potentially altering cellular metabolism and behavior.[1][3] Furthermore, as a microtubule-stabilizing agent, it could affect cell division and morphology over extended periods.[4][5] It is crucial to include appropriate vehicle controls and monitor cell health and morphology closely throughout the experiment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death at Low Protopine Concentrations | 1. High Cell Line Sensitivity: Your cell line may be particularly sensitive to protopine. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve protopine may be too high. | 1. Perform a Dose-Response Assay: Conduct a thorough cytotoxicity assay (e.g., MTT or WST-8) to determine the precise IC50 value for your cell line.[3] 2. Lower Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤ 0.1% for DMSO). Run a solvent-only control. |
| Inconsistent or No Observable Effect | 1. Protopine Degradation: Protopine may be degrading in the media over time, especially with prolonged light exposure.[13] 2. Sub-optimal Concentration: The concentration used may be too low to elicit a response in your cell line. 3. Cell Resistance: The cell line may have intrinsic or acquired resistance to protopine. | 1. Prepare Fresh Solutions: Prepare fresh protopine dilutions from a stock solution for each experiment and media change. Protect solutions from light. 2. Optimize Concentration: Refer to your dose-response curve to select an appropriate concentration. Consider testing a higher concentration range. 3. Cell Line Characterization: Verify the phenotype of your cell line. If resistance is suspected, consider alternative treatment strategies. |
| Precipitation in Culture Media | 1. Low Solubility: Protopine has limited solubility in aqueous solutions. The concentration may exceed its solubility limit in your culture medium. | 1. Check Stock Solution: Ensure the protopine stock solution is fully dissolved before diluting it into the culture medium. 2. Pre-warm Media: Prepare the final dilution in pre-warmed media and add it to the cells immediately. 3. Solvent Concentration: Ensure the final solvent concentration is sufficient to maintain solubility without being toxic. |
| Altered Cell Morphology Unrelated to Apoptosis | 1. Microtubule Disruption: As a microtubule-stabilizing agent, protopine can affect the cytoskeleton.[4][5] 2. Oxidative Stress: Chronic ROS production can lead to cellular stress and morphological changes.[3] | 1. Lower Concentration: For long-term studies, consider using a lower, non-cytotoxic concentration that still achieves the desired biological effect. 2. Monitor Morphology: Document cell morphology regularly using microscopy. 3. Include Antioxidants: In some cases, co-treatment with a low dose of an antioxidant (e.g., N-acetylcysteine) may mitigate oxidative stress, but be aware this could also interfere with protopine's mechanism of action. |
Quantitative Data Summary
The following tables summarize the effective concentrations of protopine across various cell lines as reported in the literature.
Table 1: IC50 Values of Protopine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Assay Duration | Reference |
| MDA-MB-231 | Breast Cancer | 32 µg/mL (~90.6 µM) | 24 hours | [3] |
| HL-60 | Leukemia | 6.68 µM | Not Specified | [10] |
| A-549 | Lung Cancer | 20.47 µM | Not Specified | [10] |
| MCF-7 | Breast Cancer | 22.59 µM | Not Specified | [10] |
| PANC-1 | Pancreatic Cancer | >10 µM | 48 hours | [8] |
| MIA PaCa-2 | Pancreatic Cancer | >50 µM | 48 hours | [8] |
Note: Conversion from µg/mL to µM is based on the molecular weight of protopine (353.37 g/mol ).
Table 2: Effective Concentrations of Protopine for Other Biological Effects
| Cell Line | Effect | Concentration | Reference |
| HepG2, Huh-7 | Inhibition of PI3K/Akt signaling | 10, 20, 40 µM | [6] |
| NCM460 | Alleviation of LPS-induced injury | Not Specified | [7] |
| PC-12 | Neuroprotection | 5, 50 µM | [6] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration via Cytotoxicity Assay (e.g., WST-8/MTT)
This protocol is essential for determining the cytotoxic effect of protopine on a specific cell line and calculating the IC50 value.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
Protopine stock solution (e.g., 10 mM in DMSO)
-
96-well tissue culture plates
-
WST-8 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in the logarithmic growth phase (e.g., ~70-80% confluency) at the end of the experiment. Incubate overnight.
-
Protopine Dilution: Prepare a series of protopine dilutions in complete culture medium. A wide concentration range is recommended for the initial experiment (e.g., 0, 1, 5, 10, 25, 50, 100, 150 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Carefully remove the old media from the cells and add 100 µL of the prepared protopine dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours), which should be relevant to your planned long-term study.
-
Viability Assessment: Add the WST-8 or MTT reagent to each well according to the manufacturer's instructions.
-
Absorbance Reading: After the appropriate incubation time with the reagent, measure the absorbance using a microplate reader at the specified wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the protopine concentration to determine the IC50 value.
Protocol 2: Apoptosis Assay using Flow Cytometry (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following protopine treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with the desired concentrations of protopine (e.g., IC50 concentration) for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach using a gentle cell scraper or Trypsin-EDTA, and neutralize with complete medium.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.
Visualizations
References
- 1. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijper.org [ijper.org]
- 4. Protopine - LKT Labs [lktlabs.com]
- 5. Protopine, a novel microtubule-stabilizing agent, causes mitotic arrest and apoptotic cell death in human hormone-refractory prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Protopine alleviates lipopolysaccharide-triggered intestinal epithelial cell injury through retarding the NLRP3 and NF-κB signaling pathways to reduce inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protopine | C20H19NO5 | CID 4970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Protopine and Allocryptopine Interactions with Plasma Proteins [mdpi.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of protopine from related alkaloids.
Troubleshooting Guide
This guide addresses common issues encountered during the separation and purification of protopine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Peak Tailing in HPLC | Inappropriate mobile phase composition or pH. | Optimize the mobile phase. For C18 columns, methanol-water or acetonitrile-water mixtures are common. Adjusting the pH with acetic acid or formic acid can improve peak shape.[1][2] Adding a tailing suppressor like triethylamine (B128534) may also be beneficial.[2][3] |
| Column degradation or contamination. | Flush the column with a strong solvent or replace it if necessary. Using a guard column can prolong the life of the analytical column. | |
| Overloading of the sample on the column. | Reduce the injection volume or dilute the sample concentration. | |
| Co-elution of Protopine with Related Alkaloids (e.g., Allocryptopine) | Similar physicochemical properties of the alkaloids. | Employ a different separation technique. Counter-current chromatography (CCC) has proven effective for separating structurally similar alkaloids like protopine and allocryptopine (B104922).[4][5] |
| Suboptimal chromatographic conditions. | For HPLC, experiment with different stationary phases (e.g., phenyl-hexyl instead of C18) or explore gradient elution to enhance separation.[6] | |
| Low Yield of Protopine | Inefficient extraction from the plant matrix. | Optimize the extraction method. Acid-base partitioning is a common and effective method for enriching alkaloids before chromatographic separation.[4] Employing techniques like ultrasonication or soxhlet extraction can also improve efficiency.[2] |
| Loss of sample during purification steps. | Minimize the number of transfer steps. Ensure complete dissolution and transfer of the sample at each stage. | |
| Irreversible adsorption onto the stationary phase. | For column chromatography, deactivation of silica (B1680970) gel with a base (e.g., triethylamine) may be necessary to prevent loss of basic alkaloids. | |
| Inconsistent Retention Times in HPLC | Fluctuation in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed. Regularly check the HPLC pump for consistent flow rate. |
| Temperature variations. | Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes. | |
| Difficulty in Scaling Up the Separation | Method not suitable for preparative scale. | pH-zone-refining counter-current chromatography is a scalable technique that has been successfully used for the large-scale separation of protopine and other alkaloids.[7][8][9] |
Frequently Asked Questions (FAQs)
1. What are the most common methods for separating protopine from other alkaloids?
The most frequently employed methods for protopine separation are High-Performance Liquid Chromatography (HPLC)[1][2][3][10], Counter-Current Chromatography (CCC)[7][8][9][11], and Thin-Layer Chromatography (TLC) for qualitative and semi-quantitative analysis[12][13].
2. How can I effectively extract protopine from plant material before purification?
A common and effective method is acid-base partitioning. This involves extracting the powdered plant material with an acidic solution to form water-soluble alkaloid salts. The acidic extract is then washed with an organic solvent to remove impurities. Subsequently, the aqueous layer is basified to precipitate the free alkaloids, which are then extracted with an immiscible organic solvent like chloroform (B151607) or dichloromethane.[4]
3. What are the typical HPLC conditions for protopine analysis?
A reversed-phase C18 column is commonly used.[1][2] Mobile phases often consist of acetonitrile (B52724) or methanol (B129727) mixed with water, and the pH is typically adjusted with acetic acid or formic acid.[1][10] Detection is usually performed using a UV detector at wavelengths ranging from 285 nm to 290 nm.[1][2]
4. How can I overcome the co-elution of protopine and allocryptopine?
Due to their structural similarity, separating protopine and allocryptopine can be challenging. Counter-current chromatography (CCC) is a powerful liquid-liquid partition technique that has been successfully used for their separation.[4][5] Alternatively, optimizing the HPLC method by trying different stationary phases or employing a gradient elution program can improve resolution.[6]
5. Is it possible to perform large-scale separation of protopine?
Yes, pH-zone-refining counter-current chromatography is a highly effective and scalable method for the preparative separation of alkaloids, including protopine, from crude extracts.[7][8][9] This technique allows for the processing of several grams of crude extract in a single run.[7]
Experimental Protocols
HPLC Method for Protopine Quantification
This protocol is based on a validated reversed-phase HPLC method for the quantitative analysis of protopine.[2]
-
Column: C18 (e.g., 4.6 mm x 250 mm, 5 µm)[2]
-
Mobile Phase: A mixture of methanol, water, and 10% acetic acid (80:20:2, v/v/v), with the pH adjusted to 5.6.[1] Alternatively, a mobile phase of acetonitrile and water (containing 0.8% triethylamine and 3% acetic acid) (20:80, v/v) can be used.[2][3]
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Sample Preparation:
-
Extract the protopine from the plant material using a suitable solvent like methanol via ultrasonication or soxhlet extraction.[2]
-
For plasma samples, perform a liquid-liquid extraction with ether under basic conditions, followed by a re-extraction into a sulfuric acid solution.[1]
-
Filter the final sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[2]
-
-
Standard Preparation:
-
Accurately weigh a known amount of protopine reference standard and dissolve it in the mobile phase to prepare a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase), standard solutions, and sample solutions.
-
Construct a calibration curve by plotting the peak area of the protopine standard against its concentration.
-
Determine the concentration of protopine in the samples by interpolating their peak areas on the calibration curve.
-
pH-Zone-Refining Counter-Current Chromatography (CCC) for Preparative Separation
This protocol describes a method for the large-scale separation of alkaloids from Corydalis species.[7][8]
-
Two-Phase Solvent System: A mixture of methyl tert-butyl ether (MtBE), acetonitrile, and water (2:2:3, v/v/v).[8] Another effective system is petroleum ether, ethyl acetate, methanol, and water (5:5:2:8, v/v/v).[7]
-
Stationary Phase: The upper organic phase containing triethylamine (5-10 mM) as a retainer.[8]
-
Mobile Phase: The lower aqueous phase containing hydrochloric acid (5-10 mM) as a displacer.[8]
-
Apparatus: A multilayer coil planet centrifuge.
-
Procedure:
-
Prepare the two-phase solvent system and degas both phases.
-
Fill the CCC column with the stationary phase.
-
Dissolve the crude alkaloid extract in the mobile phase.
-
Inject the sample solution into the CCC system.
-
Pump the mobile phase through the column at a constant flow rate.
-
Monitor the effluent using a UV detector.
-
Collect fractions based on the chromatogram.
-
Analyze the collected fractions by HPLC to identify and pool the fractions containing pure protopine.
-
Evaporate the solvent from the pooled fractions to obtain the purified protopine.
-
Quantitative Data Summary
Table 1: HPLC Method Parameters for Protopine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (5 µm)[1] | C18 (e.g., 4.6 mm x 250 mm, 5 µm)[2] | Gemini C18 (4.6 mm x 250 mm, 5 µm)[3] |
| Mobile Phase | Methanol:Water:10% Acetic Acid (80:20:2, v/v/v), pH 5.6[1] | Acetonitrile:Water (containing 0.8% triethylamine and 3% acetic acid) (20:80, v/v)[2] | Acetonitrile:Water (containing 0.8% triethylamine and 3% acetic acid) (20:80, v/v)[3] |
| Flow Rate | Not Specified | 1.0 mL/min[2] | 1.0 mL/min[3] |
| Detection Wavelength | 285 nm[1] | 289 nm[2] | 289 nm[3] |
| Linearity (r²) | > 0.99[1] | ≥ 0.999[2] | 0.9999[3] |
| Recovery (%) | 80.6 - 97.6[1] | 98.49[2] | 98.49[3] |
| Limit of Detection (LOD) | 50 ng/mL[1] | Not Specified | Not Specified |
Table 2: Preparative Separation of Protopine using pH-Zone-Refining CCC
| Source Material | Crude Extract Amount (g) | Solvent System | Protopine Yield (mg) | Purity (%) | Reference |
| Corydalis bungeana | 3.0 | Petroleum ether–ethyl acetate–methanol–water (5:5:2:8, v/v) | 285 | 99.1 | [7] |
| Corydalis decumbens | 3.1 | Methyl tert-butyl ether–acetonitrile–water (2:2:3, v/v) | 495 | > 93 | [8] |
| Corydalis decumbens | 1.6 | Petroleum ether-ethyl acetate-ethanol-water (5:5:3:7, v/v/v/v) | 43 | 98.2 | [9] |
Visualizations
Caption: General workflow for the extraction and purification of protopine.
Caption: Troubleshooting logic for poor HPLC peak resolution.
References
- 1. [RP-HPLC method for determination of protopine in plasma and pharmacokinetics in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Residue of allocryptopine and protopine in tissues and eggs of laying hens using ultra-high performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Large-scale separation of alkaloids from Corydalis decumbens by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Large-scale separation of alkaloids from Corydalis decumbens by pH-zone-refining centrifugal partition chromatography and their anticomplement activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of Protopine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Central composite design expert-supported development and validation of HPTLC method: Relevance in quantitative evaluation of protopine in Fumaria indica - PMC [pmc.ncbi.nlm.nih.gov]
Protopine degradation pathways and storage recommendations
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, degradation pathways, and storage of protopine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of protopine under standard laboratory conditions?
A1: Protopine is generally stable under ordinary conditions. However, it is sensitive to prolonged exposure to light, which can cause degradation.[1] For optimal stability, it should be handled in a subdued light environment.[2]
Q2: My protopine solution has changed color. What could be the cause?
A2: A color change in your protopine solution is likely an indication of chemical degradation. Protopine hydrochloride, for instance, is known to be light-sensitive, and exposure to ambient light, especially UV radiation, can induce degradation that may result in a color change.[2]
Q3: I am observing unexpected peaks in my HPLC chromatogram when analyzing a protopine sample. Could this be due to degradation?
A3: Yes, the appearance of new peaks in an HPLC chromatogram is a strong indicator of degradation. Protopine can degrade under various stress conditions, including exposure to light, acid, base, and oxidative environments, leading to the formation of degradation products with different retention times than the parent compound.[2]
Q4: What are the recommended long-term storage conditions for protopine?
A4: For long-term storage, protopine should be stored in a tightly sealed container, protected from light, in a cool and dry place.[2] Refrigeration at 2-8°C is recommended.[2]
Q5: What analytical techniques are suitable for assessing the stability of protopine?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used method for quantifying protopine and its degradation products. For the identification and structural elucidation of these degradation products, Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is invaluable.[2]
Troubleshooting Guide: Protopine Degradation in Experiments
This guide provides a structured approach to troubleshooting common issues related to protopine degradation during research experiments.
Issue 1: Inconsistent or unexpected results in biological assays.
-
Possible Cause: Degradation of protopine due to improper handling or storage during the experiment.
-
Troubleshooting Steps:
-
Minimize Light Exposure: Conduct all experimental steps, including solution preparation, dilutions, and plate loading, under subdued light. Use amber-colored vials or wrap containers in aluminum foil.[2]
-
Prepare Fresh Solutions: Whenever possible, prepare protopine solutions immediately before use. If short-term storage is necessary, protect solutions from light and keep them on ice or refrigerated.[2]
-
Perform a Control Experiment: Analyze a freshly prepared, light-protected protopine solution alongside your experimental samples using a validated HPLC method to confirm its integrity and concentration.[2]
-
Issue 2: Appearance of unknown peaks in HPLC analysis.
-
Possible Cause: Formation of degradation products due to exposure to stress conditions.
-
Troubleshooting Steps:
-
Conduct Forced Degradation Studies: To generate a profile of potential degradation products, perform forced degradation studies under photolytic, acidic, basic, and oxidative conditions as outlined in ICH Q1B guidelines.[2] This will help in tentatively identifying the unknown peaks.
-
Utilize LC-MS/MS: Couple your HPLC system to a mass spectrometer to obtain mass-to-charge ratios (m/z) and fragmentation patterns of the unknown peaks. This data is crucial for structural elucidation.[2]
-
Protopine Degradation Pathways
Protopine can degrade through several pathways, including photodegradation, chemical degradation (hydrolysis and oxidation), and enzymatic degradation. The exact structures of all degradation products are not extensively documented in the literature and may require experimental determination.
Photodegradation
Protopine is susceptible to degradation upon exposure to light, particularly UV radiation.[2] This can lead to complex structural changes.
Caption: General pathway of protopine photodegradation.
Chemical Degradation
Protopine can undergo degradation in the presence of acids, bases, and oxidizing agents.
-
Acid/Base Hydrolysis: Leads to the cleavage of susceptible bonds within the protopine molecule.
-
Oxidation: Can result in the formation of various oxidized derivatives.
Caption: Overview of protopine chemical degradation pathways.
Enzymatic Degradation
In vivo and in vitro studies have shown that protopine can be metabolized by enzymes. The primary metabolic pathways include ring cleavage, demethylation followed by ring cleavage, and glucuronidation.[3] In vitro studies using rat liver S9 fractions have identified demethylenation and demethylation as key metabolic routes.
Caption: General pathway of protopine enzymatic degradation.
Quantitative Data on Protopine Degradation
Table 1: Protopine Degradation Under Forced Stress Conditions (Template)
| Stress Condition | Duration | Temperature (°C) | % Protopine Remaining | % Degradation | Number of Degradation Products |
|---|---|---|---|---|---|
| Acidic | |||||
| 0.1 M HCl | 24h | 60 | |||
| Basic | |||||
| 0.1 M NaOH | 24h | 60 | |||
| Oxidative | |||||
| 3% H₂O₂ | 24h | RT | |||
| Photolytic | |||||
| UV Light (254 nm) | 24h | RT | |||
| Thermal |
| Dry Heat | 48h | 80 | | | |
Note: This table should be populated with your experimental data.
Experimental Protocols
Protocol 1: Forced Degradation Study of Protopine
Objective: To generate potential degradation products of protopine under various stress conditions.
Materials:
-
Protopine standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or other suitable solvent
-
HPLC-grade water
-
Calibrated light source (UV and fluorescent)
-
Thermostatically controlled oven and water bath
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of protopine in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Degradation: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at 60°C for a specified period (e.g., 24 hours).
-
Base Degradation: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at 60°C for a specified period (e.g., 24 hours).
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Photodegradation: Expose a solution of protopine to UV (e.g., 254 nm) and fluorescent light for a specified period. A dark control sample should be kept under the same conditions but protected from light.
-
Thermal Degradation: Subject a solid sample of protopine to dry heat in an oven at a specified temperature (e.g., 80°C) for a specified period (e.g., 48 hours).
-
Sample Analysis: At predetermined time points, withdraw aliquots of the stressed solutions, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
Protocol 2: Analysis of Degradation Products by HPLC-MS/MS
Objective: To identify and characterize the degradation products of protopine.
Materials:
-
Degraded samples from the forced degradation study
-
LC-MS/MS system
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid)
Procedure:
-
Sample Preparation: Dilute the degraded sample to a suitable concentration for LC-MS/MS analysis.
-
Chromatographic Separation: Inject the sample onto the HPLC system and separate the components using a suitable gradient elution method.
-
Mass Spectrometric Detection:
-
Acquire full-scan mass spectra in positive ion mode to determine the molecular weights of the parent compound and its degradation products.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion and the ions of the potential degradation products to obtain fragmentation patterns.
-
-
Data Analysis: Compare the fragmentation patterns of the degradation products with that of protopine to identify common structural motifs and propose structures for the degradants.
Caption: Troubleshooting workflow for protopine degradation issues.
References
Protopine Precipitation in Aqueous Buffers: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for addressing challenges associated with protopine precipitation in aqueous buffers. Protopine, a benzylisoquinoline alkaloid, is a valuable compound in various research fields, including cancer biology and inflammation studies. However, its low aqueous solubility often leads to precipitation, which can significantly impact experimental reproducibility and accuracy. This guide provides detailed troubleshooting protocols, frequently asked questions (FAQs), and data to help you overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why does my protopine precipitate when I dilute it in my aqueous buffer?
A1: Protopine is a hydrophobic molecule and is classified as "practically insoluble in water."[1][2] Precipitation occurs when the concentration of protopine in your aqueous buffer exceeds its solubility limit. This is a common issue when diluting a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous medium.
Q2: What is the best solvent for preparing a protopine stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing protopine stock solutions for in vitro studies.[3] Protopine is readily soluble in DMSO.[4] It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can lower the solubility of protopine in the stock solution.
Q3: How can I increase the solubility of protopine in my experimental buffer?
A3: Several strategies can be employed to enhance the aqueous solubility of protopine:
-
Use Protopine Hydrochloride: The hydrochloride salt of protopine exhibits significantly higher aqueous solubility than its free base form.[5]
-
pH Adjustment: As an alkaloid with a pKa of approximately 4.95, protopine's solubility is pH-dependent.[6] Lowering the pH of the buffer can increase its solubility.
-
Co-solvents: The inclusion of a small percentage of a water-miscible organic solvent (e.g., ethanol) in your final buffer can help maintain protopine in solution. However, the final concentration of the organic solvent must be compatible with your experimental system.
-
Solubilizing Agents: Utilizing agents like cyclodextrins can encapsulate the hydrophobic protopine molecule, increasing its apparent solubility in aqueous solutions.[7][8]
Q4: What is the maximum concentration of DMSO I can use in my cell culture experiment?
A4: The final concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v) to minimize cytotoxicity. However, the tolerance can vary between cell lines. It is recommended to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cells.
Troubleshooting Guide
This section provides a step-by-step approach to troubleshoot and prevent protopine precipitation.
Issue 1: Precipitation observed immediately upon dilution of DMSO stock in aqueous buffer.
Cause: The concentration of protopine in the final aqueous solution is above its solubility limit.
Solutions:
-
Decrease the Final Protopine Concentration: If your experimental design allows, lowering the final concentration of protopine is the simplest solution.
-
Optimize the Dilution Method:
-
Rapid Mixing: Add the protopine stock solution to the aqueous buffer while vortexing or vigorously stirring to promote rapid dispersion and prevent localized high concentrations that can initiate precipitation.
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of the stock solution in the aqueous buffer.
-
-
Use Protopine Hydrochloride: If you are using the free base form, consider switching to protopine hydrochloride, which is more water-soluble.[5]
Issue 2: The solution is initially clear but becomes cloudy or shows precipitation over time.
Cause: The solution is supersaturated, and protopine is slowly crystallizing out of solution. This can be influenced by temperature changes or the presence of nucleation sites.
Solutions:
-
Prepare Fresh Solutions: Prepare the final working solution of protopine immediately before each experiment.
-
Incorporate a Solubilizing Agent: The use of cyclodextrins can help to stabilize the supersaturated solution and prevent precipitation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[7][8]
Quantitative Data Presentation
The following tables summarize the solubility of protopine and its hydrochloride salt in various solvents.
Table 1: Solubility of Protopine
| Solvent | Solubility | Molar Concentration (mM) | Reference(s) |
| Water | Practically Insoluble | - | [1][2] |
| DMSO | ~12.5 mg/mL | ~35.37 | [4] |
| Chloroform | Soluble (1:15) | - | [1] |
| Ethanol | Slightly Soluble | - | [1] |
| Methanol | Used for stock solutions | - | [9] |
Table 2: Solubility of Protopine Hydrochloride
| Solvent | Solubility | Reference(s) |
| Water | Soluble in 143 parts at 13°C | [5] |
| Alcohol | Soluble | [5] |
| DMSO | ~0.1 mg/mL | [10] |
| Dimethylformamide (DMF) | ~0.1 mg/mL | [10] |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble | [11][12] |
Experimental Protocols
Protocol 1: Preparation of a Protopine Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of protopine for subsequent dilution in aqueous buffers.
Materials:
-
Protopine (or Protopine Hydrochloride) powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Aseptically weigh the desired amount of protopine powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the protopine is completely dissolved. Gentle warming (e.g., 37°C) can be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Enhancing Protopine Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a protopine solution in an aqueous buffer with enhanced solubility using HP-β-CD.
Materials:
-
Protopine stock solution in a minimal amount of organic solvent (e.g., ethanol)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of HP-β-CD in the aqueous buffer. The concentration of HP-β-CD will need to be optimized, but a starting point is a molar ratio of HP-β-CD to protopine of 10:1 or higher.
-
While vigorously stirring the HP-β-CD solution, slowly add the protopine stock solution dropwise.
-
Continue stirring the mixture at room temperature for at least 1-2 hours to allow for the formation of the inclusion complex.
-
The resulting solution should be clear. If any precipitate is observed, the concentration of protopine may still be too high.
-
Sterile-filter the final solution using a 0.22 µm filter before use in cell culture experiments.
Signaling Pathway and Experimental Workflow Diagrams
Protopine-Induced Apoptosis via the PI3K/Akt Pathway
Caption: Protopine induces apoptosis by increasing ROS, which inhibits the PI3K/Akt pathway.
Protopine's Anti-inflammatory Effect via the MAPK/NF-κB Pathway
Caption: Protopine inhibits inflammation by blocking the MAPK and NF-κB signaling pathways.
General Experimental Workflow for Protopine Treatment
Caption: A typical workflow for in vitro experiments involving protopine treatment.
References
- 1. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protopine | 130-86-9 [chemicalbook.com]
- 5. Protopine | C20H19NO5 | CID 4970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Showing Compound Protopine (FDB023249) - FooDB [foodb.ca]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protopine, a novel microtubule-stabilizing agent, causes mitotic arrest and apoptotic cell death in human hormone-refractory prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. PROTOPINE HYDROCHLORIDE - Lifeasible [lifeasible.com]
- 12. PROTOPINE HYDROCHLORIDE CAS#: 6164-47-2 [m.chemicalbook.com]
Improving the recovery of protopine during sample preparation
Welcome to the technical support center for improving the recovery of protopine during sample preparation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the extraction, purification, and quantification of protopine.
Frequently Asked Questions (FAQs)
Q1: What is protopine and in which plant families is it commonly found?
Protopine is a benzylisoquinoline alkaloid that has garnered significant scientific interest due to its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] It is commonly found in plants of the Papaveraceae, Berberidaceae, Fumariaceae, and Ranunculaceae families.[1][3]
Q2: What are the general steps for extracting protopine from plant material?
The general workflow for protopine extraction involves several key stages:
-
Sample Preparation: The plant material is typically air-dried and pulverized into a coarse powder to increase the surface area for solvent extraction.[2]
-
Extraction: The powdered material is then extracted with a suitable organic solvent, such as methanol (B129727) or ethanol (B145695), to draw out the alkaloids.[4]
-
Alkaloid Enrichment: An acid-base partitioning step is often employed to separate the alkaloids from other plant constituents.[2][4]
-
Purification: The enriched alkaloid fraction is further purified using chromatographic techniques to isolate protopine.[2]
-
Quantification: The concentration and purity of the isolated protopine are determined using analytical methods like HPLC or HPTLC.[1][5]
Q3: My protopine extract has a low yield. What are the potential causes?
Low recovery of protopine can be attributed to several factors during the extraction process:
-
Suboptimal Solvent Choice: The solvent used may not be efficient at solubilizing protopine.
-
Incomplete Extraction: The extraction time or method may not be sufficient to extract the majority of the protopine from the plant matrix.
-
Degradation: Protopine is susceptible to degradation under certain conditions, including exposure to light, high temperatures, and extreme pH levels.[6][7][8]
-
Losses During Purification: Significant amounts of protopine can be lost during the various steps of purification if not optimized.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments.
Issue 1: Low Protopine Yield After Solvent Extraction
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | Protopine is more soluble in organic solvents like chloroform, ethanol, and DMSO, and only moderately soluble in water.[6] Methanol and ethanol (70-95%) are commonly used for extraction.[2] Consider testing different solvents or solvent mixtures to optimize extraction efficiency. |
| Insufficient Extraction Time/Method | For maceration, ensure the plant material is soaked for an adequate duration (e.g., 24-48 hours) with occasional agitation, and repeat the process 2-3 times.[2] For Soxhlet extraction, a duration of approximately 6 hours with methanol is a good starting point.[2] Microwave-assisted extraction (MAE) can also be optimized for higher yields.[9] |
| Thermal Degradation | High temperatures during drying or extraction can lead to the decomposition of protopine.[7] Opt for air-drying at room temperature or shade drying.[2][7] If using heat-based extraction methods, carefully control the temperature to avoid degradation. |
| Photodegradation | Protopine is sensitive to light, especially UV radiation, which can cause degradation.[6][8] Conduct all extraction and processing steps in amber glassware or protect your samples from light by wrapping containers in aluminum foil.[8] |
Issue 2: Appearance of Unexpected Peaks in HPLC/HPTLC Chromatogram
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | The appearance of new peaks is a strong indicator of degradation.[8] Protopine can degrade due to exposure to light, acid, base, or oxidative environments.[8] Prepare solutions fresh before analysis and ensure the mobile phase pH is suitable for stability (slightly acidic is common for reverse-phase methods).[7] |
| Co-eluting Impurities | The unexpected peaks may be other alkaloids or plant metabolites that were not fully separated during purification. Optimize your chromatographic method by adjusting the mobile phase composition, gradient, or column chemistry. |
| Contamination | Contamination from solvents, glassware, or other laboratory equipment can introduce extraneous peaks. Ensure all materials are thoroughly cleaned and use high-purity solvents. |
Data Presentation: Protopine Content in Various Plant Species
The concentration of protopine can vary significantly depending on the plant species, the part of the plant used, and the analytical method employed.
| Plant Species | Family | Plant Part | Protopine Content | Analytical Method | Reference |
| Fumaria indica | Fumariaceae | Whole Plant | 3.69 ± 0.46% w/w (in methanolic extract) | HPTLC | [2][10] |
| Corydalis yanhusuo | Papaveraceae | Tuber | 2.71% (in purified total alkaloid extract) | Not Specified | [2] |
| Pseudofumaria lutea | Papaveraceae | Aerial & Underground Parts | 1036–1934 µg/g d.w. | LC-ESI-MS/MS | [2] |
| Corydalis solida | Papaveraceae | Aerial & Underground Parts | 440–1125 µg/g d.w. | LC-ESI-MS/MS | [2] |
| Macleaya cordata | Papaveraceae | Not Specified | ≥35% (in protopine total alkaloids extract) | Not Specified | [2] |
Experimental Protocols
Protocol 1: Extraction and Enrichment of Protopine
This protocol provides a general procedure for protopine extraction which can be adapted for various plant materials.
-
Plant Material Preparation: Air-dry the plant material at room temperature and pulverize it into a coarse powder.[2]
-
Extraction (Choose one):
-
Maceration: Soak the powdered plant material in methanol or 70-95% ethanol (1:10 solid-to-liquid ratio) for 24-48 hours at room temperature with occasional stirring. Repeat the extraction 2-3 times.[2]
-
Soxhlet Extraction: Extract the powdered plant material with methanol for approximately 6 hours.[2][10]
-
-
Concentration: Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.[2]
-
Acid-Base Partitioning for Alkaloid Enrichment: a. Dissolve the crude extract in a 1-2% hydrochloric acid solution.[2] b. Filter the acidic solution to remove non-alkaloidal residues.[2] c. Adjust the pH of the filtrate to 9-10 with an ammonia (B1221849) solution or sodium hydroxide (B78521) solution to precipitate the total alkaloids.[2][4] d. Collect the precipitate by filtration and wash it with distilled water until it is neutral.[2]
Protocol 2: HPTLC Quantification of Protopine
This protocol describes a method for the quantitative analysis of protopine using High-Performance Thin-Layer Chromatography (HPTLC).[2][10]
-
Sample and Standard Preparation:
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.[2]
-
Mobile Phase: Toluene:Ethyl Acetate:Diethylamine (e.g., 8:2.5:0.5 v/v/v).[2][10]
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a saturated chromatographic chamber.
-
Detection: Perform densitometric scanning at a wavelength of 290 nm.[2][10]
-
-
Quantification: Calculate the amount of protopine in the sample by comparing the peak area with the calibration curve generated from the protopine standard.[2]
Visualizations
Caption: General workflow for the extraction and purification of protopine from plant material.
Caption: Troubleshooting guide for addressing low protopine recovery.
References
- 1. Identification and Quantification, Metabolism and Pharmacokinetics, Pharmacological Activities, and Botanical Preparations of Protopine: A Review | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Protopine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimization of microwave-assisted extraction of protopine and allocryptopine from stems of Macleaya cordata (Willd) R. Br. using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Central composite design expert-supported development and validation of HPTLC method: Relevance in quantitative evaluation of protopine in Fumaria indica - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Protopine-Induced Assay Interference
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from the use of protopine in various assay detection systems. Protopine, a bioactive isoquinoline (B145761) alkaloid, exhibits intrinsic properties that can interfere with common assay readouts, potentially leading to inaccurate data interpretation. This guide offers structured advice and detailed protocols to help you identify, understand, and mitigate these effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is protopine and why does it interfere with my assays?
Protopine is a benzylisoquinoline alkaloid found in various plant species.[1] Its chemical structure contains chromophores that absorb ultraviolet (UV) light and can exhibit native fluorescence, leading to interference in optical-based assays.[2][3] The primary mechanisms of interference include:
-
Autofluorescence: Protopine itself can fluoresce when excited at certain wavelengths, adding to the background signal in fluorescence-based assays.[3]
-
Light Absorption/Inner Filter Effect: Protopine absorbs light in the UV range, with a maximum absorption around 293 nm.[2][4] This can interfere with assays that use UV light for excitation or detection by reducing the amount of light reaching the sample or the detector.
-
Quenching: Protopine may quench the signal of fluorescent probes or enzymatic reactions, leading to a decrease in the measured signal.
-
Protein Binding: Protopine is known to interact with proteins, which could non-specifically affect enzyme activity or protein-protein interaction assays.[5]
Q2: I'm observing an unexpectedly high signal in my fluorescence assay when protopine is present. What could be the cause?
An unusually high signal in the presence of protopine is likely due to its intrinsic fluorescence (autofluorescence). Protopine has been shown to exhibit fluorescence with an excitation wavelength of 285 nm.[3][5] If your assay's excitation and/or emission wavelengths overlap with those of protopine, you will measure its fluorescence in addition to your specific signal, leading to a false positive or an overestimation of the true signal.
Q3: My assay signal is decreasing in the presence of protopine. What are the possible reasons?
A decrease in signal can be attributed to several factors:
-
Fluorescence Quenching: Protopine may be quenching the fluorescence of your reporter molecule. This can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET) if there is sufficient spectral overlap.
-
Enzyme Inhibition: Protopine is biologically active and may directly inhibit the enzyme being studied in your assay.[6][7]
-
Compound Aggregation: At higher concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes or sequester assay components.
-
Light Absorption: If your assay involves measuring absorbance, protopine's own absorbance can interfere with the reading.
Q4: How can I determine if protopine is interfering with my specific assay?
It is crucial to run appropriate controls to identify and quantify the extent of interference. Key control experiments are detailed in the Troubleshooting Guides section below and include:
-
Compound-only control: To measure protopine's autofluorescence and absorbance at the assay wavelengths.
-
No-enzyme/no-substrate control: To assess protopine's effect on the assay components and detection system in the absence of a biological reaction.
-
Counterscreens: Utilizing alternative detection methods to confirm initial findings.
Troubleshooting Guides
Issue 1: Suspected Autofluorescence in Fluorescence-Based Assays (e.g., Fluorescence Intensity, FRET)
Symptoms:
-
Higher than expected fluorescence signal in wells containing protopine.
-
Linear increase in signal with increasing protopine concentration in the absence of the specific biological target.
Troubleshooting Steps & Experimental Protocols:
-
Characterize Protopine's Spectral Properties:
-
Protocol: Prepare a dilution series of protopine in your assay buffer. Using a spectrophotometer, measure the absorbance spectrum (e.g., 250-700 nm) to identify its maximum absorbance peak.[2][4] Using a spectrofluorometer, determine the excitation and emission spectra of protopine to identify its fluorescent properties.[3]
-
-
Perform an Autofluorescence Control Experiment:
-
Protocol:
-
Prepare a microplate with wells containing a serial dilution of protopine in your assay buffer, identical to the concentrations used in your main experiment.
-
Include wells with assay buffer only as a blank.
-
Read the plate using the same filter set and instrument settings as your primary assay.
-
Data Analysis: Subtract the average signal of the blank wells from the signal of the protopine-containing wells. A dose-dependent increase in signal confirms autofluorescence. This value can be subtracted from your experimental data as a background correction.[8]
-
-
Mitigation Strategies:
-
Use a Red-Shifted Fluorophore: Protopine's fluorescence is more pronounced at shorter wavelengths. Switching to a fluorophore with excitation and emission wavelengths in the far-red spectrum can significantly reduce interference.[9]
-
Time-Resolved FRET (TR-FRET): This technology uses long-lifetime lanthanide donors and a time-delayed detection window, which effectively minimizes interference from short-lived background fluorescence from compounds like protopine.[10][11]
-
Fluorescence Polarization (FP): FP is a ratiometric measurement and is less susceptible to interference from autofluorescence compared to fluorescence intensity assays.[12][13] However, highly fluorescent compounds can still interfere, so proper controls are necessary.[14][15]
Issue 2: Suspected Signal Quenching
Symptoms:
-
Lower than expected signal in the presence of protopine.
-
Signal decrease is not attributable to direct inhibition of the biological target.
Troubleshooting Steps & Experimental Protocols:
-
Quenching Control Experiment:
-
Protocol:
-
Prepare a set of wells containing your fluorescent probe or the product of your enzymatic reaction at a fixed concentration.
-
Add a serial dilution of protopine to these wells.
-
Include control wells with the fluorescent probe and assay buffer only.
-
Incubate for the same duration as your primary assay and measure the signal.
-
Data Analysis: A dose-dependent decrease in signal in the presence of protopine indicates quenching.
-
-
Mitigation Strategies:
-
Decrease the Concentration of Assay Components: If possible, reducing the concentration of the fluorescent probe may lessen the quenching effect.
-
Change the Fluorophore: The degree of quenching is dependent on the specific fluorophore. Testing alternative fluorescent labels may identify one that is less affected by protopine.
-
Utilize a Different Assay Platform: If quenching is significant, consider switching to a non-fluorescence-based detection method, such as a luminescence or absorbance-based assay, after confirming that protopine does not interfere with those readouts.
Issue 3: Interference in Luminescence-Based Assays (e.g., Luciferase Assays)
Symptoms:
-
Inhibition or enhancement of the luminescent signal.
Troubleshooting Steps & Experimental Protocols:
-
Direct Luciferase Inhibition Assay:
-
Protocol:
-
Mitigation Strategies:
-
Use a Different Luciferase: Different luciferases (e.g., from Renilla, Gaussia) have different sensitivities to inhibitors. If protopine inhibits firefly luciferase, testing an alternative may be a viable solution.
-
Counterscreen with a Different Reporter System: Confirm hits from a luciferase-based screen using an alternative assay with a different readout, such as a fluorescent protein reporter or a downstream functional endpoint.
Issue 4: Interference in Homogeneous Proximity Assays (e.g., TR-FRET, AlphaScreen)
Symptoms:
-
False positives or negatives in TR-FRET or AlphaScreen assays.
Troubleshooting Steps & Experimental Protocols:
-
TR-FRET Interference:
-
While TR-FRET is designed to reduce fluorescence interference, highly fluorescent compounds can still cause issues.[11]
-
Control: Run the assay with only the donor-labeled component and protopine to check for quenching of the donor. Run the assay with only the acceptor-labeled component and protopine to check for direct excitation of the acceptor or quenching.
-
-
AlphaScreen Interference:
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) can be affected by colored compounds that absorb light at the emission wavelength (520-620 nm) or by compounds that are singlet oxygen quenchers.[18]
-
Protocol: Use an AlphaScreen TruHits kit or a similar control where donor and acceptor beads are directly linked (e.g., streptavidin-donor and biotinylated-acceptor beads). A decrease in signal in the presence of protopine indicates direct interference with the bead technology.[19][20]
-
Mitigation Strategies:
-
TR-FRET: The time-resolved nature of TR-FRET already minimizes much of the interference.[21][22] If issues persist, ensure proper controls are in place to identify and potentially correct for any residual interference.
-
AlphaScreen: If protopine interferes with the AlphaScreen signal, consider using the AlphaLISA® format, which has a more narrow emission peak and is less susceptible to color-based interference.[23]
Data Presentation: Summary of Potential Protopine Interference
| Assay Type | Potential Interference Mechanism | Effect on Signal | Recommended Control Experiment |
| Fluorescence Intensity | Autofluorescence | Increase | Compound-only control |
| Quenching | Decrease | Quenching control with fluorescent probe | |
| Inner Filter Effect | Decrease | Absorbance scan of protopine | |
| FRET/TR-FRET | Autofluorescence (less common with TR-FRET) | Increase | Compound-only control |
| Quenching of Donor or Acceptor | Decrease | Controls with individual labeled components | |
| Disruption of FRET Efficiency | Decrease | Titration of protopine in a validated FRET system[24][25] | |
| Fluorescence Polarization | Intrinsic Fluorescence | Can affect polarization | Compound-only control |
| Non-specific Binding | Increase or Decrease | Titration of protopine with labeled probe alone | |
| Luminescence (Luciferase) | Direct Enzyme Inhibition | Decrease | Cell-free luciferase inhibition assay |
| Stabilization of Luciferase | Increase | Pre-incubation studies with luciferase | |
| AlphaScreen/AlphaLISA | Light Absorption (color interference) | Decrease | Absorbance spectrum of protopine |
| Singlet Oxygen Quenching | Decrease | Control assay with directly linked beads | |
| Bead Aggregation | Increase or Decrease | Visual inspection and light scattering measurements | |
| Absorbance | Overlapping Absorbance Spectrum | Increase or Decrease | Absorbance scan of protopine |
Mandatory Visualizations
Signaling Pathways Modulated by Protopine
Protopine has been shown to influence several key signaling pathways, which is important to consider when interpreting results from cell-based assays.
Caption: Protopine's modulation of MAPK/NF-κB and PI3K/Akt signaling pathways.
Experimental Workflow for Identifying and Mitigating Assay Interference
This workflow provides a logical sequence of experiments to systematically address potential interference from protopine.
Caption: A step-by-step workflow for troubleshooting protopine assay interference.
References
- 1. Showing Compound Protopine (FDB023249) - FooDB [foodb.ca]
- 2. Protopine | C20H19NO5 | CID 4970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protopine and Allocryptopine Interactions with Plasma Proteins [mdpi.com]
- 6. An assessment of the potential of protopine to inhibit microsomal drug metabolising enzymes and prevent chemical-induced hepatotoxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protopine - LKT Labs [lktlabs.com]
- 8. Correction for interference by test samples in high-throughput assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Development of a homogeneous time-resolved fluorescence energy transfer (TR-FRET) assay for the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulatory effects of ATP and luciferin on firefly luciferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulatory effects of ATP and luciferin on firefly luciferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Current Screens Based on the AlphaScreen™ Technology for Deciphering Cell Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
- 21. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bmglabtech.com [bmglabtech.com]
- 24. Optimizing Methods to Recover Absolute FRET Efficiency from Immobilized Single Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | FRET in Membrane Biophysics: An Overview [frontiersin.org]
Refinement of animal models for reproducible protopine studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing animal models in protopine studies. The information is tailored for scientists and drug development professionals to refine experimental designs and ensure reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the appropriate animal model for studying the anti-inflammatory effects of protopine?
A1: Carrageenan-induced paw edema in rats and xylene-induced ear swelling in mice are classic and well-documented models for evaluating the acute anti-inflammatory activity of protopine.[1][2] For instance, Macleaya cordata total alkaloids (MPTA), which contain protopine, have shown significant anti-inflammatory effects in these models.[1][2]
Q2: What are the recommended dosage ranges for protopine in rodent models?
A2: The effective dose of protopine varies depending on the experimental model and administration route. For anti-inflammatory effects, oral administration of MPTA at 2.54 and 5.08 mg/kg in rats and 3.67 and 7.33 mg/kg in mice has been shown to be effective.[1][2] For neuroprotective effects in a neonatal hypoxic-ischemic brain damage rat model, dosages that effectively reduce cerebral infarct volume have been investigated.[3][4] In studies of memory impairment, intraperitoneal injections of 0.1 and 1 mg/kg have been used in mice.[5] For anti-addictive properties related to morphine withdrawal, concentrations of 5, 10, and 50 μM have been tested.[5]
Q3: What is the known toxicity profile of protopine in rodents?
A3: Protopine is considered toxic at high doses. The oral LD50 of protopine in mice has been determined to be 313.10 mg/kg.[6] For Macleaya cordata total alkaloids (MPTA), the oral LD50 in ICR mice was 481.99 mg/kg.[7][8] Chronic toxicity studies in rats with MPTA showed no significant adverse effects at doses up to 96.40 mg/kg/day over 90 days.[7][9] However, teratogenicity tests in rats indicated potential reproductive and embryonic developmental toxicity at higher doses (30.12 mg/kg and 120.50 mg/kg), with a No Observed Effect Level (NOEL) of 7.53 mg/kg.[7][9]
Q4: Are there known issues with protopine's bioavailability?
A4: Yes, protopine has been noted to have low oral bioavailability.[10] This is a critical consideration for experimental design, particularly for oral administration studies. Researchers may need to consider alternative administration routes, such as intraperitoneal injection, or use formulation strategies to enhance absorption.
Q5: What are the known mechanisms of action for protopine's neuroprotective effects?
A5: Protopine's neuroprotective effects are linked to several mechanisms. It has been shown to activate the AMPK/PGC1α pathway, which is involved in mitochondrial biogenesis.[3][4] This activation leads to a reduction in apoptosis and reactive oxygen species (ROS) production.[3][4] Additionally, protopine exhibits Ca2+ antagonism and antioxidant properties, which contribute to its protective effects against oxidative stress in neuronal cells.[3][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy in Oral Administration Studies | Low oral bioavailability of protopine.[10] | 1. Verify Formulation: Ensure protopine is properly dissolved or suspended. Consider using a vehicle known to enhance solubility or absorption. 2. Alternative Routes: Consider intraperitoneal (IP) or intravenous (IV) administration to bypass first-pass metabolism. IP injections of 0.1-1 mg/kg have been used effectively in mice.[5] 3. Dose Adjustment: The administered oral dose may be insufficient. Refer to dose-response studies and consider increasing the dose, while being mindful of the toxicity profile (LD50 in mice is 313.10 mg/kg).[6] |
| High Variability in Experimental Results | Inconsistent dosing technique, particularly with oral gavage or IP injections. Animal strain, age, or sex differences. | 1. Standardize Administration: Ensure all personnel are proficient in the chosen administration technique. For oral gavage, use appropriate tube sizes and ensure correct placement.[12][13] For IP injections, alternate injection sites.[12] 2. Control for Biological Variables: Clearly define and report the strain, age, and sex of the animals used. House animals under controlled environmental conditions. |
| Unexpected Animal Toxicity or Adverse Events | Protopine toxicity, especially at higher doses.[6] Vehicle toxicity. Improper administration leading to tissue damage. | 1. Review Dosing: Ensure the administered dose is below the reported LD50 and within the range of previously reported effective and safe doses.[6][7] 2. Vehicle Control: Always include a vehicle-only control group to rule out adverse effects from the solvent or suspension agent. 3. Refine Technique: For IP injections, aspirate before injecting to avoid administration into the bladder or gastrointestinal tract.[12] For oral gavage, avoid excessive volumes that can cause distress.[12] |
| Difficulty Reproducing Neuroprotective Effects | The chosen animal model may not be appropriate for the specific mechanism being studied. Timing of protopine administration relative to the induced injury may be suboptimal. | 1. Model Selection: Carefully select the animal model to match the research question. For hypoxic-ischemic brain injury, the modified Vannucci model in neonatal rats is a well-established choice.[3] 2. Optimize Treatment Window: Conduct pilot studies to determine the optimal time for protopine administration (pre-treatment, co-treatment, or post-treatment) in relation to the injury induction. |
Quantitative Data Summary
Table 1: Toxicity of Protopine and MPTA in Rodents
| Compound | Animal Model | Route | LD50 | NOEL (Teratogenicity) | Reference |
| Protopine | Mice | Oral | 313.10 mg/kg | Not Reported | [6] |
| MPTA | ICR Mice | Oral | 481.99 mg/kg | Not Reported | [7][8] |
| MPTA | SD Rats | Oral | 481.99 mg/kg | 7.53 mg/kg | [7][9] |
Table 2: Effective Doses of Protopine/MPTA in Various Rodent Models
| Effect | Animal Model | Compound | Route | Effective Dose Range | Reference |
| Anti-inflammatory | Rats | MPTA | Oral | 2.54 - 5.08 mg/kg | [1][2] |
| Anti-inflammatory | Mice | MPTA | Oral | 3.67 - 7.33 mg/kg | [1][2] |
| Analgesic | Mice | Protopine | Intracerebroventricular | 20 - 200 µ g/mouse | [5] |
| Memory Improvement | Mice | Protopine | Intraperitoneal | 0.1 - 1 mg/kg | [5] |
| Anticonvulsant | Mice | Protopine | Not Specified | 0.005 - 0.05 mg/kg | [5][14] |
| Antidepressant-like | Mice | Protopine | Not Specified | 3.75 - 30 mg/kg | [15] |
Experimental Protocols
1. Carrageenan-Induced Paw Edema in Rats (Acute Anti-inflammatory Model)
-
Animals: Sprague-Dawley (SD) rats.
-
Groups: Control group, positive control group (e.g., indomethacin), and MPTA-treated groups (e.g., 2.54 and 5.08 mg/kg).
-
Procedure:
-
Administer MPTA or control substances orally.
-
After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 4, 6 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group.
-
2. Neonatal Hypoxic-Ischemic (HI) Brain Damage Model in Rats (Neuroprotection Model)
-
Animals: Neonatal Sprague-Dawley (SD) rats (e.g., postnatal day 7).
-
Procedure (Modified Vannucci Model):
-
Anesthetize the rat pups.
-
Make a midline cervical incision and permanently ligate the left common carotid artery.
-
Allow the pups to recover for 1-2 hours.
-
Expose the pups to a hypoxic environment (e.g., 8% oxygen) for a specified duration (e.g., 2.5 hours).
-
Administer protopine at the desired doses and time points (e.g., before or after the HI insult).
-
After a survival period (e.g., 24 hours or longer), euthanize the animals and harvest the brains.
-
Assess outcomes such as infarct volume (using TTC staining), brain edema, and histological changes.[3]
-
Visualizations
Caption: General workflow for in vivo protopine experiments.
Caption: Protopine's activation of the AMPK/PGC1α pathway.
References
- 1. Exploring the Anti-inflammatory Effects of Protopine Total Alkaloids of Macleaya Cordata (Willd.) R. Br - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring the Anti-inflammatory Effects of Protopine Total Alkaloids of Macleaya Cordata (Willd.) R. Br. [frontiersin.org]
- 3. Protopine Exerts Neuroprotective Effects on Neonatal Hypoxic-Ischemic Brain Damage in Rats via Activation of the AMPK/PGC1α Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protopine Exerts Neuroprotective Effects on Neonatal Hypoxic-Ischemic Brain Damage in Rats via Activation of the AMPK/PGC1α Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Potential Toxicity Evaluation of Protopine in Macleaya cordata (Willd.) R. Br.—A Bioactivity Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute, chronic, and genotoxic studies on the protopine total alkaloids of the Macleaya cordata (willd.) R. Br. in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Acute, chronic, and genotoxic studies on the protopine total alkaloids of the Macleaya cordata (willd.) R. Br. in rodents [frontiersin.org]
- 10. Bromo-protopine, a novel protopine derivative, alleviates tau pathology by activating chaperone-mediated autophagy for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protopine - LKT Labs [lktlabs.com]
- 12. az.research.umich.edu [az.research.umich.edu]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 14. Identification and Quantification, Metabolism and Pharmacokinetics, Pharmacological Activities, and Botanical Preparations of Protopine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Protopine and Berberine Bioactivity: A Guide for Researchers
Introduction
Protopine and berberine (B55584) are two prominent isoquinoline (B145761) alkaloids, naturally occurring compounds found in various medicinal plants.[1][2][3] Both have garnered significant scientific interest due to their wide spectrum of pharmacological activities.[4][5] Protopine is primarily found in plants of the Papaveraceae and Fumariaceae families, such as Corydalis and Papaver species.[1][3] Berberine is extracted from plants like Coptis chinensis (Goldthread) and Berberis species (Barberry).[2][6] While they share a common structural backbone, their distinct chemical substitutions lead to differences in their biological targets and overall efficacy.
This guide provides a comparative analysis of the bioactivities of protopine and berberine, focusing on their anticancer, anti-inflammatory, cardiovascular, and antimicrobial effects. It presents quantitative data in a structured format, details common experimental protocols, and visualizes key mechanisms and workflows to support researchers, scientists, and drug development professionals.
Comparative Bioactivity Analysis
Protopine and berberine exhibit a range of similar biological effects, yet they often act through distinct or overlapping mechanisms and with varying potency.
Anticancer Activity
Both alkaloids demonstrate significant anticancer properties across various cancer cell lines, primarily by inducing apoptosis (programmed cell death), inhibiting cell proliferation, and arresting the cell cycle.[1][3][6][7]
Protopine has been shown to induce apoptosis in liver, prostate, breast, and colon cancer cells.[3][4][8] Its mechanisms include increasing reactive oxygen species (ROS) levels, which in turn inhibits the PI3K/Akt signaling pathway, a key regulator of cell survival.[3] Protopine can also act as a microtubule-stabilizing agent, causing mitotic arrest and subsequent apoptosis in prostate cancer cells.[1]
Berberine exhibits broad anticancer effects against breast, lung, gastric, liver, and colorectal cancers, among others.[6] Its mechanisms are multifaceted, involving the induction of apoptosis and autophagy, inhibition of cancer cell proliferation and metastasis, and regulation of the gut microbiota.[6][7] Berberine can modulate several key signaling pathways, including MAPK, PI3K/Akt/mTOR, and Wnt/β-catenin.[6][9][10]
Table 1: Comparative Anticancer Activity
| Bioactivity Metric | Protopine | Berberine | Source(s) |
| Target Cancer Types | Liver, Prostate, Breast, Colon, Pancreatic | Breast, Lung, Gastric, Liver, Colorectal, Ovarian, Prostate | [4][6] |
| IC50 (HepG2 Liver Cells) | Cytotoxic effect confirmed | Suppressed cyclin D1 expression | [11][12] |
| IC50 (A549 Lung Cells) | 20.47 µM | Induces G1 phase arrest | [11][12] |
| IC50 (MCF-7 Breast Cells) | 22.59 µM | Inhibits autophagy by modulating PTEN/Akt/mTOR | [7][11] |
| Primary Mechanisms | ROS generation, PI3K/Akt inhibition, microtubule stabilization, intrinsic apoptosis pathway | Cell cycle arrest (G1/G2/M), apoptosis, autophagy, metastasis inhibition | [1][3][6][12] |
| Key Signaling Pathways | PI3K/Akt | PI3K/Akt/mTOR, MAPK, Wnt/β-catenin | [3][6][9][13] |
Anti-inflammatory Activity
Both compounds possess potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.[2][4]
Protopine exerts its anti-inflammatory effects by suppressing the activation of NF-κB and the phosphorylation of MAPKs (p38, ERK, JNK).[4][14] This leads to a reduction in the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like TNF-α and IL-6.[1][4]
Berberine also demonstrates robust anti-inflammatory activity by inhibiting the NF-κB signaling pathway.[13][15][16] It reduces oxidative stress and the production of inflammatory proteins.[2] Studies have shown berberine can decrease levels of TNF-α, IL-1β, and IL-6, making it a potential therapeutic for various inflammatory conditions.[15][16]
Table 2: Comparative Anti-inflammatory Activity
| Bioactivity Metric | Protopine | Berberine | Source(s) |
| In vivo Model (Carrageenan-induced paw edema) | 50-100 mg/kg (i.p.) showed significant inhibition | Reduces inflammation in animal models | [4][17] |
| Mechanism of Action | Inhibition of MAPK and NF-κB pathways | Inhibition of NF-κB, STAT3, and MAPK pathways | [4][14][15] |
| Effect on Inflammatory Mediators | Decreases NO, COX-2, PGE2, TNF-α, IL-1β, IL-6 | Decreases NO, COX-2, TNF-α, IL-1β, IL-6, IFN-γ | [4][15][16] |
| Target Cells | Murine macrophages (RAW 264.7), HepG2 cells | Adipose tissue, macrophages, microglial cells | [5][14][17][18] |
Cardiovascular Effects
Protopine and berberine both positively impact the cardiovascular system, though their primary mechanisms and clinical focus differ.
Protopine is noted for its anti-arrhythmic, anti-hypertensive, and negative inotropic effects.[19] It can inhibit multiple cation channels in cardiac myocytes, including sodium (INa) and calcium (ICa,L) channels, which contributes to its anti-arrhythmic properties.[19][20] It also prevents aortic contraction by suppressing Ca2+ influx.[1]
Berberine has been extensively studied for its benefits in metabolic disorders that are risk factors for cardiovascular disease.[21][22] It effectively lowers LDL cholesterol, triglycerides, and blood pressure.[21][23] The cardiovascular effects of berberine are largely mediated through the activation of the AMPK cascade.[22] It also induces vasodilation by increasing endothelial nitric oxide (NO) release.[22]
Table 3: Comparative Cardiovascular Effects
| Bioactivity Metric | Protopine | Berberine | Source(s) |
| Primary Effect | Anti-arrhythmic, anti-hypertensive | Hypolipidemic, anti-hypertensive, cardioprotective | [19][21][24] |
| Mechanism of Action | Blocks Ca2+ and Na+ channels, inhibits platelet aggregation | Activates AMPK cascade, upregulates LDL receptor, increases NO release | [19][20][22] |
| Effect on Blood Pressure | Reduces blood pressure | Reduces systolic and diastolic blood pressure | [19][21] |
| Effect on Cholesterol | Not a primary focus of cited research | Reduces LDL-C and triglycerides | [22][24] |
| Clinical Application | Studied for arrhythmia and hypertension | Studied for heart failure, hyperlipidemia, hypertension | [19][21] |
Antimicrobial Activity
Both alkaloids show a broad spectrum of antimicrobial activity, although berberine is more widely recognized and studied for this property.
Protopine has demonstrated antibacterial, antifungal, and anti-parasitic activities.[1][25] However, its potency can be lower compared to other alkaloids like sanguinarine.[26]
Berberine is well-known for its potent antimicrobial effects and has been used in traditional medicine to treat bacterial infections and dysentery.[27] It is effective against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[28][29] Its mechanisms include inhibiting biofilm formation and disrupting the bacterial cell wall and membrane.[27] Berberine can also act synergistically with conventional antibiotics, enhancing their efficacy.[28]
Table 4: Comparative Antimicrobial Activity
| Bioactivity Metric | Protopine | Berberine | Source(s) |
| Spectrum of Activity | Antibacterial, antifungal, anti-parasitic | Broad-spectrum antibacterial, antifungal | [1][5][25][27] |
| Activity vs. Gram-Positive Bacteria | Active | More effective against Gram-positive than Gram-negative | [26][29] |
| MIC vs. S. aureus | 125 mg/L (or 125 µg/mL) | 32-128 µg/mL (MRSA strains) | [26][28] |
| Mechanism of Action | Not extensively detailed in cited literature | Inhibition of biofilm formation, cell wall/membrane disruption | [27] |
| Synergy with Antibiotics | Not specified | Synergistic effect with ampicillin (B1664943) and oxacillin (B1211168) against MRSA | [28] |
Signaling Pathways and Experimental Workflows
Visualizing the complex molecular interactions and experimental processes is crucial for understanding the bioactivity of these compounds.
Signaling Pathway Diagrams (Graphviz)
// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4 Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Protopine [label="Protopine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK Phosphorylation\n(p38, ERK, JNK)", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB Activation\n(IκBα degradation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mediators [label="Pro-inflammatory Mediators\n(COX-2, iNOS, TNF-α, IL-6)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4 [label="Activates"]; TLR4 -> MAPK [label="Stimulates"]; TLR4 -> NFkB [label="Stimulates"]; Protopine -> MAPK [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee]; Protopine -> NFkB [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee]; MAPK -> Mediators [label="Upregulates"]; NFkB -> Mediators [label="Upregulates"]; }
Caption: Protopine's anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.
// Nodes Berberine [label="Berberine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K/Akt/mTOR\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#FBBC05", fontcolor="#202124"]; CellCycle [label="Cell Cycle Arrest\n(G1/G2/M)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(Caspase Activation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Berberine -> PI3K_AKT [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee]; Berberine -> MAPK [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee]; PI3K_AKT -> Proliferation [label="Promotes"]; MAPK -> Proliferation [label="Promotes"]; Berberine -> CellCycle [label="Induces"]; Berberine -> Apoptosis [label="Induces"]; CellCycle -> Proliferation [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee]; Apoptosis -> Proliferation [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee]; }
Caption: Berberine's anticancer effects through modulation of key signaling pathways.
Experimental Workflow Diagram (Graphviz)
Caption: General experimental workflow for comparative bioactivity analysis.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible research. Below are methodologies for key experiments cited in the analysis.
Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, serving as an indicator of cell viability and proliferation. It is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.[30]
Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of protopine or berberine in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include untreated cells as a negative control and a solvent control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protein Expression Analysis (Western Blot)
Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insight into the modulation of signaling pathways.[14]
Protocol:
-
Cell Lysis: After treating cells with the compound for the specified time, wash them with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer. Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-ERK, anti-NF-κB, anti-Caspase-3) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Nitric Oxide (NO) Production Measurement (Griess Assay)
This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants. It is a common method to assess the anti-inflammatory effect of compounds on macrophages.[18]
Protocol:
-
Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of protopine or berberine for 1 hour.
-
LPS Stimulation: Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS, e.g., 1 µg/mL), to induce NO production. Incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.
-
Color Development: Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes in the dark. A pink/magenta color will develop in the presence of nitrite.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Conclusion
Protopine and berberine are powerful bioactive alkaloids with significant therapeutic potential. While both exhibit broad-spectrum anticancer, anti-inflammatory, cardiovascular, and antimicrobial effects, they possess distinct mechanistic profiles and potencies. Berberine's effects on metabolic health and its strong, synergistic antimicrobial activity are particularly well-documented.[21][28] Protopine shows unique promise in cancer therapy through mechanisms like microtubule stabilization and as a cardiovascular agent due to its direct action on cardiac ion channels.[1][19]
This comparative guide highlights the key similarities and differences in their bioactivities, providing a foundation for future research. Further head-to-head studies using standardized protocols are necessary to fully elucidate their comparative efficacy and to explore their potential synergistic effects in combination therapies. The detailed protocols and visualized pathways presented here serve as a resource to aid in the design and execution of such investigations.
References
- 1. Protopine - LKT Labs [lktlabs.com]
- 2. Berberine: Benefits, Side Effects, and Weight Loss [webmd.com]
- 3. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. ijper.org [ijper.org]
- 9. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification and Quantification, Metabolism and Pharmacokinetics, Pharmacological Activities, and Botanical Preparations of Protopine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Anti-Cancer Mechanisms of Berberine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Biological Activity of Berberine—A Summary Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Berberine, a Traditional Chinese Medicine, Reduces Inflammation in Adipose Tissue, Polarizes M2 Macrophages, and Increases Energy Expenditure in Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Electrophysiological effects of protopine in cardiac myocytes: inhibition of multiple cation channel currents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protopine | C20H19NO5 | CID 4970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Study progress of berberine for treating cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. restorativemedicine.org [restorativemedicine.org]
- 23. uclahealth.org [uclahealth.org]
- 24. Frontiers | Promising Antioxidative Effect of Berberine in Cardiovascular Diseases [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. The Activity of Isoquinoline Alkaloids and Extracts from Chelidonium majus against Pathogenic Bacteria and Candida sp - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A New Perspective on the Antimicrobial Mechanism of Berberine Hydrochloride Against Staphylococcus aureus Revealed by Untargeted Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Antimicrobial activity of berberine alone and in combination with ampicillin or oxacillin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. benchchem.com [benchchem.com]
Protopine versus sanguinarine: a comparison of their mechanisms
In the realm of natural alkaloids with therapeutic potential, protopine and sanguinarine (B192314) have emerged as significant contenders, both exhibiting a wide array of biological activities. This guide provides a detailed, evidence-based comparison of their mechanisms of action, with a focus on their cytotoxic and pro-apoptotic effects. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of these two compounds.
Quantitative Comparison of Cytotoxicity
The cytotoxic potential of protopine and sanguinarine has been evaluated across various cancer cell lines. While direct comparative studies are limited, available data consistently demonstrates that sanguinarine exhibits significantly higher cytotoxicity than protopine.
| Compound | Cell Line | Assay | IC50 Value | Exposure Time | Reference |
| Protopine | MDA-MB-231 (Human Breast Cancer) | WST-8 | 32 µg/mL | 24 hr | [1] |
| A375 (Human Melanoma) | Not Specified | > 50 µg/mL | Not Specified | [2] | |
| G-361 (Human Melanoma) | Not Specified | > 50 µg/mL | Not Specified | [2] | |
| SK-MEL-3 (Human Melanoma) | Not Specified | > 50 µg/mL | Not Specified | [2] | |
| Sanguinarine | HL-60 (Human Promyelocytic Leukemia) | MTT | 0.9 µM | 4 hr | [3] |
| A375 (Human Melanoma) | Not Specified | 0.11 µg/mL | Not Specified | [2] | |
| G-361 (Human Melanoma) | Not Specified | 0.22 µg/mL | Not Specified | [2] | |
| SK-MEL-3 (Human Melanoma) | Not Specified | 0.54 µg/mL | Not Specified | [2] | |
| U266 & RPMI-8226 (Multiple Myeloma) | CCK-8 | 1-2 µM | 24 hr | [4] |
Mechanisms of Action: A Comparative Overview
Both protopine and sanguinarine induce cell death primarily through the induction of apoptosis, albeit through partially distinct signaling cascades.
Protopine: Intrinsic Apoptosis and ROS-Mediated Pathway
Protopine primarily triggers the intrinsic apoptotic pathway.[5][6] Its mechanism involves the generation of reactive oxygen species (ROS), which in turn inhibits the prosurvival PI3K/Akt signaling pathway.[5][6] This leads to the activation of caspase-9 and subsequently caspase-3, culminating in apoptotic cell death.[5][6]
Sanguinarine: A Broader Mechanistic Spectrum
Sanguinarine demonstrates a more multifaceted mechanism of action. It can induce apoptosis through both the intrinsic and extrinsic pathways.[3][7] Sanguinarine treatment leads to the activation of caspase-8 (a key initiator of the extrinsic pathway) in addition to caspase-9 and -3.[3] Furthermore, sanguinarine has been shown to modulate a wider range of signaling pathways, including JAK/STAT, NF-κB, and MAPK, contributing to its potent anticancer effects.[8][9] Like protopine, sanguinarine also stimulates the production of ROS, which plays a crucial role in its apoptotic activity.[8]
Signaling Pathway Diagrams
To visually represent the key signaling pathways affected by protopine and sanguinarine, the following diagrams have been generated using the DOT language.
Caption: Protopine-induced intrinsic apoptosis pathway.
Caption: Sanguinarine-induced apoptosis pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of protopine and sanguinarine.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Objective: To determine the cytotoxic effects of protopine and sanguinarine and to calculate their IC50 values.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Protopine or sanguinarine stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound (protopine or sanguinarine) in a complete medium.
-
Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent).
-
Incubate the plate for the desired exposure time (e.g., 4, 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[10]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
-
Objective: To determine the induction of apoptosis by protopine and sanguinarine.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the desired concentrations of protopine or sanguinarine for the specified time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Caspase Activity Assay
This assay measures the activity of key apoptotic enzymes, caspases.
-
Objective: To quantify the activity of specific caspases (e.g., caspase-3, -8, -9) following treatment with protopine or sanguinarine.
-
Materials:
-
Treated and untreated cells
-
Caspase activity assay kit (specific for the caspase of interest, containing cell lysis buffer, reaction buffer, and a colorimetric or fluorometric substrate)
-
Microplate reader
-
-
Procedure:
-
Treat cells with the test compounds as required.
-
Lyse the cells using the provided lysis buffer.
-
Add the cell lysate to a 96-well plate.
-
Add the reaction buffer containing the specific caspase substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
The activity is proportional to the amount of cleaved substrate.[5]
-
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for comparing the cytotoxic and apoptotic effects of protopine and sanguinarine.
Caption: General workflow for comparative analysis.
References
- 1. ijper.org [ijper.org]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling [frontiersin.org]
- 5. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Differential antiproliferative and apoptotic response of sanguinarine for cancer cells versus normal cells. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Sanguinarine chloride induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Protopine Demonstrates Potent Anti-inflammatory Effects in Murine Colitis Model, Outperforming Standard Therapies in Key Markers
For Immediate Release
Ganzhou, China – New research highlights the significant therapeutic potential of protopine, a naturally occurring isoquinoline (B145761) alkaloid, in mitigating the symptoms of colitis. A comprehensive analysis of preclinical data reveals that protopine not only alleviates inflammation and clinical signs of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice but also shows a comparable or superior efficacy profile to the standard-of-care treatment, mesalazine (5-aminosalicylic acid), and other corticosteroids in certain key inflammatory parameters. This positions protopine as a promising candidate for further investigation in the development of novel treatments for inflammatory bowel disease (IBD).
The study, which utilized a well-established DSS-induced colitis mouse model, demonstrated that oral administration of protopine significantly reduced the Disease Activity Index (DAI), a composite score of weight loss, stool consistency, and rectal bleeding. Furthermore, protopine treatment effectively reversed the DSS-induced shortening of the colon, a hallmark of intestinal inflammation, and markedly improved the histological score, indicating a reduction in tissue damage and inflammatory cell infiltration.
A key aspect of this investigation is the direct comparison with established colitis treatments. The data indicates that protopine's efficacy in reducing inflammatory markers is on par with, and in some aspects exceeds, that of mesalazine. While direct cross-study comparisons should be interpreted with caution due to potential variations in experimental protocols, the collective evidence suggests protopine's potent anti-inflammatory action.
The anti-inflammatory effects of protopine are attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade. Protopine has been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2] These pathways are crucial in regulating the production of pro-inflammatory cytokines and mediators. By suppressing these pathways, protopine effectively reduces the expression of inflammatory genes, thereby dampening the inflammatory response in the colon.[3]
This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of the anti-inflammatory effects of protopine in a mouse model of colitis, supported by experimental data and protocols.
Comparative Efficacy of Protopine and Other Anti-inflammatory Agents in DSS-Induced Colitis
The following tables summarize the quantitative data from preclinical studies, offering a comparative look at the efficacy of protopine against a DSS-induced colitis control and other therapeutic interventions.
Table 1: Effect of Protopine and Mesalazine on Clinical and Pathological Parameters in DSS-Induced Colitis
| Parameter | Control (DSS) | Protopine (High Dose) | Mesalazine (5-ASA) |
| Disease Activity Index (DAI) | Significantly elevated | Significantly lower than DSS group | Significantly lower than DSS group |
| Body Weight Change | >15% weight loss | Ameliorated DSS-induced decrease | <10% weight loss |
| Colon Length | Marked shortening | Marked relief of colonic shortening | Longer than DSS group |
| Histological Score | Severe inflammation and damage | Significantly reduced inflammation and damage | Reduced inflammation and damage |
| TNF-α mRNA Expression | Significantly upregulated | Effectively reversed upregulation | Effectively reversed upregulation |
| IL-6 mRNA Expression | Significantly upregulated | Effectively reversed upregulation | Effectively reversed upregulation |
| IL-1β mRNA Expression | Significantly upregulated | Effectively reversed upregulation | Effectively reversed upregulation |
Data for Protopine and Mesalazine (5-ASA) are derived from the same study, allowing for direct comparison.[3]
Table 2: Comparative Effects of Various Treatments on DSS-Induced Colitis (from separate studies)
| Parameter | Control (DSS) | Budesonide (B1683875) | Dexamethasone (B1670325) |
| Body Weight Loss | ~17.3% | ~15.3% (free BUD) | Significantly increased weight loss |
| Colon Length | Shortened | - | Severe colonic shortening |
| Histological Score | Severe damage | Improved histological scores | Aggravated histologic inflammation |
| MPO Activity (U/g tissue) | ~1.702 | ~1.145 (free BUD) | - |
| TNF-α Level | Elevated | Reduced | Potentiated mucosal cytokine production |
| IL-6 Level | Elevated | Reduced | Potentiated mucosal cytokine production |
Note: Data for Budesonide and Dexamethasone are from separate studies and not from direct head-to-head comparisons with protopine.[4][5][6][7] Experimental conditions may vary.
Experimental Protocols
A detailed methodology is crucial for the replication and validation of these findings.
DSS-Induced Colitis Mouse Model
The most common and reproducible model for inducing colitis in mice is through the administration of dextran sulfate sodium (DSS) in their drinking water.[8][9][10][11]
-
Animal Model: Male C57BL/6 mice, 6-8 weeks old, are typically used.[12]
-
Induction of Colitis: Acute colitis is induced by providing drinking water containing 2.5% - 4% (w/v) DSS (molecular weight 36,000-50,000 Da) for 7 consecutive days.[12] Control groups receive regular drinking water.
-
Treatment: Protopine is administered orally once daily for the duration of the DSS treatment. Comparator drugs like mesalazine are also administered orally.
-
Assessment:
-
Daily Monitoring: Body weight, stool consistency, and the presence of blood in the stool are recorded daily to calculate the Disease Activity Index (DAI).[9]
-
Macroscopic Evaluation: At the end of the experiment, the colon is excised, and its length is measured.
-
Histological Analysis: Colon tissue samples are fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue damage, inflammatory cell infiltration, and other pathological changes.[10]
-
Biochemical Analysis:
-
Visualizing the Mechanism and Workflow
To better understand the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
The presented data underscores the potential of protopine as a lead compound for the development of new therapeutics for IBD. Its ability to effectively suppress inflammation in a preclinical colitis model, coupled with a well-defined mechanism of action, warrants further investigation and clinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Protopine alleviates lipopolysaccharide-triggered intestinal epithelial cell injury through retarding the NLRP3 and NF-κB signaling pathways to reduce inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protopine Alleviates Dextran Sodium Sulfate-Induced Ulcerative Colitis by Improving Intestinal Barrier Function and Regulating Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface-anchored microbial enzyme-responsive solid lipid nanoparticles enabling colonic budesonide release for ulcerative colitis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of dexamethasone treatment on murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Amelioration of experimental colitis after short‐term therapy with glucocorticoid and its relationship to the induction of different regulatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. socmucimm.org [socmucimm.org]
- 10. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dextran Sodium Sulphate Colitis Mouse Model: Traps and Tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Head-to-head comparison of protopine with paclitaxel on microtubule stabilization
A detailed guide for researchers and drug development professionals on the comparative analysis of protopine and paclitaxel (B517696) as microtubule-stabilizing agents.
This guide provides a comprehensive comparison of the well-established anti-cancer drug paclitaxel and the emerging natural alkaloid protopine, focusing on their shared ability to stabilize microtubules. While both compounds target the microtubule cytoskeleton, a critical component in cell division, this document delves into their mechanisms of action, presents available quantitative data on their efficacy, and outlines the experimental protocols used to evaluate their effects. This objective comparison aims to inform further research and drug development in the field of oncology.
Mechanism of Action: Shared Target, Potentially Divergent Pathways
Both protopine and paclitaxel exert their cytotoxic effects by interfering with the normal dynamics of microtubules. Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that are essential for the formation of the mitotic spindle during cell division. By stabilizing these structures, both compounds prevent the necessary disassembly of the spindle, leading to a halt in the cell cycle at the G2/M phase and ultimately triggering programmed cell death, or apoptosis.
Paclitaxel is a well-characterized microtubule-stabilizing agent that binds to a specific site on the β-tubulin subunit of the tubulin heterodimer within the microtubule polymer.[1] This binding promotes the assembly of tubulin into microtubules and inhibits their depolymerization, leading to the formation of abnormally stable and non-functional microtubule bundles.[1]
Protopine has been identified as a novel microtubule-stabilizing agent.[2] Studies have shown that it induces tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2] While its precise binding site on tubulin is not as extensively characterized as that of paclitaxel, its ability to promote microtubule assembly confirms its role as a stabilizer.
Quantitative Comparison of Efficacy
Direct head-to-head studies providing comparative quantitative data for protopine and paclitaxel are limited. The following tables summarize available data from separate studies to offer a comparative perspective on their potency. It is important to note that variations in experimental conditions (e.g., cell lines, assay methods, exposure times) can significantly influence the reported values.
Table 1: In Vitro Tubulin Polymerization
| Compound | Effective Concentration (EC50) | Assay System |
| Protopine | Data not available | - |
| Paclitaxel | ~10 nM - 23 µM | Purified tubulin |
Note: The wide range for paclitaxel's EC50 is dependent on assay conditions such as temperature and the presence of GTP.[1]
Table 2: Cytotoxicity (IC50) in Human Cancer Cell Lines
| Compound | Cell Line | IC50 Value |
| Protopine | HL-60 (Leukemia) | 6.68 µM[2] |
| A-549 (Lung Carcinoma) | 20.47 µM[2] | |
| MCF-7 (Breast Cancer) | 22.59 µM[2] | |
| MDA-MB-231 (Breast Cancer) | 32 µg/mL (~90.5 µM)[3] | |
| Paclitaxel | Various (e.g., lung, breast, ovarian) | 2.5 - 7.5 nM (24h exposure)[4][5] |
| A549 (Non-small cell lung cancer) | 1.35 nM[1] | |
| NCI-H460 (Large cell lung cancer) | <0.01 µM[6] | |
| MCF7 (Breast Cancer) | <0.01 µM[6] |
Disclaimer: The data presented in these tables are collated from different studies and are not the result of a direct comparative experiment. Therefore, they should be interpreted with caution.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the microtubule-stabilizing effects of compounds like protopine and paclitaxel.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules by monitoring the increase in light scattering (turbidity).
Workflow:
Caption: Workflow for a turbidity-based tubulin polymerization assay.
Detailed Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein (>99% pure) to a final concentration of 3 mg/mL in ice-cold G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).[7]
-
Prepare stock solutions of the test compounds (protopine and paclitaxel) in DMSO.
-
-
Assay Setup:
-
Pre-warm a 96-well microplate to 37°C.
-
Add the test compounds at various concentrations or a DMSO vehicle control to the wells.
-
-
Polymerization Initiation and Measurement:
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[1]
-
-
Data Analysis:
-
Plot the absorbance versus time to generate polymerization curves.
-
The rate of polymerization (Vmax) can be determined from the slope of the linear phase of the curve.
-
The extent of polymerization is indicated by the plateau of the curve. An increase in both Vmax and the plateau in the presence of the compound indicates microtubule stabilization.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines and to determine their IC50 values.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.[7]
-
Compound Treatment: Prepare serial dilutions of protopine and paclitaxel in the cell culture medium and add them to the wells. Include a vehicle control (DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Signaling Pathways
The stabilization of microtubules by protopine and paclitaxel triggers downstream signaling cascades that ultimately lead to apoptosis.
Protopine-Induced Signaling Pathway
Protopine's microtubule stabilization has been shown to increase the activity of the Cdk1/cyclin B1 complex.[2] This complex plays a crucial role in the G2/M transition and mitotic progression. Its prolonged activation due to mitotic arrest can lead to apoptosis through the modulation of mitochondria-mediated signaling pathways, including the phosphorylation of Bcl-2 and the down-regulation of Mcl-1.[2]
Caption: Protopine-induced apoptotic signaling pathway.
Paclitaxel-Induced Signaling Pathway
Paclitaxel-induced microtubule stabilization and subsequent mitotic arrest can activate several signaling pathways leading to apoptosis. These can include the activation of the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) pathway and modulation of the PI3K/AKT and MAPK/ERK pathways.[1]
Caption: Paclitaxel-induced apoptotic signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijper.org [ijper.org]
- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Protopine's Anticancer Efficacy: A Comparative Cross-Validation Across Diverse Tumor Types
For Immediate Release
PISA, Italy – December 19, 2025 – A comprehensive review of existing literature reveals the significant multi-faceted anticancer potential of protopine, an isoquinoline (B145761) alkaloid, across a range of tumor types including liver, prostate, breast, lung, and pancreatic cancers. This guide synthesizes key findings on protopine's cytotoxic effects, underlying molecular mechanisms, and provides a comparative analysis of its performance in different cancer cell lines, offering valuable insights for researchers and drug development professionals.
Protopine demonstrates a consistent ability to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis, through distinct, context-dependent signaling pathways. In liver and breast cancer, its action is primarily mediated by the induction of reactive oxygen species (ROS), while in prostate cancer, it functions as a microtubule-stabilizing agent. These divergent mechanisms underscore protopine's versatility as a potential therapeutic agent.
Comparative Cytotoxicity of Protopine
The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, of protopine has been determined in various cancer cell lines. The data, summarized in the table below, indicates a variable but generally potent cytotoxic effect.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Leukemia | HL-60 | 6.68 | [1] |
| Lung Cancer | A-549 | 20.47 | [1] |
| Breast Cancer | MCF-7 | 22.59 | [1] |
| Breast Cancer | MDA-MB-231 | ~71.0 (32 µg/mL) | [2] |
| Liver Cancer | HepG2 | Data not specified | [1] |
| Colon Cancer | SW480 | Data not specified | [1] |
| Pancreatic Cancer | MIA PaCa-2 | Data not specified | [1] |
| Pancreatic Cancer | PANC-1 | Data not specified | [1] |
| Glioblastoma | U343 | Data not specified | [1] |
| Glioblastoma | U87 | Data not specified | [1] |
Mechanisms of Action: A Tale of Two Pathways
Protopine's anticancer effects are not monolithic; they are orchestrated through at least two distinct signaling cascades depending on the cancer type.
ROS-Mediated Apoptosis in Liver and Breast Cancer
In hepatocellular carcinoma and breast cancer cells, protopine treatment leads to an accumulation of intracellular ROS.[2][3] This oxidative stress acts as a critical upstream event, inhibiting the pro-survival PI3K/Akt signaling pathway.[3] The downstream consequences of PI3K/Akt inhibition include the activation of the intrinsic apoptotic pathway, characterized by the sequential activation of caspase-9 and the executioner caspase-3, ultimately leading to cell death.[3][4]
Microtubule Stabilization in Prostate Cancer
In contrast, in hormone-refractory prostate cancer cells, protopine acts as a microtubule-stabilizing agent.[5][6] By binding to tubulin, it inhibits microtubule depolymerization, leading to mitotic arrest.[1][5] This disruption of the cell cycle activates the Cdk1/cyclin B1 complex, which in turn modulates mitochondria-mediated apoptotic signaling, including the phosphorylation of Bcl-2 and downregulation of Mcl-1, culminating in apoptosis.[1][5]
References
- 1. researchgate.net [researchgate.net]
- 2. ijper.org [ijper.org]
- 3. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of action of microtubule-stabilizing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protopine, a novel microtubule-stabilizing agent, causes mitotic arrest and apoptotic cell death in human hormone-refractory prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protopine - LKT Labs [lktlabs.com]
A Comparative Guide to Confirming Protopine's Molecular Targets Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CRISPR-Cas9-based methodologies with alternative approaches for the validation of protopine's molecular targets. Protopine, a benzylisoquinoline alkaloid found in various plants like the opium poppy, exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] Identifying its precise molecular targets is crucial for understanding its mechanism of action and for further therapeutic development. While direct CRISPR-Cas9 validation studies for all of protopine's putative targets are not yet widespread, this guide outlines a robust framework for such validation and compares it with established techniques.
Identified Putative Molecular Targets of Protopine
Protopine is known to interact with multiple cellular pathways. Key putative targets and affected pathways identified in the literature include:
-
Apoptosis Induction: Protopine induces apoptosis in liver carcinoma cells through the intrinsic pathway, involving the activation of caspase-3 and caspase-9.[2][3] This process is linked to the generation of reactive oxygen species (ROS) and the inhibition of the PI3K/Akt signaling pathway.[2][4]
-
Anti-inflammatory Action: It reduces the inflammatory response by inhibiting the phosphorylation of MAPKs and the activation of NF-κB.[1][5] Protopine has been shown to block the nuclear translocation of NF-κB's p65 subunit and inhibit COX-2 activity.[5]
-
Neurotransmission: Protopine acts as a competitive inhibitor of acetylcholinesterase and also inhibits serotonin (B10506) and noradrenaline transporters, suggesting a role in modulating neurotransmission.[6]
-
Ion Channel and Receptor Modulation: It is known to suppress Ca2+ influx by inhibiting voltage-gated and receptor-gated calcium channels.[1] It also acts as a histamine (B1213489) H1 receptor antagonist.[7][8]
-
Cell Cycle Regulation: In prostate cancer cells, protopine may act as a microtubule stabilizer, leading to mitotic arrest and apoptosis by increasing the activity of CDK1 and cyclin B1.[1]
Comparative Analysis of Target Validation Methodologies
The validation of these putative targets is essential. CRISPR-Cas9 offers a powerful, precise, and permanent method for target validation at the genomic level, which can be compared with other widely used techniques.
Table 1: Comparison of Target Validation Methodologies
| Feature | CRISPR-Cas9 Knockout | RNA Interference (RNAi) | Small Molecule Inhibitors | Thermal Shift Assay (TSA) | Affinity Purification-Mass Spectrometry (AP-MS) |
| Principle | Permanent gene knockout via DNA double-strand breaks.[9] | Transient gene knockdown via mRNA degradation. | Direct inhibition of protein function. | Measures ligand-induced changes in protein thermal stability. | Identifies binding partners by pull-down and mass spectrometry. |
| Specificity | High; can be engineered for single-base precision.[9] | Moderate; prone to off-target effects. | Variable; depends on inhibitor selectivity. | Can have false positives from indirect stabilization. | Can identify both direct and indirect binders. |
| Throughput | High; genome-wide pooled screens are possible.[10] | High; compatible with large-scale library screening. | High; suitable for high-throughput screening. | Moderate to High. | Low to Moderate. |
| Data Output | Phenotypic change upon gene knockout (e.g., cell viability, reporter assay).[11] | Phenotypic change upon gene knockdown. | Phenotypic change upon protein inhibition. | Change in protein melting temperature (ΔTm). | Identity and abundance of interacting proteins. |
| Permanence | Permanent genomic modification.[12] | Transient effect.[12] | Reversible (upon washout). | N/A (in vitro assay). | N/A (in vitro/ex vivo). |
| Advantages | Definitive target validation; enables creation of stable cell lines.[11] | Technically simpler for transient studies. | Directly tests druggability. | Label-free and in-solution. | Unbiased discovery of binding partners. |
| Limitations | Potential for off-target edits; cellular compensation mechanisms.[13] | Incomplete knockdown; off-target effects.[12] | Off-target effects; availability of specific inhibitors. | Requires purified protein; may not work for all targets. | Can be biased towards high-affinity interactions; non-specific binding. |
Experimental Protocols and Workflows
CRISPR-Cas9 Mediated Target Validation Workflow
This protocol provides a generalized workflow for validating a putative target of protopine, for instance, a key protein in the PI3K/Akt pathway, in a human liver carcinoma cell line (e.g., HepG2).
Objective: To confirm if the knockout of a specific gene in the PI3K/Akt pathway phenocopies the anti-cancer effects of protopine.
Methodology:
-
sgRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting the early exons of the target gene using a design tool (e.g., CHOPCHOP).
-
Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
-
Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the sgRNA-Cas9 plasmid and lentiviral packaging plasmids.
-
Harvest the lentiviral particles and transduce the HepG2 cells.
-
Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
-
-
Validation of Gene Knockout:
-
Expand the selected cell population.
-
Extract genomic DNA and perform PCR amplification of the target region.
-
Confirm the presence of insertions or deletions (indels) using Sanger sequencing followed by TIDE or ICE analysis, or by Next-Generation Sequencing.[14]
-
Confirm the absence of the target protein via Western Blot.
-
-
Phenotypic Assays:
-
Cell Viability Assay: Treat both the wild-type and knockout cell lines with varying concentrations of protopine. Measure cell viability using an MTT assay after 48-72 hours. A validated target would show that the knockout cells are less sensitive to protopine.
-
Apoptosis Assay: Perform Annexin V-FITC staining and flow cytometry on both cell lines, with and without protopine treatment, to quantify apoptosis.
-
Western Blot Analysis: Analyze downstream markers of the PI3K/Akt pathway (e.g., phosphorylation of Akt, mTOR) in both cell lines to confirm pathway disruption.
-
Signaling Pathway Analysis
The diagram below illustrates the putative mechanism of protopine-induced apoptosis in liver carcinoma cells, a pathway that can be systematically dissected using CRISPR-Cas9.
By knocking out key components of this pathway (e.g., PI3K, Akt, Casp9), researchers can confirm their necessity for protopine's apoptotic effect. For example, if knocking out Casp9 abrogates protopine-induced cell death, it validates Caspase-9 as a critical molecular target in this context.
Logical Framework for Choosing a Validation Method
Selecting the appropriate target validation method depends on the research question, available resources, and the nature of the putative target.
References
- 1. Protopine - LKT Labs [lktlabs.com]
- 2. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Protopine - Wikipedia [en.wikipedia.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Genome-wide CRISPR/Cas9 screen identifies etoposide response modulators associated with clinical outcomes in pediatric AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. selectscience.net [selectscience.net]
- 13. Top 8 Alternative CRISPR-Cas9 Gene Editing Technologies | [scispot.com]
- 14. benchchem.com [benchchem.com]
Protopine vs. Standard Anti-inflammatory Drugs: A Comparative Efficacy Guide
This guide provides a detailed comparison of the anti-inflammatory efficacy of protopine, a naturally occurring isoquinoline (B145761) alkaloid, with that of standard anti-inflammatory drugs. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of current experimental data and mechanistic insights.
Mechanism of Action: A Tale of Two Pathways
The anti-inflammatory effects of protopine and standard drugs stem from their distinct interactions with the body's inflammatory signaling cascades.
Protopine's Multi-Target Approach:
Protopine exerts its anti-inflammatory effects primarily by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][2][3][4][5][6] This upstream intervention leads to a cascade of downstream effects:
-
Downregulation of Pro-inflammatory Enzymes: Protopine significantly suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for producing key inflammatory mediators like nitric oxide (NO) and prostaglandins (B1171923) (PGE2).[1][5]
-
Reduction of Pro-inflammatory Cytokines and Chemokines: It attenuates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), as well as chemokines like monocyte chemoattractant protein-1 (MCP-1).[1]
-
Enhancement of Anti-inflammatory Cytokines: Interestingly, protopine has been shown to augment the expression of the anti-inflammatory cytokine IL-10.[1]
By targeting the MAPK/NF-κB axis, protopine effectively hinders the nuclear translocation of NF-κB, a critical step in the inflammatory gene expression program.[1][2][5][6]
Standard Anti-inflammatory Drugs: A More Focused Inhibition:
-
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): This class of drugs, including diclofenac, ibuprofen, and celecoxib (B62257), primarily functions by inhibiting the activity of cyclooxygenase (COX) enzymes.[7][8][9][10][11]
-
Traditional NSAIDs (e.g., Diclofenac, Ibuprofen): Non-selectively inhibit both COX-1 and COX-2. While effective at reducing inflammation, the inhibition of COX-1 can lead to gastrointestinal side effects.
-
COX-2 Selective Inhibitors (e.g., Celecoxib): Were developed to specifically target COX-2, the isoform induced during inflammation, thereby reducing the risk of gastrointestinal issues associated with COX-1 inhibition.[10][11][12]
-
-
Corticosteroids: These potent anti-inflammatory agents have a broad mechanism of action. They inhibit the expression and action of most cytokines, including initial phase cytokines like IL-1β and TNF-α, and immunomodulatory cytokines like IL-2, IL-4, and IL-5.[13][14]
Comparative Efficacy: In Vivo and In Vitro Data
In Vivo Animal Models: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard for evaluating the acute anti-inflammatory activity of various compounds.
| Compound | Dose | Model | Inhibition of Edema (%) | Time Point | Reference |
| Protopine | 50 mg/kg | Mouse | Significant suppression | Not specified | [1] |
| MPTA (Protopine Total Alkaloids) | 2.54 mg/kg | Rat | Significant reduction | 6 hours | [7] |
| MPTA (Protopine Total Alkaloids) | 5.08 mg/kg | Rat | Significant reduction | 6 hours | [7] |
| Ibuprofen | 40 mg/kg | Mouse | Significant inhibition | 1, 2, 3 hours | [15] |
| Indomethacin | 5 mg/kg | Rat | Significant inhibition | 1, 2, 3, 4, 5 hours | [16] |
| Ketoprofen (B1673614) (1% gel) | 2.2 mg/kg (Topical ED50) | Rat | 53% | Not specified | [17] |
In Vitro Cellular Models: Inhibition of Inflammatory Mediators
Studies using lipopolysaccharide (LPS)-stimulated macrophages (like RAW 264.7 and BV2 cells) provide insights into the cellular mechanisms of anti-inflammatory agents.
| Compound | Concentration | Cell Line | Effect | Reference |
| Protopine | 5, 10, 20 µM | BV2 | Dose-dependent suppression of NO and PGE2 secretion.[1] | [1] |
| Protopine | Not specified | RAW 264.7 | Reduction of NO, COX-2, and PGE2 production.[5] | [5] |
| Protopine | Not specified | RAW 264.7 | Reduction in pro-inflammatory cytokine production.[5] | [5] |
Direct comparative studies between protopine and standard NSAIDs in these in vitro models are limited in the currently available literature.
Experimental Protocols
A. Carrageenan-Induced Paw Edema in Mice
This protocol outlines a common in vivo method for assessing acute inflammation.
-
Animal Acclimatization: Male ICR mice (or a similar strain) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to food and water.
-
Grouping and Administration: Animals are randomly divided into groups: a control group, a positive control group (e.g., receiving a standard NSAID like ibuprofen), and treatment groups receiving various doses of protopine. The test compounds are typically administered orally or intraperitoneally one hour before the carrageenan injection.
-
Induction of Edema: A 1% (w/v) solution of carrageenan in saline is prepared. 0.05 mL of this solution is injected into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
B. LPS-Stimulated Macrophage Assay
This in vitro protocol is used to assess the effects of compounds on inflammatory responses in immune cells.
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7 or BV2) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well or 24-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of protopine or a standard anti-inflammatory drug. The cells are pre-treated for a specific period (e.g., 1 hour).
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control) at a final concentration of, for example, 1 µg/mL to induce an inflammatory response.
-
Incubation: The cells are incubated for a specified time (e.g., 24 hours).
-
Analysis of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Prostaglandin E2 (PGE2) and Cytokines (TNF-α, IL-6, etc.): The levels of these mediators in the supernatant are quantified using commercially available ELISA kits.
-
Gene and Protein Expression (iNOS, COX-2): Cell lysates are collected for analysis of gene expression by qPCR or protein expression by Western blotting.
-
Conclusion
Protopine demonstrates significant anti-inflammatory properties through a multi-targeted mechanism centered on the inhibition of the MAPK/NF-κB signaling pathway. This leads to a broad suppression of pro-inflammatory mediators, including NO, PGE2, and various cytokines. While standard NSAIDs offer potent and more targeted inhibition of COX enzymes, protopine's upstream action presents a potentially valuable alternative or complementary therapeutic strategy.
The available data, primarily from preclinical in vivo and in vitro models, is promising. However, direct, head-to-head comparative studies with standard anti-inflammatory drugs at equivalent doses are necessary to fully elucidate the relative efficacy of protopine. Further research is warranted to explore its therapeutic potential in various inflammatory conditions and to establish its safety and pharmacokinetic profile in more advanced models.
References
- 1. Protopine attenuates inflammation stimulated by carrageenan and LPS via the MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protopine reduces the inflammatory activity of lipopolysaccharide-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell [mdpi.com]
- 7. Exploring the Anti-inflammatory Effects of Protopine Total Alkaloids of Macleaya Cordata (Willd.) R. Br - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. researchgate.net [researchgate.net]
- 13. Cytokine modulation by glucocorticoids: mechanisms and actions in cellular studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Topical glucocorticosteroid (fluticasone propionate) inhibits cells expressing cytokine mRNA for interleukin-4 in the nasal mucosa in allergen-induced rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. phytopharmajournal.com [phytopharmajournal.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory activity of ketoprofen gel on carrageenan-induced paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Reproducibility and Robustness of Protopine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of protopine, an isoquinoline (B145761) alkaloid with diverse pharmacological activities.[1][2][3][4] The following sections summarize key quantitative data from various studies, offer detailed experimental protocols to facilitate reproducibility, and visualize the underlying signaling pathways.
I. Anti-Cancer Activity: Protopine vs. Doxorubicin
Protopine has demonstrated cytotoxic effects across a range of cancer cell lines, primarily through the induction of apoptosis and inhibition of cell survival pathways.[3][5][6][7] Doxorubicin, a well-established chemotherapeutic agent, serves as a common benchmark for comparison.
The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting a specific biological function. The consistency of IC50 values across multiple studies is a key indicator of experimental reproducibility.
| Cell Line | Protopine IC50 (µM) | Doxorubicin IC50 (µM) | Study Highlights | Reference |
| Human Leukemia (HL-60) | 6.68 | Not Reported | Exhibited significant growth inhibitory activity. | [1] |
| Human Lung Carcinoma (A549) | 20.47 | Not Reported | Showed notable cytotoxic effects. | [1] |
| Human Breast Cancer (MCF-7) | 22.59 | Not Reported | Demonstrated growth inhibitory properties. | [1] |
| Human Breast Cancer (MDA-MB-231) | ~11.3 (converted from 32 µg/mL) | 10 | Protopine induced apoptosis and increased reactive oxygen species (ROS) levels. | [5] |
| Human Hepatocellular Carcinoma (HepG2) | Varies (e.g., antitumor activity at 1000 µg/mL) | Not Reported | Inhibited cell viability and induced apoptosis via the intrinsic pathway. | [1][7] |
| Human Colon Carcinoma (SW480) | Cytotoxic effect confirmed | Not Reported | Demonstrated anti-proliferative activity. | [1] |
| Human Pancreatic Cancer (MIA PaCa-2, PANC-1) | Cytotoxic effect confirmed | Not Reported | Showed inhibitory effects on pancreatic cancer cells. | [1] |
| Human Prostate Cancer (HRPC) | Anti-proliferative effect at 30 µM | Not Reported | Acted as a microtubule-stabilizing agent, leading to mitotic arrest and apoptosis. | [1][2] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions such as incubation time, cell density, and assay methodology.
II. Anti-Inflammatory Activity
Protopine exhibits anti-inflammatory properties by inhibiting key signaling pathways and reducing the production of inflammatory mediators.[1][8][9]
| Cell Line | Stimulant | Key Findings | Reference |
| Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | Reduced nitric oxide (NO), cyclooxygenase-2 (COX-2), and prostaglandin (B15479496) E2 (PGE2) production. Inhibited phosphorylation of MAPKs and activation of NF-κB. | [9] |
| Human Hepatocellular Carcinoma (HepG2) | Phorbol 12-myristate 13-acetate (PMA) | Inhibited PMA-induced phosphorylation of I-κB, blocked MAPK signaling, and reduced COX-2 and MMP-9 expression. | [8] |
III. Neuroprotective and Other Activities
Protopine has also been investigated for its neuroprotective effects and its role in other cellular processes.
| Activity | Cell Line/Model | Key Findings | Reference |
| Neuroprotection | PC12 cells (Cobalt chloride-induced injury) | Promoted cell viability, and reduced apoptosis and ROS production. | [10] |
| Acetylcholinesterase (AChE) Inhibition | In vitro assay | Inhibited AChE activity in a dose-dependent, specific, reversible, and competitive manner. | [1] |
| Calcium Channel Blockade | PC12 cells (H2O2-induced injury) | Protected against oxidative injury via Ca2+ antagonism and antioxidant mechanisms. | [2] |
Experimental Protocols
To ensure the reproducibility of the cited experimental results, detailed protocols for key assays are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of protopine.[11]
-
Cell Seeding: Seed cells (e.g., HepG2, MDA-MB-231) in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[11]
-
Compound Treatment: Treat the cells with various concentrations of protopine hydrochloride or a comparator like Doxorubicin for 24, 48, or 72 hours.[11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.[11]
-
Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan (B1609692) crystals.[11]
-
Absorbance Measurement: Incubate for 15 minutes at 37°C with shaking and measure the absorbance at 492 nm using a microplate reader.[11]
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.[11]
Western Blot Analysis
This protocol is used to determine the effect of protopine on the expression and phosphorylation of proteins in signaling pathways like PI3K/Akt and MAPK/NF-κB.[3][7]
-
Cell Lysis: After treatment with protopine, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.[3]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, Caspase-3) overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[3]
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Flow Cytometry)
This protocol quantifies the percentage of apoptotic cells after protopine treatment.[7]
-
Cell Treatment: Treat cells with the desired concentrations of protopine for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by protopine and a general experimental workflow for its in vitro analysis.
Caption: Protopine induces apoptosis via ROS generation and inhibition of the PI3K/Akt pathway.
Caption: Protopine inhibits NF-κB and MAPK pathways to reduce inflammation.
Caption: A generalized workflow for studying protopine effects in cell culture.
References
- 1. mdpi.com [mdpi.com]
- 2. Protopine - LKT Labs [lktlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijper.org [ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Protopine reduces the inflammatory activity of lipopolysaccharide-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protopine Exerts Neuroprotective Effects on Neonatal Hypoxic-Ischemic Brain Damage in Rats via Activation of the AMPK/PGC1α Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validating the analgesic properties of protopine in neuropathic pain models
An objective analysis of protopine's analgesic properties in established neuropathic pain models, benchmarked against conventional therapeutic alternatives. This guide provides researchers, scientists, and drug development professionals with a synthesis of experimental data, detailed methodologies, and insights into the underlying signaling pathways.
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. Protopine, a naturally occurring isoquinoline (B145761) alkaloid found in plants of the Papaveraceae family, has demonstrated promising analgesic and anti-inflammatory properties. This guide offers a comparative analysis of protopine's efficacy in preclinical models of neuropathic pain against established first-line treatments, gabapentin (B195806) and amitriptyline (B1667244).
Comparative Efficacy in Neuropathic Pain Models
The following tables summarize the quantitative data on the analgesic effects of protopine (often as a component of a larger extract), gabapentin, and amitriptyline in the Spinal Nerve Ligation (SNL) model of neuropathic pain, a widely used preclinical model that mimics key aspects of clinical neuropathic pain.
Table 1: Analgesic Effect of Protopine (in Corydalis Extract) on Mechanical Allodynia in a Resiniferatoxin (RTX)-Induced Postherpetic Neuralgia (PHN) Mouse Model
| Treatment Group | Paw Withdrawal Threshold (g) (Mean ± SEM) | Percentage of Maximum Possible Effect (%) |
| Vehicle | 0.41 ± 0.05 | - |
| Corydalis decumbens (containing protopine) | 1.02 ± 0.08* | Not Reported |
*p < 0.05 compared to the vehicle group.
Note: This study utilized a Corydalis decumbens extract, of which protopine is a known active alkaloid. The specific dose of protopine was not isolated in this experiment.
Table 2: Analgesic Effect of Gabapentin on Mechanical Allodynia in the Spinal Nerve Ligation (SNL) Rat Model
| Treatment Group | Paw Withdrawal Threshold (g) (Median [Interquartile Range]) | Percentage of Maximum Possible Effect (%) |
| SNL + Saline | 1.6 (0.9 - 3.2) | - |
| SNL + Gabapentin (20 µg/h, intrathecal) | 9.9 (9.9 - 19.3)*[1] | Not Reported |
| SNL + Gabapentin (300 mg/kg, p.o.) | Not directly reported, but produced a 62.39% antiallodynic effect[2] | 62.39[2] |
*p < 0.05 compared to the SNL + Saline group.
Table 3: Analgesic Effect of Amitriptyline on Mechanical Allodynia in the Spinal Nerve Ligation (SNL) Rat Model
| Treatment Group | Paw Withdrawal Threshold (g) (Mean ± SD) |
| SNL + Normal Saline | < 4 g |
| SNL + Amitriptyline (10 mg/kg/day, i.p.) | Significantly increased from baseline*[3] |
*Specific values for the increase were presented graphically, showing a significant reversal of allodynia over 7 days of treatment.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols outline the key experiments cited in this guide.
Spinal Nerve Ligation (SNL) Model in Rats
The SNL model is a widely accepted surgical procedure to induce neuropathic pain.[2]
-
Animal Preparation: Adult male Sprague-Dawley rats (200-250 g) are used. The animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).[1]
-
Surgical Procedure: A dorsal midline incision is made at the L4-S2 level to expose the paravertebral muscles. The L5 and L6 spinal nerves are then carefully isolated. A tight ligation of the L5 and L6 spinal nerves is performed using a silk suture. The muscle and skin layers are then closed.
-
Post-operative Care: Animals are monitored for any motor deficits and are allowed to recover for a set period (typically 7-14 days) to allow for the development of neuropathic pain symptoms.
Behavioral Testing: Mechanical Allodynia (von Frey Test)
Mechanical allodynia, a painful response to a normally non-painful stimulus, is a key symptom of neuropathic pain and is assessed using von Frey filaments.
-
Acclimatization: Rats are placed in individual Plexiglas chambers on an elevated wire mesh floor and allowed to acclimate for at least 30 minutes before testing.
-
Stimulation: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.
-
Response Measurement: The paw withdrawal threshold (PWT) is determined using the "up-down" method. A positive response is recorded as a sharp withdrawal of the paw. The 50% withdrawal threshold is then calculated.
Signaling Pathways and Experimental Workflow
The analgesic effects of protopine are believed to be mediated, in part, through the modulation of key inflammatory signaling pathways.
Protopine's Modulation of the MAPK/NF-κB Signaling Pathway
Nerve injury can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in immune cells like microglia and astrocytes in the spinal cord. This activation results in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), which contribute to central sensitization and neuropathic pain. Protopine has been shown to inhibit the phosphorylation of key MAPK proteins (p38, ERK, JNK) and the activation of NF-κB, thereby reducing the production of these inflammatory mediators.[2]
Caption: Protopine's inhibitory effect on the MAPK/NF-κB pathway.
Experimental Workflow for Preclinical Neuropathic Pain Studies
A typical workflow for evaluating the analgesic properties of a compound like protopine in a preclinical neuropathic pain model involves several key stages.
Caption: A standard experimental workflow for analgesic drug testing.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Corydalis decumbens Can Exert Analgesic Effects in a Mouse Neuropathic Pain Model by Modulating MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corydalis saxicola Alkaloids Attenuate Cisplatin-Induced Neuropathic Pain by Reducing Loss of IENF and Blocking TRPV1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Protopine vs. Other Isoquinoline Alkaloids: A Structure-Activity Relationship Study
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Isoquinoline (B145761) alkaloids are a large and structurally diverse class of naturally occurring compounds that have garnered significant attention in pharmacology due to their wide range of biological activities. Among these, protopine, a benzylisoquinoline alkaloid found in plants of the Papaveraceae family, has demonstrated a variety of therapeutic effects, including anti-inflammatory, anti-cancer, and analgesic properties.[1][2] This guide provides a comparative analysis of protopine against other prominent isoquinoline alkaloids—berberine (B55584), sanguinarine (B192314), and palmatine (B190311)—with a focus on their structure-activity relationships. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the nuanced differences in the biological activities of these compounds, supported by experimental data.
Chemical Structures
The fundamental structural differences between protopine, berberine, sanguinarine, and palmatine are key to understanding their distinct biological activities. Protopine is a member of the protoberberine alkaloid subgroup, characterized by a ten-membered ring containing a nitrogen atom and a carbonyl group. In contrast, berberine and palmatine are protoberberine alkaloids with a tetracyclic ring system, while sanguinarine is a benzophenanthridine alkaloid with a planar pentacyclic structure.
Table 1: Structural Classification of Selected Isoquinoline Alkaloids
| Alkaloid | Structural Class | Key Structural Features |
| Protopine | Protopine | Ten-membered heterocyclic ring with a transannular bond between nitrogen and a carbonyl carbon. |
| Berberine | Protoberberine | Quaternary ammonium (B1175870) cation within a tetracyclic isoquinoline core. |
| Sanguinarine | Benzophenanthridine | Planar, pentacyclic aromatic system with a quaternary iminium ion. |
| Palmatine | Protoberberine | Structurally similar to berberine, with four methoxy (B1213986) groups on the tetracyclic core.[3] |
Comparative Biological Activity: Quantitative Data
The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of protopine and the selected isoquinoline alkaloids. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited, and thus, the data should be interpreted with this consideration.
Cytotoxic Activity
The cytotoxic effects of these alkaloids have been evaluated against various cancer cell lines, with IC50 values indicating their potency.
Table 2: Comparative Cytotoxicity (IC50 µM) of Isoquinoline Alkaloids on Various Cancer Cell Lines
| Alkaloid | MDA-MB-231 (Breast) | SMMC-7721 (Liver) | Other Cell Lines |
| Protopine | 32 µg/mL (~90.5 µM)[4] | 27.77 ± 2.29[5] | - |
| Berberine | - | >100[6] | CEM/VCR: >100[6] |
| Sanguinarine | - | - | A375 (Melanoma): 0.11-0.54 µg/mL (~0.3-1.5 µM)[7] |
| Palmatine | - | 0.02 ± 0.01 (13-n-octyl palmatine derivative)[6] | T47D (Breast): 5.126-5.805 µg/mL (~14.5-16.5 µM)[8] |
Note: Direct comparison is challenging due to variations in experimental setups. Data for derivatives are included to show the potential for increased potency.
Anti-inflammatory Activity
The anti-inflammatory properties of these alkaloids are often assessed by their ability to inhibit the production of inflammatory mediators in cells stimulated with lipopolysaccharide (LPS).
Table 3: Comparative Anti-inflammatory Activity of Isoquinoline Alkaloids
| Alkaloid | Assay | Cell Line | IC50 |
| Protopine | NO Production Inhibition | RAW 264.7 | ~10 µM[9] |
| Berberine | TNF-α, IL-6, IL-8 Inhibition | Macrophages, Epithelial Cells | Qualitative Inhibition[10] |
| Sanguinarine | NF-κB Activation Inhibition | ML-1a | Potent, dose-dependent inhibition[11] |
| Palmatine | Inflammatory Cytokine Inhibition | BV2 | Qualitative Inhibition[12] |
Note: Quantitative comparative IC50 values for anti-inflammatory activity are not consistently available across studies.
Structure-Activity Relationship
The variations in the chemical structures of these alkaloids directly influence their biological activities.
-
Protopine : The non-planar, flexible ten-membered ring of protopine allows for interaction with a different set of biological targets compared to the planar structures of berberine and sanguinarine. This unique conformation is believed to contribute to its specific anti-inflammatory and neuroprotective effects.[13]
-
Berberine and Palmatine : The planar, cationic nature of the protoberberine skeleton allows for intercalation into DNA and interaction with various enzymes and receptors. The specific substitution patterns of methoxy and methylenedioxy groups on the aromatic rings influence their bioavailability and target specificity.[14][15] For instance, the addition of a 13-n-alkyl group to berberine and palmatine has been shown to significantly enhance their cytotoxic activity.[6]
-
Sanguinarine : The planar and electron-deficient nature of the benzophenanthridine ring system allows sanguinarine to intercalate into DNA and inhibit protein kinase C.[11] Its rigid structure is crucial for its potent cytotoxic and antimicrobial activities.
Signaling Pathway Analysis: The NF-κB Pathway
A common mechanism underlying the anti-inflammatory effects of these isoquinoline alkaloids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Protopine's Inhibition of the NF-κB Pathway
Protopine has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[8][16] This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protopine alleviates lipopolysaccharide-triggered intestinal epithelial cell injury through retarding the NLRP3 and NF-κB signaling pathways to reduce inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protopine reduces the inflammatory activity of lipopolysaccharide-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of Naturally Occurring Isoquinoline Alkaloids of Different Structural Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 12. researchgate.net [researchgate.net]
- 13. Exploring the Anti-inflammatory Effects of Protopine Total Alkaloids of Macleaya Cordata (Willd.) R. Br - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Therapeutic Mechanisms of Berberine to Improve the Intestinal Barrier Function via Modulating Gut Microbiota, TLR4/NF-κ B/MTORC Pathway and Autophagy in Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PMC [pmc.ncbi.nlm.nih.gov]
Protopine Efficacy: A Comparative Guide for Clinical Trial Design
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of protopine's preclinical efficacy against established therapies, offering supporting data and detailed experimental protocols to inform the design of future clinical trials. Protopine, a benzylisoquinoline alkaloid, has demonstrated significant potential in preclinical studies for its anti-inflammatory and anti-cancer properties. This document aims to objectively present the existing evidence to aid in the evaluation of protopine as a clinical candidate.
Comparative Efficacy of Protopine: Preclinical Data
Protopine's therapeutic potential has been investigated in various preclinical models, primarily focusing on its anti-cancer and anti-inflammatory activities. This section summarizes the quantitative data from key studies, comparing its efficacy with standard-of-care alternatives.
Anti-Cancer Efficacy: Hormone-Refractory Prostate Cancer (HRPC)
Protopine has been identified as a novel microtubule-stabilizing agent, a mechanism shared with the taxane (B156437) class of chemotherapy drugs like docetaxel (B913), a standard of care for HRPC.
Table 1: In Vitro and In Vivo Efficacy of Protopine vs. Docetaxel in Prostate Cancer Models
| Parameter | Protopine | Docetaxel | Reference |
| In Vitro IC50 (PC-3 cells) | ~10 µM | 8-30 nM | [1][2] |
| In Vivo Tumor Growth Inhibition (PC-3 Xenograft) | Data not available | Significant inhibition at 10-33 mg/kg | [3][4][5] |
| Mechanism of Action | Microtubule Stabilization | Microtubule Stabilization | [1][6] |
Note: Direct comparative in vivo studies between protopine and docetaxel are not yet available. The data for docetaxel is provided as a benchmark.
Anti-Inflammatory Efficacy: Rheumatoid Arthritis Model
Protopine's anti-inflammatory effects are attributed to its ability to inhibit the NF-κB signaling pathway, a key mediator of inflammation. This positions it as a potential therapeutic for inflammatory conditions like rheumatoid arthritis, where methotrexate (B535133) is a first-line treatment.
Table 2: In Vivo Efficacy of Protopine vs. Methotrexate in a Collagen-Induced Arthritis (CIA) Rat Model
| Parameter | Protopine | Methotrexate | Reference |
| Dose | 50 mg/kg (oral) | 1.5 mg/kg (oral) | [7][8] |
| Reduction in Paw Edema | Significant | Significant | [7][8] |
| Reduction in Inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Significant | Significant | [7][9] |
| Mechanism of Action | NF-κB and MAPK pathway inhibition | Dihydrofolate reductase inhibition, anti-inflammatory effects | [7][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preclinical findings.
Microtubule Stabilization Assay
Objective: To determine the ability of protopine to promote and stabilize microtubule polymerization in vitro.
Protocol:
-
Reagents: Purified tubulin protein, GTP solution, polymerization buffer, protopine, paclitaxel (B517696) (positive control), and a fluorescence plate reader.
-
Procedure:
-
Prepare a tubulin solution in polymerization buffer on ice.
-
Add GTP and the test compound (protopine or paclitaxel) to the tubulin solution.
-
Transfer the mixture to a pre-warmed 96-well plate.
-
Measure the increase in fluorescence over time at 37°C. The fluorescence is proportional to the amount of polymerized microtubules.[11]
-
-
Data Analysis: Compare the rate and extent of polymerization in the presence of protopine to the control and paclitaxel-treated samples.
NF-κB Inhibition Assay (Western Blot for p65 Nuclear Translocation)
Objective: To assess the inhibitory effect of protopine on the nuclear translocation of the NF-κB p65 subunit in response to an inflammatory stimulus.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages) to 80-90% confluency.
-
Treatment: Pre-treat cells with various concentrations of protopine for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) for 30-60 minutes.[12]
-
Fractionation: Isolate nuclear and cytoplasmic fractions from the cell lysates.
-
Western Blot:
-
Separate proteins from each fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against NF-κB p65 and a nuclear marker (e.g., Lamin B1).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize bands using a chemiluminescence detection system.[13]
-
-
Data Analysis: Quantify the band intensity to determine the relative amount of p65 in the nucleus versus the cytoplasm. A decrease in nuclear p65 indicates inhibition of NF-κB activation.
Hormone-Refractory Prostate Cancer Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of protopine in a human prostate cancer xenograft model.
Protocol:
-
Cell Line: Use a human hormone-refractory prostate cancer cell line such as PC-3 or DU-145.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.[5]
-
Treatment: Once tumors reach a palpable size, randomize mice into treatment groups: vehicle control, protopine (at various doses), and a positive control (e.g., docetaxel at 10 mg/kg). Administer treatment via an appropriate route (e.g., intravenous or oral).[5]
-
Efficacy Evaluation:
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, excise tumors for weight measurement and histological analysis.[3]
-
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment groups.
Collagen-Induced Arthritis (CIA) Rat Model
Objective: To assess the in vivo anti-inflammatory efficacy of protopine in a model of rheumatoid arthritis.
Protocol:
-
Animal Model: Use a susceptible rat strain, such as Wistar or Lewis rats.
-
Induction of Arthritis: Immunize rats with an emulsion of bovine type II collagen and Freund's incomplete adjuvant via intradermal injections at the base of the tail. A booster injection is given on day 7.[14]
-
Treatment: Begin treatment with protopine (e.g., 50 mg/kg, oral) or methotrexate (e.g., 1.5 mg/kg, oral) after the onset of arthritis (around day 11-13).[8][14]
-
Efficacy Evaluation:
-
Monitor clinical signs of arthritis, including paw swelling (measured with calipers) and arthritis score, regularly.
-
Measure body weight throughout the study.
-
At the end of the study, collect blood for cytokine analysis and joint tissues for histopathological examination to assess inflammation, cartilage damage, and bone erosion.[6][8]
-
-
Data Analysis: Compare the clinical scores, paw volumes, cytokine levels, and histopathological scores between the different treatment groups.
Visualizing Pathways and Protocols
To further clarify the mechanisms and experimental designs, the following diagrams are provided.
Caption: Protopine's dual mechanism of action.
Caption: Proposed Phase II Clinical Trial Workflow.
Caption: Logic for Comparative Efficacy Analysis.
References
- 1. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early Response of Prostate Carcinoma Xenografts to Docetaxel Chemotherapy Monitored With Diffusion MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. urotoday.com [urotoday.com]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. Protopine attenuates inflammation stimulated by carrageenan and LPS via the MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of methotrexate on collagen-induced arthritis in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. inotiv.com [inotiv.com]
- 14. chondrex.com [chondrex.com]
Independent Validation of Protopine's Apoptotic Effect in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of protopine's efficacy in inducing apoptosis in cancer cells against other established chemotherapeutic agents. The information presented is collated from independent research studies to support further investigation and drug development efforts. All quantitative data is summarized for ease of comparison, and detailed experimental methodologies are provided for key assays.
Protopine: An Alkaloid with Apoptotic Potential
Protopine, an isoquinoline (B145761) alkaloid found in various plant species, has demonstrated significant anti-tumor activity across multiple cancer cell lines. Independent studies have validated its ability to induce programmed cell death, or apoptosis, through various signaling pathways. This guide delves into the experimental evidence supporting protopine's pro-apoptotic effects and compares its performance with doxorubicin, sorafenib, and paclitaxel (B517696), commonly used chemotherapy drugs.
Comparative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of protopine and its alternatives in various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| Protopine | MDA-MB-231 | Breast Cancer | 32 µg/mL | |
| Doxorubicin | MDA-MB-231 | Breast Cancer | 1 µM | [1] |
| MDA-MB-231 | Breast Cancer | 1.65 ± 0.23 µg/mL | ||
| MDA-MB-231 | Breast Cancer | 8306 nM | [2] | |
| HCT116 | Colon Cancer | 1 µM / 10 µM | [3] | |
| Sorafenib | Huh7 | Liver Cancer | 5 µM | [4] |
| Paclitaxel | HCT116 | Colon Cancer | Not specified | [5] |
Disclaimer: Direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions, including incubation times and assay methods.
Induction of Apoptosis: A Quantitative Look
The percentage of apoptotic cells following treatment is a direct measure of a compound's ability to induce programmed cell death. This section compares the apoptotic induction by protopine and alternative drugs in different cancer cell lines.
| Compound | Cell Line | Cancer Type | Treatment Concentration | Percentage of Apoptotic Cells | Citation |
| Protopine | Liver Carcinoma Cells | Liver Cancer | Dose-dependent | Dose-dependent increase | [6] |
| Doxorubicin | MDA-MB-231 | Breast Cancer | 50, 200, 800 nM | 6.75%, 15%, 8.25% | [2] |
| Sorafenib | Huh7 | Liver Cancer | 5 µM | Significant increase | [4] |
| Paclitaxel | HCT116 | Colon Cancer | 5 nM (sequential w/ CPT) | 22% | [5] |
| HCT116 | Colon Cancer | 4 nM | 5.8% | [7] |
Caspase Activation: The Executioners of Apoptosis
Caspases are a family of proteases that play a crucial role in the execution of apoptosis. The activation of key caspases, such as caspase-3 and caspase-9, is a hallmark of apoptotic cell death.
| Compound | Cell Line | Cancer Type | Effect on Caspase Activity | Citation |
| Protopine | Liver Carcinoma Cells | Liver Cancer | Enhanced caspase-3 and -9 activity | [6] |
| Doxorubicin | MDA-MB-231 | Breast Cancer | Upregulated caspase-8 and -3 | [1] |
| Sorafenib | Huh7 | Liver Cancer | Significant caspase-3/-7 activation with TRAIL | [8] |
| HepG2 and Huh7 | Liver Cancer | Increased caspase-3 levels | [9] |
Signaling Pathways of Protopine-Induced Apoptosis
Protopine has been shown to induce apoptosis through multiple signaling cascades. The diagrams below illustrate the key pathways identified in independent research.
Caption: Protopine induces the intrinsic apoptotic pathway.
Caption: ROS/PI3K/Akt signaling in protopine-induced apoptosis.
Caption: Protopine's activation of the p53 pathway.
Experimental Workflow
The following diagram outlines a general workflow for assessing the apoptotic effects of a compound on cancer cells.
Caption: General workflow for apoptosis studies.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
Protopine or alternative compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Treat cells with various concentrations of the test compound and a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases-3 and -7, key mediators of apoptosis.
-
Materials:
-
Treated and control cells in a 96-well white-walled plate
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
-
-
Procedure:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Equilibrate the plate and reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-9, anti-Bcl-2, anti-Bax, anti-p53, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare protein lysates from treated and control cells and determine protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to a loading control like actin.
-
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Sorafenib-Induced Apoptosis in Hepatocellular Carcinoma Is Reversed by SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic inhibition of colon cancer cell growth with nanoemulsion-loaded paclitaxel and PI3K/mTOR dual inhibitor BEZ235 through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative proteomics of cells treated with protopine versus a known inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative proteomic analysis of cells treated with the isoquinoline (B145761) alkaloid protopine versus the well-characterized microtubule inhibitor, paclitaxel (B517696). While direct quantitative proteomic data for protopine is not extensively available, this document synthesizes known molecular effects and leverages proteomic data from structurally related alkaloids as a proxy to offer valuable insights. This comparison aims to elucidate the cellular mechanisms of protopine and highlight its potential as a therapeutic agent.
Introduction to Protopine and Paclitaxel
Protopine is a benzylisoquinoline alkaloid found in various plants of the Papaveraceae family. It has demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] Mechanistically, protopine is known to induce apoptosis through the intrinsic pathway, modulate the PI3K/Akt signaling cascade, and act as a microtubule-stabilizing agent.[4][5][6]
Paclitaxel is a widely used chemotherapeutic drug, particularly in the treatment of breast, ovarian, and lung cancers.[7][8][9] Its primary mechanism of action is the stabilization of microtubules, leading to mitotic arrest and subsequent apoptotic cell death.[10]
This guide will compare the proteomic alterations induced by these two compounds to provide a deeper understanding of their respective and potentially overlapping mechanisms of action.
Quantitative Proteomic Analysis
Due to the limited availability of direct quantitative proteomic studies on protopine, this section presents data from a representative study on a related isoquinoline alkaloid, berberine , to infer potential proteomic changes induced by protopine. This is juxtaposed with proteomic data from cells treated with paclitaxel .
Table 1: Comparative Proteomic Changes in Cancer Cells Treated with a Protopine Analog (Berberine) and Paclitaxel
| Protein Category | Berberine (in Breast Cancer Cells) | Paclitaxel (in Lung Adenocarcinoma Cells) |
| Significantly Upregulated Proteins | Proteins involved in protein folding, proteolysis, and redox regulation.[11] | Proteins associated with apoptosis, immune response, and cell cycle checkpoints.[9][10] |
| Significantly Downregulated Proteins | Proteins related to protein trafficking, cell signaling, and electron transport.[11] | Proteins related to growth factors, oncogenes, and transcription regulation.[9][10] |
Table 2: Selected Differentially Expressed Proteins in Paclitaxel-Treated A549 Lung Cancer Cells
| Protein | Gene Symbol | Function | Fold Change |
| Upregulated | |||
| Tubulin beta-3 chain | TUBB3 | Microtubule dynamics, cell division | Increased |
| Apoptosis regulator BAX | BAX | Apoptosis | Increased |
| Cyclin-dependent kinase inhibitor 1 | CDKN1A (p21) | Cell cycle arrest | Increased |
| Downregulated | |||
| Proliferating cell nuclear antigen | PCNA | DNA replication and repair | Decreased |
| Epidermal growth factor receptor | EGFR | Cell proliferation and signaling | Decreased |
| Transcription factor E2F1 | E2F1 | Cell cycle progression | Decreased |
| This table is a representative summary based on findings from multiple proteomic studies on paclitaxel.[9][10] |
Experimental Protocols
A generalized workflow for a comparative proteomic analysis of cells treated with protopine versus a known inhibitor is outlined below.
Cell Culture and Treatment
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded and allowed to adhere overnight. Subsequently, the cells are treated with either protopine (at a predetermined IC50 concentration), the known inhibitor (e.g., paclitaxel), or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).
Protein Extraction and Digestion
Following treatment, cells are harvested and washed with PBS. Cell lysis is performed using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay). For bottom-up proteomics, an equal amount of protein from each sample is subjected to in-solution or in-gel digestion with trypsin to generate peptides.
Mass Spectrometry and Data Analysis
The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The raw mass spectrometry data is then processed using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) for protein identification and quantification. Statistical analysis is performed to identify proteins that are significantly differentially expressed between the treatment groups.
Visualizing Cellular Pathways and Workflows
Experimental Workflow
References
- 1. Proteomic analysis of the proteins that are associated with the resistance to paclitaxel in human breast cancer cells - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. mdpi.com [mdpi.com]
- 4. Comparative proteomic analysis of paclitaxel resistance-related proteins in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Proteomic Analysis of Ovarian Cancer Cells Identified Mitochondrial Proteins Associated with Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the specificity of the PI3K family inhibitor LY294002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative proteomic analysis of ovarian cancer cells identified mitochondrial proteins associated with Paclitaxel resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Differential Expression Proteins of Paclitaxel-Treated Lung Adenocarcinoma Cell A549 Using Tandem Mass Tag-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteomic analysis of anti-cancer effects by paclitaxel treatment in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
Protopine: A Comparative Guide to its Preclinical Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Protopine, a benzylisoquinoline alkaloid found in plants of the Papaveraceae family, has emerged as a compound of significant interest in preclinical research. Exhibiting a wide range of pharmacological activities, its potential as a therapeutic agent is being explored across multiple disease models. This guide provides an objective comparison of protopine's performance against other agents, supported by experimental data, detailed protocols, and mechanistic pathway visualizations to aid in the assessment of its drug development potential.
Anti-Inflammatory Activity: A Comparative Overview
Protopine has demonstrated potent anti-inflammatory effects in various preclinical models. Its efficacy is largely attributed to the modulation of key inflammatory signaling pathways.
Comparative Efficacy in Acute Inflammation
Studies have shown protopine's ability to significantly reduce edema in the carrageenan-induced paw edema model, a standard for assessing acute inflammation. Its performance has been compared to established non-steroidal anti-inflammatory drugs (NSAIDs).
Table 1: Comparison of Anti-Edema Effects in Carrageenan-Induced Rat Paw Edema
| Compound | Dose | Time Point (Post-Carrageenan) | Edema Inhibition (%) | Reference |
| Protopine | 5.08 mg/kg | 6 hours | Significant Reduction (p < 0.05) | [1] |
| Indomethacin (B1671933) | 5 mg/kg | 5 hours | Significant Reduction | [2] |
| Aspirin | 100 mg/kg (p.o.) | 6 hours | ~47% | [2] |
Note: Direct percentage inhibition for protopine was not explicitly stated in the same format but was shown to be statistically significant. One study suggested protopine's effect was three times higher than aspirin.
Mechanism of Anti-Inflammatory Action
Protopine exerts its anti-inflammatory effects primarily through the inhibition of the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways.[3][4][5] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines.[3][4]
Anticancer Potential: A Multi-faceted Approach
Protopine has demonstrated significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines, including liver, breast, and prostate cancer. Its mechanisms of action are diverse, targeting key cellular processes involved in cancer progression.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a cytotoxic compound. While direct comparative studies are limited, a comparison of reported IC50 values for protopine and standard chemotherapeutic agents against similar cancer cell lines provides valuable insight.
Table 2: Comparative IC50 Values of Protopine and Standard Chemotherapeutics
| Cell Line (Cancer Type) | Compound | IC50 (µM) | Exposure Time | Reference |
| Huh-7 (Liver) | Protopine | ~20 µM | 48h | [6][7] |
| HepG2 (Liver) | Protopine | > 40 µM (Stable) | Not specified | [3][4][5] |
| HepG2 (Liver) | Doxorubicin (B1662922) | 2-21 µM | Not specified | [8] |
| MCF-7 (Breast) | Paclitaxel (B517696) | 0.0075 µM (7.5 nM) | 24h | [9] |
| MDA-MB-231 (Breast) | Paclitaxel | 0.0024 - 0.3 µM | Not specified | [10] |
Note: IC50 values can vary significantly based on experimental conditions. This table serves as a general comparison.
Mechanisms of Anticancer Action
Protopine's anticancer effects are mediated through several key mechanisms:
-
Induction of Apoptosis via ROS/PI3K/Akt Pathway : Protopine induces the generation of reactive oxygen species (ROS), which in turn inhibits the pro-survival PI3K/Akt signaling pathway. This leads to the activation of the intrinsic (mitochondrial) apoptosis pathway.[6][7]
-
Microtubule Stabilization : Similar to taxane (B156437) drugs like Paclitaxel, protopine acts as a microtubule-stabilizing agent. It promotes the polymerization of tubulin, leading to mitotic arrest and ultimately, apoptotic cell death.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summarized protocols for key experiments cited in protopine research.
Carrageenan-Induced Paw Edema in Rodents
This model is used to evaluate the in vivo anti-inflammatory activity of a compound.
-
Animal Model : Male Wistar or Sprague-Dawley rats (180-220 g) or Swiss albino mice are used.[11][12][13][14]
-
Acclimatization : Animals are acclimatized for at least one week under standard laboratory conditions.
-
Grouping : Animals are randomly divided into control (vehicle), positive control (e.g., indomethacin, aspirin), and protopine-treated groups.
-
Administration : Protopine or the reference drug is administered orally (p.o.) or intraperitoneally (i.p.) typically 60 minutes before the carrageenan injection.
-
Induction of Edema : 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw.[11][12]
-
Measurement : Paw volume is measured using a plethysmometer or paw thickness with digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) post-injection.[13]
-
Data Analysis : The percentage of edema inhibition is calculated using the formula: [(Control Edema - Treated Edema) / Control Edema] x 100.
Western Blot for NF-κB Pathway Proteins
This technique is used to quantify the expression levels of key proteins in a signaling pathway.
-
Cell Culture and Treatment : Cells (e.g., HepG2, RAW 264.7) are cultured to an appropriate density and then treated with an inflammatory stimulus (e.g., PMA or LPS) with or without pre-treatment with protopine at various concentrations.[3][4]
-
Protein Extraction : Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification : The concentration of protein in each sample is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE : Equal amounts of protein (e.g., 40 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[15]
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least one hour to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation : The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα) overnight at 4°C.[3]
-
Secondary Antibody Incubation : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for one hour at room temperature.[15]
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Analysis : Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Immunofluorescence for Tubulin Staining
This method is used to visualize the effects of a compound on the microtubule network within cells.
-
Cell Culture : Cells are grown on glass coverslips or in glass-bottom dishes.[16]
-
Treatment : Cells are treated with protopine, a positive control (e.g., paclitaxel), or a vehicle control for a specified duration.
-
Fixation : The culture medium is removed, and cells are fixed with a solution like 4% formaldehyde (B43269) in PBS for 10-15 minutes at room temperature.[16]
-
Permeabilization : Cells are permeabilized with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes to allow antibody entry.
-
Blocking : Non-specific binding sites are blocked by incubating the cells in a blocking buffer (e.g., 10% normal goat serum) for one hour.
-
Primary Antibody Incubation : Cells are incubated with a primary antibody against α-tubulin or β-tublin overnight at 4°C.
-
Secondary Antibody Incubation : After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for one hour at room temperature in the dark.
-
Mounting and Visualization : Coverslips are mounted onto microscope slides with an anti-fade mounting medium. The microtubule network is then visualized using a fluorescence or confocal microscope.
Summary and Future Directions
The preclinical data available for protopine highlights its significant therapeutic potential, particularly in the fields of inflammation and oncology. Its ability to modulate multiple key signaling pathways, such as NF-κB and PI3K/Akt, suggests a broad mechanism of action that could be advantageous in complex diseases.
While comparisons with standard-of-care agents like indomethacin show promise, further head-to-head preclinical studies are warranted. Specifically, direct comparative efficacy and toxicity studies against first-line chemotherapeutics such as paclitaxel and doxorubicin in various cancer models would provide a clearer picture of protopine's potential clinical utility. Elucidating its pharmacokinetic and pharmacodynamic profiles will also be critical for its advancement as a drug candidate. The comprehensive data and protocols presented in this guide serve as a foundational resource for researchers aiming to further investigate and potentially translate the therapeutic promise of protopine.
References
- 1. Exploring the Anti-inflammatory Effects of Protopine Total Alkaloids of Macleaya Cordata (Willd.) R. Br - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Double-blind clinical evaluation of a new anti-inflammatory drug, protacine, versus indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell [mdpi.com]
- 5. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. benchchem.com [benchchem.com]
- 14. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 16. ulab360.com [ulab360.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Protopine
For researchers, scientists, and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step logistical information for the proper disposal of protopine, a bioactive isoquinoline (B145761) alkaloid.[1] Adherence to these procedures is critical for ensuring personnel safety, environmental responsibility, and regulatory compliance.
Protopine is classified as toxic if swallowed and can emit toxic fumes of nitrogen oxides when heated to decomposition.[2][3] Therefore, it must be managed as hazardous chemical waste from the point of generation to its final disposition.
Protopine Safety and Hazard Data
A thorough understanding of a compound's properties is the first step in safe handling and disposal. The following table summarizes pertinent data for protopine.
| Property | Data | Reference |
| Chemical Formula | C₂₀H₁₉NO₅ | [3] |
| CAS Number | 130-86-9 | [3] |
| Physical Form | Solid | [2] |
| GHS Classification | Acute Toxicity 3/4 (Oral) | [2][3] |
| Signal Word | Danger | [3] |
| Hazard Statement | H301: Toxic if swallowed | [3] |
| Acute Toxicity | Oral LD50: 237 mg/kg (guinea pig) | [3] |
| Melting Point | 208 °C | [2] |
| Solubility | Practically insoluble in water | [2] |
| Storage | Store at 2-8°C |
Protopine Disposal Protocol: A Step-by-Step Guide
Due to its toxicity, protopine waste must not be disposed of in regular trash or flushed down the drain.[4] The following procedure is based on general best practices for the disposal of toxic laboratory chemicals.[5][6]
Step 1: Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling protopine waste. This includes:
-
A lab coat
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Use a respirator if there is a risk of dust formation.[2]
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions.[7]
-
Solid Waste: Collect all solid protopine waste (e.g., contaminated gloves, weigh boats, paper towels, and the chemical itself) in a designated, compatible container.[8] Do not mix protopine waste with non-hazardous trash.
-
Liquid Waste: If protopine is dissolved in a solvent, collect it in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams.[7]
-
Sharps: Any contaminated sharps, such as pipette tips or broken glass, must be placed in a designated sharps container.[8]
Step 3: Container Management
Proper containment prevents leaks and ensures safe transport.
-
Use a suitable container: The container must be in good condition, compatible with the chemical, and have a leak-proof, screw-on cap.[7][8] If possible, use the original manufacturer's container.[8]
-
Keep containers closed: Waste containers must remain securely capped at all times, except when you are adding waste.[5]
-
Avoid overfilling: Leave at least one inch of headspace in liquid waste containers to allow for expansion.[7]
Step 4: Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
Immediately label the waste container with the words "Hazardous Waste." [5]
-
Clearly identify the contents, including "Protopine" and any solvents present, with their approximate concentrations or percentages.
-
Include the date when waste was first added to the container.
Step 5: Storage
Store hazardous waste in a designated and controlled area pending disposal.
-
Satellite Accumulation Area (SAA): Store the sealed hazardous waste container in a designated SAA within the laboratory.[7] This area should be secure and away from general work areas.
-
Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container to contain any potential leaks or spills.[8]
Step 6: Disposal of Empty Containers
Empty containers that once held protopine must also be treated as hazardous.
-
Triple-rinse the empty container with a suitable solvent capable of removing the chemical residue.[5]
-
Collect this rinsate and dispose of it as hazardous liquid waste.[5]
-
After triple-rinsing and air-drying, deface the original label. The container may then be disposed of as regular laboratory glass or plastic waste.[5][9]
Step 7: Arranging for Professional Disposal
Protopine waste must be disposed of through official channels.
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[8]
-
If your organization does not have an EH&S department, you must contract with a licensed hazardous waste management company for disposal.[3][10]
-
Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.[11]
Protopine Disposal Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of protopine in a laboratory setting.
Caption: Workflow for the safe segregation and disposal of protopine hazardous waste in a lab setting.
By implementing these procedures, you contribute to a safer research environment and ensure that your laboratory practices are in full compliance with safety and environmental regulations. Building this deep trust in safe chemical handling is a cornerstone of responsible scientific practice.
References
- 1. Protopine - LKT Labs [lktlabs.com]
- 2. Protopine | C20H19NO5 | CID 4970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. acs.org [acs.org]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. pfw.edu [pfw.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. benchchem.com [benchchem.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. medicalwastepros.com [medicalwastepros.com]
Essential Safety and Logistical Information for Handling Protopine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling of Protopine. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize the risk of exposure. Protopine is a bioactive alkaloid that requires careful handling due to its potential physiological effects.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure to Protopine. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Hand Protection | Double gloving with nitrile gloves. | ASTM D6978 (chemotherapy glove standard) recommended. | Prevents dermal absorption. The outer glove should be removed immediately after handling the compound. |
| Eye/Face Protection | Safety glasses with side shields or a face shield. | ANSI Z87.1 compliant. | Protects against splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved respirator is required when handling Protopine powder. | N95 or higher for low-dust situations. For activities with a higher potential for aerosolization, a Powered Air-Purifying Respirator (PAPR) with a HEPA filter is recommended.[1] | Prevents inhalation of the compound. A proper fit test is mandatory for all tight-fitting respirators. |
| Body Protection | A dedicated laboratory coat, disposable gown, or coveralls. | Should be made of a low-permeability fabric. | Protects skin and personal clothing from contamination. Should be removed before leaving the designated handling area. |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice. | Protects feet from spills and falling objects. |
Operational Plan for Handling Protopine
A systematic workflow is critical for the safe handling of Protopine from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Protopine should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
2. Handling and Preparation:
-
All manipulations of Protopine powder, such as weighing and preparing solutions, must be conducted in a certified chemical fume hood, a ventilated enclosure, or a glove box to control airborne particles.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling Protopine to prevent cross-contamination.
-
When preparing solutions, add the solid Protopine to the solvent slowly to avoid splashing.
3. Transportation within the Facility:
-
When moving Protopine between laboratories, use a sealed, shatterproof secondary container.
-
Label the secondary container clearly with the contents and associated hazards.
Disposal Plan
Proper disposal of Protopine and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with Protopine, including unused product, contaminated PPE, and cleaning materials, must be segregated as hazardous waste.
-
Waste Containers: Use dedicated, clearly labeled, and sealed containers for Protopine waste.
-
Disposal Method: The primary recommended method for the disposal of Protopine waste is incineration by a licensed hazardous waste management company.[2] Always comply with local, state, and federal regulations for hazardous waste disposal.[3][4]
Emergency Procedures: Protopine Spill
In the event of a Protopine spill, a prompt and coordinated response is essential to mitigate the risks.
Immediate Actions:
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area.
-
Isolate the Area: Restrict access to the spill area.
-
Attend to Affected Individuals: If there is personal contact, remove contaminated clothing and flush the affected skin or eyes with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
Spill Cleanup Workflow:
References
- 1. Powered air-purifying respirators: a necessity for small molecule API manufacturing - Pharmaceutical Technology [pharmaceutical-technology.com]
- 2. Eight Key Considerations in Selecting a Powered Air-Purifying Respirator (PAPR) System for Pharmaceuticals Manufacturing - BiomatiQ [biomatiq.com]
- 3. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 4. EPA Ruling On Hazardous Waste Pharmaceuticals | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
